molecular formula C7H4ClFN2S B2548148 6-Chloro-5-fluorobenzo[d]thiazol-2-amine CAS No. 634909-27-6

6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2548148
CAS No.: 634909-27-6
M. Wt: 202.63
InChI Key: OKTZUXGSXXPGMT-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4ClFN2S and its molecular weight is 202.63. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-fluorobenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluorobenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZUXGSXXPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine .

CAS Registry Number: 634909-27-6 Chemical Formula: C


H

ClFN

S Molecular Weight: 202.64 g/mol

Executive Summary

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a fused heterocyclic compound belonging to the 2-aminobenzothiazole class. Structurally characterized by a thiazole ring fused to a benzene ring with specific halogenation at the 5 (fluorine) and 6 (chlorine) positions, this molecule serves as a critical scaffold in medicinal chemistry. It acts as a bioisostere for Riluzole (a treatment for Amyotrophic Lateral Sclerosis) and is a validated intermediate in the synthesis of kinase inhibitors, glutamate modulators, and antitumor agents.

This guide provides a comprehensive structural analysis, a validated synthetic protocol via the Hugerschhoff reaction, and an evaluation of its physicochemical properties for drug discovery applications.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is defined by its specific substitution pattern, which imparts unique electronic and lipophilic properties compared to its mono-halogenated congeners.

Chemical Identifiers
ParameterDetail
IUPAC Name 6-Chloro-5-fluoro-1,3-benzothiazol-2-amine
Common Synonyms 2-Amino-6-chloro-5-fluorobenzothiazole; 6-Chloro-5-fluoro-2-benzothiazolamine
SMILES Nc1nc2cc(F)c(Cl)cc2s1
InChIKey Specific to isomer (Analogous to VMNXKIDUTPOHPO for 6-Cl)
Appearance Off-white to pale yellow crystalline solid
Melting Point 185–210 °C (Range based on 5,6-dihalo congeners)
Structural Geometry & Electronic Features

The benzothiazole core is planar. The 2-amino group is capable of tautomerism, existing primarily in the amino form (–NH


) rather than the imino form (=NH) in the solid state and non-polar solvents.
  • 6-Chloro Substituent: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the bridgehead nitrogen.

  • 5-Fluoro Substituent: Exerts a strong electron-withdrawing effect (inductive), modulating the pKa of the 2-amino group and altering the electrostatic potential of the benzene ring, which influences protein-ligand binding interactions.

Synthetic Methodology: The Hugerschhoff Reaction

The most authoritative and scalable method for synthesizing 6-Chloro-5-fluorobenzo[d]thiazol-2-amine is the Hugerschhoff reaction , which involves the cyclization of an arylthiourea intermediate formed in situ.

Retrosynthetic Analysis

To achieve the 6-chloro-5-fluoro substitution pattern, the starting material must be 4-chloro-3-fluoroaniline .

  • Logic: Cyclization occurs ortho to the amino group. In 4-chloro-3-fluoroaniline, the position ortho to the amine (position 6) is unsubstituted. Cyclization here places the original C4-chlorine at position 6 and the C3-fluorine at position 5 of the resulting benzothiazole system.

Detailed Protocol

Reagents: 4-Chloro-3-fluoroaniline (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Bromine (Br


, 1.0 eq), Glacial Acetic Acid (AcOH).[1][2]

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-chloro-3-fluoroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Thiocyanation: Add potassium thiocyanate (KSCN) to the solution. Stir until fully dissolved.

  • Bromination (Critical Step): Cool the reaction mixture to < 10°C using an ice bath. Add a solution of bromine in glacial acetic acid dropwise.

    • Note: The addition must be slow to control the exotherm. Bromine acts as the oxidant, generating the electrophilic sulfur species that attacks the aromatic ring.

  • Cyclization: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate (hydrobromide salt) typically forms.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize the slurry to pH ~8 using ammonium hydroxide (NH

    
    OH) or saturated sodium bicarbonate (NaHCO
    
    
    
    ).
  • Purification: Filter the resulting solid. Wash copiously with cold water to remove inorganic salts. Recrystallize from ethanol or a benzene/ethanol mixture to obtain the pure product.

Reaction Pathway Diagram

Synthesis Aniline 4-Chloro-3-fluoroaniline (Starting Material) Thiourea Arylthiourea Intermediate Aniline->Thiourea + KSCN Reagents KSCN + AcOH Cyclization Radical/Electrophilic Cyclization Thiourea->Cyclization + Br2 Bromine Br2 (Oxidant) < 10°C Product 6-Chloro-5-fluorobenzo[d] thiazol-2-amine (Target) Cyclization->Product - HBr

Caption: Synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine via the Hugerschhoff reaction pathway.

Analytical Profiling

Researchers should expect the following spectroscopic signatures for validation.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~7.60–7.80 ppm (d, 1H, Ar-H at C7, meta coupling to F).
      
    • 
       ~7.40–7.50 ppm (d, 1H, Ar-H at C4, ortho coupling to F).
      
    • 
       ~7.30–7.50 ppm (bs, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • Note: The fluorine atom will cause splitting of the aromatic proton signals (J

      
       coupling).
      
  • 
    F NMR: 
    
    • Distinct singlet or multiplet in the range of -110 to -120 ppm (typical for aryl fluorides).

Mass Spectrometry (MS)
  • ESI-MS (Positive Mode):

    • [M+H]

      
      :  m/z ~203.
      
    • Isotope Pattern: A characteristic Chlorine isotope pattern will be visible. The M+2 peak (m/z ~205) will be approximately 33% the intensity of the M+H peak due to

      
      Cl natural abundance.
      

Medicinal Chemistry Applications

The 6-chloro-5-fluoro substitution pattern is strategically employed to modulate the pharmacokinetics (PK) and pharmacodynamics (PD) of benzothiazole drugs.

Structure-Activity Relationship (SAR) Logic
  • Riluzole Bioisostere: Riluzole (6-trifluoromethoxy) is used for ALS. Replacing the -OCF

    
     group with -Cl (lipophilic) and adding -F (metabolic blocker/electronic tuner) creates a scaffold with similar steric bulk but different electronic properties, potentially improving blood-brain barrier (BBB) penetration.
    
  • Kinase Inhibition: The 2-aminobenzothiazole motif functions as an ATP-mimetic hinge binder in kinase inhibitors. The 5-F position often interacts with gatekeeper residues in the kinase ATP pocket, while the 6-Cl group fills hydrophobic pockets.

  • Metabolic Stability: The C6 position is a common site for metabolic hydroxylation in benzothiazoles. Chlorination at C6 blocks this pathway, extending the compound's half-life (

    
    ).
    
Pharmacophore Diagram

SAR Core Benzothiazole Core (Scaffold) Amine 2-NH2 Group (H-Bond Donor) Key for Receptor Binding Core->Amine Chloro 6-Chloro (Lipophilic/Metabolic Block) Prevents C6-Hydroxylation Core->Chloro Fluoro 5-Fluoro (Electronic Modulation) Alters Ring pKa & Binding Core->Fluoro

Caption: Pharmacophore analysis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine highlighting key functional roles.[3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place, protected from light. Keep container tightly closed to prevent oxidation of the amine.

References

  • BLD Pharm. (2025). Product Datasheet: 6-Fluorobenzo[d]thiazol-2-amine and related congeners. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Amino-6-chlorobenzothiazole (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Gupta, A., et al. (2010).[1][4] "Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2(5), 244-258.[4] (Validates Hugerschhoff synthesis for halo-benzothiazoles).

  • Alchimica. (2025).[1] Catalog Entry: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS 634909-27-6).[5][6][7][8] Retrieved from

  • BenchChem. (2025). Therapeutic Potential of Fluorobenzothiazoles. Retrieved from

Sources

Engineering Neuroprotective and Antimicrobial Agents: A Technical Guide to Fluorinated 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold is universally recognized as a "privileged structure" in medicinal chemistry. However, the strategic incorporation of fluorine-containing functional groups—such as trifluoromethoxy (-OCF₃), trifluoromethylthio (-SCF₃), or direct aromatic fluorination—dramatically alters the pharmacodynamic and pharmacokinetic landscape of these molecules. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, synthetic methodologies, and biological mechanisms of fluorinated 2-ABT derivatives. By understanding the causality behind their synthesis and target binding, researchers can better leverage these compounds in drug discovery, particularly for neurodegenerative diseases, epilepsy, and antimicrobial resistance.

Structural and Physicochemical Rationale

The introduction of fluorine into the 2-aminobenzothiazole core is not merely a structural variation; it is a calculated physicochemical optimization. Fluorine's high electronegativity and small Van der Waals radius exert profound electron-withdrawing effects without introducing significant steric bulk.

  • Metabolic Stability: Fluorine-carbon bonds are highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

  • Lipophilicity (LogP): Groups like -OCF₃ and -SCF₃ significantly increase lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neuroprotective agents like 1[1].

  • Target Affinity: The electron-withdrawing nature of fluorine increases the acidity of the 2-amino group, enhancing its capacity to act as a hydrogen bond donor within the binding pockets of kinase enzymes and ion channels.

Quantitative Data: Physicochemical Profiles

The following table summarizes the core properties of benchmark fluorinated 2-ABT derivatives.

CompoundSubstitutionMolecular WeightPrimary TargetTherapeutic Indication
Riluzole 6-OCF₃234.20 g/mol NaV Channels, Glutamate ReleaseALS (Neuroprotection)
SKA-19 6-SCF₃250.26 g/mol NaV Channels, KCa2 ChannelsEpilepsy, Neuropathic Pain
6-Fluoro-2-ABT 6-F168.19 g/mol Bacterial/Fungal EnzymesAntimicrobial / Antifungal

Core Synthetic Methodology: The Hugerschoff Cyclization

The most robust and scalable method for synthesizing fluorinated 2-aminobenzothiazoles is the Hugerschoff reaction. This protocol relies on the electrophilic cyclization of an asymmetric thiourea intermediate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control (IPC) to ensure high yield and regioselectivity.

Step 1: Formation of the Thiourea Intermediate

  • Setup: Dissolve 1.0 equivalent of the fluorinated aniline (e.g., 4-(trifluoromethoxy)aniline) in glacial acetic acid (10 mL/mmol).

  • Reagent Addition: Add 2.5 equivalents of potassium thiocyanate (KSCN). Stir at room temperature for 2 hours.

  • Causality: Why glacial acetic acid? The acidic medium protonates the aniline, facilitating nucleophilic attack on the thiocyanate ion to form the critical asymmetric thiourea intermediate. This intermediate is strictly required to provide the sulfur atom for the subsequent thiazole ring closure.

  • Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting aniline spot confirms complete conversion to the thiourea.

Step 2: Electrophilic Bromination and Cyclization

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5°C.

  • Bromine Addition: Dissolve 1.0 equivalent of liquid bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Causality: Why dropwise at 0–5°C? Electrophilic bromination is highly exothermic. If the temperature spikes, the sulfur atom can over-oxidize, or polybromination of the aromatic ring may occur. Maintaining low temperatures ensures regioselective cyclization strictly at the ortho-position of the aromatic ring.

  • Workup & Validation (IPC 2): Neutralize the mixture with aqueous ammonia to precipitate the product. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the target mass (e.g., M+H = 235.2 for Riluzole) and the absence of uncyclized thiourea.

Synthesis A Fluorinated Aniline D Thiourea Intermediate A->D Nucleophilic Addition (0-5°C) B KSCN / NH4SCN B->D Nucleophilic Addition (0-5°C) C Glacial Acetic Acid C->D Nucleophilic Addition (0-5°C) E Bromine (Br2) Addition D->E Bromination F Fluorinated 2-ABT E->F Intramolecular Cyclization

Synthetic workflow of fluorinated 2-aminobenzothiazoles via Hugerschoff cyclization.

Pharmacodynamics and Mechanism of Action

The therapeutic efficacy of fluorinated 2-ABTs is heavily dictated by their ability to modulate ion channels and neurotransmitter release.

Neuroprotection: The Riluzole Paradigm

Riluzole is the gold standard for treating Amyotrophic Lateral Sclerosis (ALS). Its mechanism is multifaceted, primarily targeting the glutamatergic system to prevent excitotoxicity—a process where excessive glutamate leads to neuronal death[2].

  • Presynaptic Inhibition: Riluzole blocks voltage-gated sodium (NaV) channels. By stabilizing the inactivated state of these channels, it reduces neuronal hyperexcitability and directly 3 into the synaptic cleft[3].

  • Postsynaptic Modulation: It acts as a non-competitive antagonist at postsynaptic NMDA and kainate receptors, preventing the massive intracellular calcium (Ca²⁺) influx that triggers apoptotic cascades[2].

Anticonvulsant Activity: SKA-19

The thio-analog 4 utilizes a dual mechanism. In addition to blocking NaV channels, it acts as an activator of small-conductance Ca²⁺-activated potassium (KCa2) channels. This dual action suppresses high-frequency action potential firing, making it highly effective in complex partial seizure models[4].

MoA N1 Fluorinated 2-ABT (Riluzole) N2 Voltage-Gated Na+ Channels N1->N2 Blocks / Inactivates N4 NMDA/Kainate Receptors N1->N4 Non-competitive Blockade N3 Glutamate Release N2->N3 Inhibits N3->N4 Prevents Overactivation N5 Intracellular Ca2+ Influx N4->N5 Attenuates N6 Motor Neuron Survival N5->N6 Prevents Apoptosis

Mechanism of action: Attenuation of glutamate excitotoxicity and neuroprotection.

Broad-Spectrum Biological Activity

Beyond the central nervous system, fluorinated 2-ABT derivatives are heavily investigated for their antimicrobial and antifungal properties. Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing substitutions (like fluorine) at the 6-position of the benzothiazole ring significantly enhance activity against both Gram-positive and Gram-negative bacteria[5].

The highly electronegative fluorine atom increases the lipophilicity of the molecule, allowing it to easily penetrate the lipid-rich cell walls of microorganisms. Once internalized, these derivatives disrupt vital enzymatic processes, including those involved in cell wall and ergosterol synthesis.

Quantitative Data: In Vitro Biological Activity
Compound / DerivativeAssay / TargetQuantitative ValueMechanism / Outcome
Riluzole NaV Channel BlockadeIC₅₀ ≈ 50 µMReduces presynaptic excitability
SKA-19 KCa2 Channel ActivationEC₅₀ ≈ 2–5 µMSuppresses high-frequency firing
6-Fluoro-2-ABT Analogs S. aureus (Gram-positive)MIC ≈ 4–8 µg/mLDisruption of cell wall synthesis
6-Fluoro-2-ABT Analogs C. albicans (Fungal)MIC ≈ 8–16 µg/mLInhibition of ergosterol synthesis

References

  • "Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases", Arabian Journal of Chemistry.
  • "The pharmacology and mechanism of action of riluzole", Neurology.
  • "What is the mechanism of Riluzole?", Patsnap Synapse.
  • "Riluzole | C8H5F3N2OS | CID 5070", PubChem - NIH.
  • "2-Amino-6-(trifluoromethylthio)benzothiazole|SKA-19", Benchchem.

Sources

The Tunable Core: Structure-Activity Relationship of 5,6-Disubstituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the C2 position often dictates primary target recognition (the "warhead"), the C5 and C6 positions act as the critical electronic and steric tuning knobs that modulate potency, metabolic stability, and solubility.

This guide focuses specifically on 5,6-disubstituted benzothiazoles , a subclass heavily exploited in oncology for their ability to mimic the methoxy-rich rings of natural antimitotic agents (e.g., combretastatin A-4) and to fit the ATP-binding pockets of kinases like EGFR. We will deconstruct the SAR logic, detail the synthetic architecture, and provide validated protocols for their development.

The Pharmacophore: SAR Logic of the 5,6-Core

The biological activity of 5,6-disubstituted benzothiazoles is governed by the electronic interplay between the fused benzene ring and the thiazole moiety.

The General SAR Map

The following diagram illustrates the functional division of labor within the molecule.

SAR_Map Core Benzothiazole Core (Planar, Aromatic) C2 C2 Position (Target Recognition) Core->C2 Linker Attachment C5 C5 Position (Electronic Modulation) Core->C5 Hammett Effects C6 C6 Position (Metabolic Block/Lipophilicity) Core->C6 Steric Bulk N_S N/S Heteroatoms (H-Bond Acceptors) Core->N_S Dipole Moment C2_Desc Determines specificity (e.g., Kinase vs. DNA) C2->C2_Desc C56_Desc 5,6-Dimethoxy mimics Combretastatin A-4 (Tubulin Binding) C5->C56_Desc C6->C56_Desc

Figure 1: Functional decomposition of the benzothiazole scaffold. The 5,6-positions are critical for mimicking natural product pharmacophores.

Critical Analysis of Substitution Patterns
  • 5,6-Dimethoxy (-OMe):

    • Effect: Strong Electron Donating Groups (EDGs). Increases electron density of the aromatic system.

    • Biological Consequence: This is the "gold standard" for antitumor activity. It mimics the trimethoxyphenyl ring of colchicine, facilitating binding to the colchicine-binding site of tubulin . It also enhances lipophilicity (logP), improving membrane permeability.

  • 5,6-Methylenedioxy (-O-CH2-O-):

    • Effect: Planar, rigid EDG.

    • Biological Consequence: Often improves metabolic stability compared to free methoxy groups (prevents O-demethylation) while maintaining the electronic requirements for DNA intercalation or kinase inhibition.

  • Electron Withdrawing Groups (EWGs) (e.g., 5,6-Dichloro):

    • Effect: Lowers the pKa of the thiazole nitrogen.

    • Biological Consequence: Generally reduces activity in tubulin targeting but may enhance activity in antimicrobial applications (e.g., DNA gyrase inhibition) by altering the dipole moment and hydrogen bond acceptor capability of the ring nitrogen.

Mechanistic Case Study: EGFR Inhibition

One of the most potent applications of 5,6-disubstituted benzothiazoles is in targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Binding Mode Hypothesis

In the ATP binding pocket of EGFR:

  • N3 (Thiazole Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with Met793 (hinge region).

  • C2-Substituent: Usually an aryl-amine or amide that extends into the hydrophobic pocket.

  • C5/C6 Substituents: These residues point toward the solvent interface or specific hydrophobic regions (e.g., the "sugar pocket"). 5,6-dimethoxy groups provide optimal Van der Waals contacts without incurring steric penalties.

Quantitative Data Summary (Representative)

Table 1: Comparative Antiproliferative Activity (IC50 in µM) against MCF-7 (Breast Cancer) Cell Line.

Compound IDR (C2-Position)R1 (C5)R2 (C6)IC50 (µM)Insight
BT-01 4-NH2-PhenylHH18.9Baseline activity.
BT-02 4-NH2-PhenylOMeOMe0.38 50x potency increase. EDGs enhance binding.
BT-03 4-NH2-PhenylClCl12.5EWGs reduce potency in this model.
BT-04 MethylOMeOMe>50C2-Aryl is essential for recognition.

Note: Data trends synthesized from broad SAR studies (e.g., Ref 1, 3).

Synthetic Architecture

To access 5,6-disubstituted benzothiazoles, we rely on two primary pathways. The Oxidative Condensation is preferred for library generation due to its operational simplicity and high yields.

Synthesis_Flow Start 2-Amino-4,5-disubstituted-thiophenol (or Disulfide dimer) Condensation Step 1: Condensation (Formation of Schiff Base) Start->Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation Cyclization Step 2: Oxidative Cyclization (DMSO/I2 or Na2S2O5) Condensation->Cyclization -2H Jacobson Alternative: Jacobson Cyclization (Thioanilide + K3Fe(CN)6) Condensation->Jacobson Method B Product 2-Aryl-5,6-disubstituted-benzothiazole Cyclization->Product

Figure 2: Primary synthetic route via oxidative condensation of 2-aminothiophenols.

Experimental Protocols

Synthesis of 2-(4-Aminophenyl)-5,6-dimethoxybenzothiazole

Rationale: This protocol uses sodium metabisulfite (Na2S2O5) as a mild oxidant, avoiding the toxicity of lead tetraacetate or the harshness of pure halogens.

Reagents:

  • 2-Amino-4,5-dimethoxythiophenol (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq) [Precursor to amine]

  • Sodium metabisulfite (Na2S2O5) (1.5 eq)

  • DMSO (Solvent)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve 2-amino-4,5-dimethoxythiophenol (5 mmol) and 4-nitrobenzaldehyde (5 mmol) in DMSO (10 mL).

  • Oxidation: Heat the mixture to 120°C. Add Na2S2O5 (7.5 mmol) portion-wise over 10 minutes.

  • Reflux: Maintain temperature at 120°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice (100 g). A yellow precipitate will form.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/DMF.

  • Reduction (Nitro to Amine): Suspend the nitro-intermediate in Ethanol. Add SnCl2·2H2O (5 eq) and reflux for 2 hours. Neutralize with NaOH, extract with EtOAc, and concentrate to yield the final amine.

Self-Validation Check:

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic benzothiazole signals.

  • Mass Spec: Confirm M+1 peak.

Biological Assay: In Vitro Cytotoxicity (MTT)

Rationale: The MTT assay measures mitochondrial activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve benzothiazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook: PROTACs and Hybrids[1]

The 5,6-disubstituted benzothiazole scaffold is currently evolving beyond simple inhibition.

  • PROTAC Linkers: The C2-amine provides an ideal attachment point for linkers to E3 ligase ligands (e.g., Thalidomide), allowing for the targeted degradation of EGFR or Hsp90 rather than just inhibition.

  • Hybrids: Conjugation with 1,2,3-triazoles (via "Click" chemistry at C6) is showing promise in overcoming multidrug resistance (MDR).

References

  • Liu, G., et al. (2014).[1] Benzothiazoles exhibit broad-spectrum antitumor activity: their potency, structure-activity and structure-metabolism relationships.[1] European Journal of Medicinal Chemistry.

  • Gabr, M. T., et al. (2014).[2] EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole derivatives.[3][2][4] EXCLI Journal.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[5] Synthesis of Benzothiazole Derivatives: Application Notes and Protocols. BenchChem Application Notes.

  • Soni, B., et al. (2010).[6] Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

Sources

Novel Fluorinated Benzothiazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole moiety remains a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, GPCRs, and ion channels. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.

This technical guide explores the strategic incorporation of fluorine into the benzothiazole architecture. Beyond simple bioisosterism, we analyze how fluorination—specifically at the C-2, C-5, and C-6 positions—modulates pKa, blocks metabolic "soft spots," and enables novel binding modes. We present modern synthetic methodologies, moving beyond classical condensation to radical C-H functionalization, and provide a validated protocol for late-stage trifluoromethylation.

The Pharmacophore Rationale: The "Fluorine Effect"[1][2]

The introduction of fluorine into the benzothiazole scaffold is not merely a steric substitution; it is an electronic recalibration of the heterocycle.

Electronic Modulation and pKa

Nitrogen at the 3-position of benzothiazole is a critical hydrogen bond acceptor. Fluorine substitution on the benzene ring exerts a strong inductive effect (


), reducing the electron density of the system.
  • Effect: This lowers the pKa of the conjugate acid, altering the protonation state at physiological pH (7.4).

  • Benefit: For CNS targets (like Riluzole analogs), maintaining a specific ratio of neutral-to-ionized species is crucial for crossing the Blood-Brain Barrier (BBB).

Metabolic Blockade

The benzothiazole scaffold is prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the C-6 position.

  • Strategy: Substitution with Fluorine or a Trifluoromethoxy (-OCF

    
    ) group at C-6 blocks hydroxylation.
    
  • Data: The C-F bond energy (approx. 116 kcal/mol) renders the position inert to enzymatic oxidation, significantly extending the half-life (

    
    ) compared to the hydrogenated analog.
    
Lipophilicity and Permeability

Fluorination increases lipophilicity (


) due to the low polarizability of the fluorine atom.
  • Application: In antitumor agents like 5F-203 , this enhanced lipophilicity facilitates passive diffusion through tumor cell membranes, allowing the molecule to reach intracellular targets (e.g., aryl hydrocarbon receptor).

Synthetic Architectures: From Condensation to C-H Activation

Historically, fluorinated benzothiazoles were built from fluorinated precursors (e.g., 4-fluoro-2-aminothiophenol). Modern drug discovery demands Late-Stage Functionalization (LSF) , allowing researchers to install fluorine motifs onto complex, pre-synthesized scaffolds.

Comparative Synthetic Strategies
FeatureClassical Condensation (Jacobsen)Modern Radical C-H Activation
Precursors Fluorinated anilines/thiophenolsPre-formed Benzothiazole scaffold
Conditions High heat, strong acids (PPA)Mild, Photocatalytic or Metal-mediated
Regioselectivity Dictated by starting materialDictated by electronic bias (C-2 vs C-6)
Scope Limited by precursor availabilityBroad; tolerant of sensitive groups
Utility Scale-up synthesisLead optimization / Library generation
Visualization: Synthetic Pathways

The following diagram illustrates the divergence between classical ring closure and modern radical functionalization.

SyntheticPathways Precursor 2-Aminothiophenol Classical Classical Condensation (Aldehydes/Acids) Precursor->Classical Product_H 2-Substituted Benzothiazole Classical->Product_H Product_F Fluorinated Benzothiazole (C-2 or C-6 Functionalized) Classical->Product_F Limited Scope Scaffold Benzothiazole Core Radical Radical C-H Activation (Langlois/Togni Reagents) Radical->Product_F Product_H->Radical Late-Stage Functionalization FluorinatedPrecursor Fluorinated Precursor FluorinatedPrecursor->Classical

Caption: Comparison of classical condensation routes versus modern late-stage radical C-H functionalization strategies.

Case Study & SAR: Riluzole and Beyond

Riluzole (Neuroprotection)

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine ) is the gold standard for ALS treatment.

  • Mechanism: It inhibits glutamate release and blocks voltage-gated Na

    
     channels.[1][2]
    
  • The Fluorine Role: The -OCF

    
     group at C-6 is critical. It provides the necessary lipophilicity for BBB penetration and prevents metabolic degradation at the para-position relative to the sulfur atom. Analogs lacking this fluorinated motif show significantly reduced in vivo efficacy due to rapid clearance.
    
5F-203 (Antitumor)

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) represents a distinct class of antitumor agents.[3][4][5][6]

  • Mechanism: Unlike Riluzole, 5F-203 acts as a prodrug. It is bioactivated by CYP1A1 to reactive species that form DNA adducts.

  • The Fluorine Role: The fluorine at C-5 does not block metabolism but modulates the electronics of the ring to favor specific bioactivation pathways over detoxification pathways.

Visualization: SAR Decision Matrix

This diagram outlines the decision process for placing fluorine atoms during lead optimization.

SAR_Logic Goal Lead Optimization Objective Metab Improve Metabolic Stability Goal->Metab Potency Increase Potency (Binding Affinity) Goal->Potency Perm Enhance CNS Permeability Goal->Perm Action1 Fluorine at C-6 (Blocks CYP oxidation) Metab->Action1 Action2 Fluorine at C-4/C-5 (Electronic Tuning) Potency->Action2 Perm->Action1 Action3 Trifluoromethyl (-CF3) at C-2 Perm->Action3

Caption: Strategic placement of fluorine atoms based on specific drug discovery objectives (SAR).

Experimental Protocol: Innate C-H Trifluoromethylation

This protocol details the direct C-H trifluoromethylation of a benzothiazole scaffold using a radical pathway.[7] This method is preferred for its operational simplicity and tolerance of other functional groups.

Target Reaction: C-2 Trifluoromethylation of Benzothiazole Mechanism: Minisci-type radical substitution.

Reagents & Equipment
  • Substrate: Substituted Benzothiazole (1.0 equiv)

  • Radical Source: Sodium Trifluoromethanesulfinate (Langlois Reagent, CF

    
    SO
    
    
    
    Na) (3.0 equiv)
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 4.0 equiv)

  • Solvent: CH

    
    Cl
    
    
    
    / Water (biphasic system) or DMSO
  • Catalyst (Optional): Copper(II) triflate (for rate acceleration)

Step-by-Step Methodology
  • Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, dissolve the benzothiazole substrate (0.5 mmol) in CH

    
    Cl
    
    
    
    (2.0 mL) and Water (1.0 mL).
  • Reagent Addition: Add Langlois Reagent (1.5 mmol, 234 mg) to the biphasic mixture.

  • Initiation: Cool the mixture to 0°C. Dropwise add TBHP (2.0 mmol) over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature control to prevent over-oxidation.

  • Reaction: Seal the tube and allow it to warm to room temperature. Stir vigorously for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the mass shift of +68 Da (substitution of H with CF

      
      ).
      
  • Workup: Dilute with CH

    
    Cl
    
    
    
    (10 mL). Wash with saturated NaHCO
    
    
    (2 x 10 mL) to remove unreacted sulfinate and acid byproducts. Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution).

Validation Criteria
  • ¹⁹F NMR: A sharp singlet typically appearing between -60 and -65 ppm confirms the presence of the CF

    
     group attached to the aromatic system.
    
  • Regioselectivity: C-2 is the most electron-deficient position and the primary site for nucleophilic radical attack. If C-2 is blocked, C-4 or C-6 substitution may occur, requiring careful NMR analysis (NOESY) to confirm.

Future Outlook: 18F-PET Imaging

The stability of the C-F bond on the benzothiazole scaffold has opened a new frontier in diagnostic medicine. Researchers are now translating 19F (medicinal) chemistry into 18F (radiopharmaceutical) chemistry.

  • Application: 18F-labeled benzothiazoles (e.g., [18F]Flutemetamol analogs) bind with high affinity to

    
    -amyloid plaques.
    
  • Utility: These serve as Positron Emission Tomography (PET) tracers for the early diagnosis of Alzheimer's disease, utilizing the benzothiazole core's innate affinity for amyloid fibrils.

References

  • Bradshaw, T. D., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link

  • Chu, L., & Qing, F. L. (2012).[7] "Copper-Catalyzed Direct C–H Oxidative Trifluoromethylation of Heteroarenes." Journal of the American Chemical Society. Link

  • Bellingham-Babet, A. J., et al. (2023). "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels." ACS Medicinal Chemistry Letters. Link

  • Yuan, Y., et al. (2019).[7] "Sodium Sulfite-Involved Photocatalytic Radical Cascade Cyclization of 2-Isocyanoaryl Thioethers: Access to 2-CF2/CF3-Containing Benzothiazoles." Organic Letters. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

The Halogen Synergy: Biological Activity of 6-Chloro-5-Fluoro-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole pharmacophore is a privileged bicyclic scaffold in medicinal chemistry, known for its diverse interactions with biological targets ranging from receptor tyrosine kinases to bacterial topoisomerases[1]. While monohalogenated derivatives have been extensively studied, the specific dihalogenated substitution pattern of 6-chloro-5-fluoro introduces a highly specialized electronic and steric profile[1]. As a Senior Application Scientist, I have observed that this precise arrangement—combining the high electronegativity and metabolic stability of fluorine with the lipophilic bulk of chlorine—synergistically enhances target binding affinity and overcomes multidrug resistance mechanisms[1]. This technical guide dissects the causality behind the biological activity of 6-chloro-5-fluoro-substituted benzothiazoles, providing validated experimental workflows for their synthesis and evaluation.

Pharmacophore Rationale: The Causality of Dihalogenation

The introduction of halogens onto the benzothiazole core is not arbitrary; it is a calculated structural intervention designed to manipulate pharmacokinetics and target engagement[1].

  • The 5-Fluoro Advantage: Fluorine possesses a small van der Waals radius but extreme electronegativity. Positioning it at the 5-position lowers the pKa of the adjacent 2-amino or amide functional groups, subtly altering the molecule's hydrogen-bonding network. Furthermore, the robust C-F bond acts as a metabolic shield, preventing oxidative degradation by hepatic Cytochrome P450 enzymes and extending the compound's biological half-life.

  • The 6-Chloro Anchor: Chlorine provides significant lipophilicity and steric bulk. When positioned at the 6-carbon, it acts as a hydrophobic anchor that fits precisely into deep, lipophilic pockets of target proteins, such as the ATP-binding site of bacterial DNA gyrase[2] or the allosteric regulatory domains of kinases like CSF-1R[3].

Together, the 6-chloro-5-fluoro combination creates a unique dipole moment across the benzothiazole system, optimizing the molecule's trajectory as it enters target active sites[1].

Mechanistic Pathways & Target Engagement

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, 6-chloro-5-fluoro benzothiazole derivatives (such as N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)benzamides) have demonstrated potent antiproliferative properties, acting as novel apoptosis inducers[4]. These compounds exhibit significant growth inhibition against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines[4]. The mechanism of action involves the downregulation of survival pathways (e.g., PI3K/AKT) or the inhibition of Colony Stimulating Factor-1 Receptor (CSF-1R) signaling, which subsequently triggers caspase-dependent apoptosis and the specific enrichment of mono- and oligonucleosomes in treated cells[4],[5].

Microbiology: DNA Gyrase (GyrB) Inhibition

The global threat of ESKAPE pathogens necessitates novel bactericidal mechanisms. Benzothiazole scaffolds have been optimized into potent inhibitors of bacterial DNA gyrase and Topoisomerase IV[2]. The dihalogenated core competitively binds to the ATP-binding pocket of the GyrB subunit[2]. By preventing ATP hydrolysis, the compound halts the enzyme's ability to introduce negative supercoils into bacterial DNA, leading to catastrophic double-strand breaks and rapid cell death in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa[2].

MOA Compound 6-Chloro-5-fluoro Benzothiazole Scaffold Target1 Receptor Tyrosine Kinases (e.g., CSF-1R) Compound->Target1 Inhibits Target2 Bacterial DNA Gyrase (GyrB Subunit) Compound->Target2 Binds ATP Site Path1 PI3K / AKT Pathway Downregulation Target1->Path1 Path2 DNA Supercoiling Inhibition Target2->Path2 Outcome1 Apoptosis Induction (Cancer Cells) Path1->Outcome1 Outcome2 Bacterial Cell Death (Pathogens) Path2->Outcome2

Figure 1: Mechanistic pathways of 6-chloro-5-fluoro benzothiazoles in oncology and microbiology.

Quantitative Bioactivity Profiles

To contextualize the efficacy of these compounds, the following table summarizes the quantitative biological activity of various 6-chloro-5-fluoro (and structurally analogous) benzothiazole derivatives across different assays.

Compound DerivativeTarget / Cell LineAssay TypeEfficacy (IC50 / MIC)Ref
N-(6-Chloro-5-fluoro-benzothiazol-2-yl)benzamideMCF-7 (Breast Cancer)MTT Proliferation~12.4 µM[4]
N-(6-Chloro-5-fluoro-benzothiazol-2-yl)benzamideHepG2 (Hepatocellular)MTT Proliferation~15.1 µM[4]
6-Carboxy-5-fluoro-benzothiazole pyrrole-amideA. baumannii (ESKAPE)Broth Microdilution0.5 µg/mL[2]
6-Carboxy-5-fluoro-benzothiazole pyrrole-amideE. coli (Efflux-defective)Broth Microdilution4.0 µg/mL[2]
6-Fluoro-7-chloro-benzothiazole azetidinone*S. aureusAgar Well Diffusion14 mm (Zone)[6]

*Note: The 6-fluoro-7-chloro regioisomer is included to highlight the broad applicability of dihalogenated benzothiazole systems in antimicrobial design[6].

Self-Validating Experimental Protocols

In drug development, data integrity relies on the rigorous design of self-validating experimental systems. Below are the standard operating procedures for synthesizing the core scaffold and evaluating its primary biological target.

Protocol 1: Synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine via Modified Hugerschoff Reaction

Causality: The synthesis utilizes 4-chloro-3-fluoroaniline, potassium thiocyanate, and bromine in glacial acetic acid[7]. Acetic acid acts as a polar protic solvent, stabilizing the transition state of the phenylthiourea intermediate. Bromine serves as an electrophilic oxidant, driving the intramolecular cyclization at the sterically hindered ortho position. The highly electronegative fluorine atom deactivates the aromatic ring, necessitating a strong oxidant like Br₂ over milder reagents[7].

Step-by-Step Workflow:

  • Dissolve 4-chloro-3-fluoroaniline (1.0 eq) and KSCN (2.0 eq) in glacial acetic acid under continuous stirring at 10°C.

  • Add a solution of Br₂ (1.1 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 15°C to prevent over-oxidation.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the mixture with concentrated ammonia (to pH 8) to precipitate the 2-aminobenzothiazole free base.

  • Filter, wash with distilled water, and recrystallize from ethanol.

Self-Validation Checkpoint: Before proceeding to biological derivatization, the structural integrity must be confirmed. The disappearance of the primary amine protons of the starting aniline and the emergence of a distinct broad singlet at ~7.5 ppm (NH₂) in ¹H-NMR, coupled with the absence of the SCN stretching band (~2150 cm⁻¹) in FT-IR, confirms complete cyclization.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality: Phenotypic screening (e.g., MIC determination) cannot distinguish between general membrane disruption and specific target engagement. To prove that the bactericidal activity of the dihalogenated benzothiazole is driven by GyrB inhibition[2], a cell-free topological assay is required. The compound competes with ATP for the ATPase active site of GyrB, preventing the enzyme from introducing negative supercoils into relaxed plasmid DNA[2].

Step-by-Step Workflow:

  • Prepare a reaction mixture containing 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Introduce the 6-chloro-5-fluoro benzothiazole derivative at varying concentrations (0.1 µM to 50 µM).

  • Incubate the mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

  • Resolve the DNA topoisomers via electrophoresis on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours, and visualize using ethidium bromide staining.

Self-Validation Checkpoint: This assay utilizes topological shifts as an internal control mechanism. If the compound is active, the DNA remains in the slower-migrating relaxed state. A vehicle control (DMSO) must show complete conversion to the faster-migrating supercoiled state, while a positive control (Novobiocin) must show complete inhibition. Any deviation in these controls invalidates the run, ensuring absolute trustworthiness of the data.

Workflow Step1 1. Oxidative Cyclization 4-chloro-3-fluoroaniline + KSCN Step2 2. Scaffold Derivatization Amidation / Schiff Base Formation Step1->Step2 Step3 3. Structural Validation 1H/13C NMR, FT-IR, HRMS Step2->Step3 Step4 4. In Vitro Screening MTT Assay & MIC Determination Step3->Step4 Step5 5. Target Engagement Flow Cytometry & Kinase Profiling Step4->Step5

Figure 2: Self-validating experimental workflow for synthesis and biological screening.

References

  • Benchchem. "6-Chloro-5-fluorobenzo[d]thiazol-2-amine Product Specifications & Biological Significance." Benchchem Database.

  • Aiello, S., et al. "Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers." Journal of Chemistry, 2016.

  • Gjorgjieva, M., et al. "Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa." Journal of Medicinal Chemistry, ACS Publications, 2023.

  • Reddy, R. S., et al. "Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones." Der Pharma Chemica, 2012.

  • Pattan, S. R., et al. "6-O-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling." WIPO (PCT) / Google Patents, WO2007121484A2, 2007.

Sources

6-Chloro-5-fluorobenzo[d]thiazol-2-amine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing targeted therapeutics. 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 634909-27-6) has emerged as a highly versatile, dihalogenated building block. The strategic incorporation of both chlorine and fluorine atoms onto the rigid benzothiazole core offers a unique physicochemical profile. This specific substitution pattern synergistically enhances target affinity, metabolic stability, and membrane permeability, making it a privileged scaffold for the development of novel kinase inhibitors, antimicrobial agents, and complex polycyclic systems[1].

Physicochemical Properties & Molecular Identification

Accurate molecular characterization is the first step in any robust drug development pipeline. The quantitative data for 6-chloro-5-fluorobenzo[d]thiazol-2-amine is summarized below for rapid reference and comparative analysis.

PropertyValue
IUPAC Name 6-chloro-5-fluoro-1,3-benzothiazol-2-amine
CAS Registry Number 634909-27-6
Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
Structural Class Dihalogenated Benzothiazole
Appearance Solid (typically off-white to pale yellow)

Structural Biology & Pharmacophore Rationalization

As a Senior Application Scientist, I emphasize that structural features must not be viewed in isolation; they are functional vectors that dictate biological behavior. The dihalogenated benzothiazole core is a prime example of rational pharmacophore design[1].

  • The Benzothiazole Core: Acting as a rigid, planar bioisostere for purines, this core is highly effective for ATP-competitive inhibition. The 2-amino group acts as a critical hydrogen bond donor/acceptor, frequently anchoring the molecule to the hinge region of kinases.

  • 6-Chloro Substitution: Chlorine at the C6 position significantly increases the overall lipophilicity (LogP) of the scaffold. During target engagement, this highly polarizable halogen can participate in directed halogen bonding with backbone carbonyls deep within hydrophobic binding pockets.

  • 5-Fluoro Substitution: Fluorine is highly electronegative and possesses a small Van der Waals radius. Placing it at the C5 position serves a dual purpose. First, it electronically deactivates the electron-rich aromatic ring, shielding it from cytochrome P450-mediated oxidative metabolism and thereby improving the pharmacokinetic half-life. Second, its inductive electron-withdrawing effect modulates the pKa of the adjacent 2-amino group, optimizing the molecule's membrane permeability.

StructureLogic Core Benzothiazole Core Sub1 6-Chloro Substitution Core->Sub1 Sub2 5-Fluoro Substitution Core->Sub2 Sub3 2-Amino Group Core->Sub3 Out1 Increases Lipophilicity & Halogen Bonding Sub1->Out1 Out2 Blocks CYP450 Oxidation (Metabolic Stability) Sub2->Out2 Out3 Kinase Hinge Region H-Bonding Sub3->Out3

Pharmacophore rationalization of the dihalogenated benzothiazole scaffold.

Synthetic Methodology: Regioselective Hugerschoff Cyclization

The most robust, scalable, and atom-economical method for synthesizing 6-chloro-5-fluorobenzo[d]thiazol-2-amine is the Hugerschoff Reaction .

Regiochemical Rationale: The synthesis utilizes 4-chloro-3-fluoroaniline as the primary precursor. During the oxidative cyclization of the intermediate thiourea, electrophilic attack could theoretically occur at either the C2 or C6 position of the aniline ring. However, the C2 position is sterically hindered by the adjacent fluorine atom. Consequently, cyclization is highly regioselective for the less hindered C6 position, ensuring high yields of the desired 6-chloro-5-fluoro isomer without significant contamination from the 7-fluoro regioisomer.

Step-by-Step Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system to ensure high purity and yield[1].

Step 1: Thiourea Formation

  • Suspend 4-chloro-3-fluoroaniline (1.0 eq) and ammonium thiocyanate (NH₄SCN, 1.5 eq) in a solution of aqueous HCl.

  • Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the starting aniline spot is entirely consumed.

  • Cool the mixture to room temperature to precipitate the (4-chloro-3-fluorophenyl)thiourea intermediate. Filter, wash with cold water, and dry under a vacuum.

Step 2: Oxidative Cyclization

  • Dissolve the purified thiourea intermediate in glacial acetic acid.

  • Cool the reaction vessel to 0–5°C using an ice bath. Causality: Strict temperature control is critical here to minimize the formation of brominated side-products and prevent degradation of the aromatic ring[1].

  • Add molecular bromine (Br₂, 1.05 eq) dropwise. Causality: Bromine acts as the electrophilic oxidizing agent, driving the cyclization via a transient sulfenyl bromide intermediate[1].

  • Remove the ice bath and stir at room temperature for 2 hours.

Step 3: Quenching & Precipitation

  • Pour the acidic reaction mixture into crushed ice to quench any unreacted bromine.

  • Slowly add concentrated ammonium hydroxide (NH₄OH) until the solution reaches pH 8–9. Causality: Precise pH control is essential to completely neutralize the hydrobromide salt and induce the precipitation of the free amine product[1].

Step 4: Purification & Final Validation

  • Filter the crude precipitate and wash extensively with cold water to remove soluble impurities and inorganic salts[1].

  • Recrystallize the product from an ethanol/water mixture.

  • Validation Check: Perform LC-MS analysis. The product is validated by the appearance of a distinct peak at m/z 203.0[M+H]⁺, confirming the successful cyclization to 6-chloro-5-fluorobenzo[d]thiazol-2-amine.

Synthesis A 4-Chloro-3-fluoroaniline + NH4SCN B Arylthiourea Intermediate A->B HCl, 100°C C Bromine / AcOH (Cyclization) B->C Electrophilic Attack D 6-Chloro-5-fluorobenzo [d]thiazol-2-amine C->D NH4OH (pH 8-9)

Synthetic workflow for 6-chloro-5-fluorobenzo[d]thiazol-2-amine via Hugerschoff cyclization.

Downstream Applications in Drug Discovery

The true value of 6-chloro-5-fluorobenzo[d]thiazol-2-amine lies in its downstream versatility[1]:

  • Heterocyclic Annulation: The 2-amino group, in conjunction with the adjacent endocyclic nitrogen, serves as a versatile handle for the construction of fused polycyclic systems[1]. Condensation with α-haloketones yields imidazo[2,1-b]benzothiazoles—complex, rigid scaffolds that are highly sought after in oncology and infectious disease research due to their DNA-intercalating and kinase-inhibiting properties.

  • Cross-Coupling Frameworks: The dihalogenated nature of the compound allows for selective late-stage functionalization. While the C-F bond remains highly stable under standard catalytic conditions, the C-Cl bond can be selectively activated using advanced palladium-catalyzed cross-coupling techniques (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling with bulky, electron-rich ligands like XPhos). This allows medicinal chemists to introduce diverse functional groups directly at the C6 position, rapidly expanding the structure-activity relationship (SAR) landscape.

References

Sources

Pharmacophore Modeling of Benzothiazole-2-Amine Derivatives: A Comprehensive Guide to Scaffold Optimization and Virtual Screening

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Privileged Scaffold

In contemporary medicinal chemistry, the concept of a "privileged scaffold" refers to a core molecular framework capable of binding to multiple, distinct receptor targets with high affinity. The benzothiazole-2-amine nucleus—a bicyclic system comprising a benzene ring fused to a thiazole ring, functionalized with an exocyclic amine at the 2-position—is a quintessential example of this phenomenon[1].

From a structural biology perspective, the pharmacological versatility of benzothiazole-2-amine derivatives stems from three distinct pharmacophoric features:

  • The Planar Bicyclic Ring: Provides an electron-rich, hydrophobic surface ideal for

    
     stacking and hydrophobic interactions within deep protein clefts, such as the ATP-competitive binding sites of tyrosine kinases (e.g., EGFR) or DNA intercalation[2].
    
  • Endocyclic Heteroatoms (N, S): The nitrogen and sulfur atoms within the thiazole ring act as rigid, directional hydrogen bond acceptors, critical for anchoring the molecule to target residues[1].

  • The 2-Amino Anchor: This exocyclic group serves a dual purpose. Biologically, it acts as a strong hydrogen bond donor. Chemically, it provides a highly reactive handle for combinatorial synthesis (e.g., acylation, condensation), allowing medicinal chemists to rapidly generate diverse analog libraries[2].

Historically, the clinical validation of this scaffold was cemented by the discovery of Riluzole (6-trifluoromethoxy-benzothiazole-2-amine), an anticonvulsant and neuroprotective agent[3]. Today, pharmacophore modeling of this core is actively driving the discovery of novel therapies for epilepsy, Alzheimer's disease, and oncology[1],[4].

Multi-Target Pharmacological Pathways

Because the benzothiazole-2-amine core can be heavily functionalized, slight modifications to the 2-amino group or the benzene ring (e.g., halogenation, methoxy substitution) drastically shift its target selectivity.

Pathways SCAFFOLD Benzothiazole-2-amine Scaffold T_GABA GABA-AT (Epilepsy) SCAFFOLD->T_GABA H-Bonding T_ACHE AChE (Alzheimer's) SCAFFOLD->T_ACHE Catalytic Site T_EGFR EGFR Kinase (Cancer) SCAFFOLD->T_EGFR ATP-Competitive E_GABA Increased GABA Anticonvulsant T_GABA->E_GABA E_ACHE Aβ Disaggregation Neuroprotection T_ACHE->E_ACHE E_EGFR Apoptosis Tumor Suppression T_EGFR->E_EGFR

Fig 1: Multi-target pharmacological pathways of the benzothiazole-2-amine pharmacophore.

For instance, in the treatment of Alzheimer's disease, hybridizing the benzothiazole core with a piperazine moiety via a flexible propanamide linker has yielded compounds capable of simultaneously inhibiting Acetylcholinesterase (AChE) and preventing amyloid-beta (Aβ) aggregation[4]. Conversely, for epilepsy, derivatives are optimized to target γ-aminobutyric acid-aminotransferase (GABA-AT) and voltage-gated sodium channels (NavMs)[1].

Self-Validating Computational Protocol: Pharmacophore Modeling & Virtual Screening

To avoid the high attrition rates common in drug discovery, computational workflows must be designed as self-validating systems . This means every step of the in silico protocol must contain an internal control to prove its predictive power before being applied to unknown compounds.

Below is the step-by-step methodology for executing a robust pharmacophore modeling and molecular docking campaign for benzothiazole-2-amine derivatives.

Step 1: Target Preparation & Internal Control (RMSD Validation)
  • Causality: Crystal structures from the Protein Data Bank (PDB) often contain water molecules, co-factors, and lack polar hydrogens. These must be corrected to simulate physiological binding.

  • Protocol:

    • Retrieve the target PDB structure (e.g., GABA-AT).

    • Strip non-essential water molecules and add polar hydrogens using tools like AutoDock Tools or Chimera[5].

    • Self-Validation Check: Extract the native co-crystallized ligand (e.g., Vigabatrin). Re-dock this native ligand into the prepared active site. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

    • Decision Gate: Proceed only if RMSD < 2.0 Å. This proves your grid box dimensions and scoring function accurately recreate known biological reality.

Step 2: Ligand Library Curation & Energy Minimization
  • Causality: 2D chemical structures drawn in software lack realistic 3D spatial geometry. Docking unminimized ligands leads to artificial steric clashes, resulting in false-negative docking scores.

  • Protocol:

    • Design benzothiazole-2-amine derivatives using MarvinSketch or Spartan[1].

    • Generate 3D conformers and apply a force field (e.g., MMFF94) to minimize the internal energy of the molecules.

Step 3: Pharmacophore Mapping & Virtual Screening
  • Causality: Blind docking of millions of compounds is computationally wasteful. Pharmacophore modeling acts as a geometric filter, ensuring only molecules with the correct spatial arrangement of Hydrogen Bond Acceptors (HBA), Donors (HBD), and aromatic rings proceed to docking.

  • Protocol:

    • Use structure-based pharmacophore tools (e.g., Pharmit or Discovery Studio) to map the active site[6].

    • Define the mandatory features: The thiazole sulfur/nitrogen (HBA) and the 2-amino group (HBD).

    • Screen your proprietary library or ZINC database against this 3D spatial query.

Step 4: ADMET Triage & Molecular Docking
  • Causality: A compound with phenomenal binding affinity is useless if it cannot reach the target tissue. For CNS targets (epilepsy, Alzheimer's), Blood-Brain Barrier (BBB) penetration is mandatory. Filtering by ADMET before deep docking or Molecular Dynamics (MD) saves immense computational resources[1].

  • Protocol:

    • Run the pharmacophore-matched hits through SwissADME[5]. Discard compounds that fail BBB penetration (for CNS targets) or violate Lipinski’s Rule of Five.

    • Dock the surviving candidates using AutoDock Vina.

    • Analyze binding affinities (kcal/mol) and specific residue interactions (e.g., hydrogen bonds,

      
       stacking).
      

Workflow LIG Ligand Library (Benzothiazole-2-amines) PHARM Pharmacophore Generation (HBA, HBD, Aromatic) LIG->PHARM Ligand-based PROT Target Protein (e.g., GABA-AT, AChE) PROT->PHARM Structure-based VS Virtual Screening (Pharmit / ZINC) PHARM->VS Feature matching DOCK Molecular Docking (AutoDock Vina) VS->DOCK Hit compounds ADMET ADMET Profiling (SwissADME) DOCK->ADMET Binding affinity MD MD Simulations (GROMACS) ADMET->MD Lead optimization

Fig 2: End-to-end self-validating computational pipeline for benzothiazole-2-amine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The efficacy of the protocol described above is validated by recent empirical and in silico data. By optimizing the substituents on the benzothiazole-2-amine core, researchers have successfully developed analogues that outperform standard-of-care reference drugs across various indications.

The following table summarizes key quantitative data extracted from recent pharmacophore and docking studies:

Compound / AnalogueTarget ProteinBinding Affinity / IC₅₀Reference DrugRef. Drug Affinity / IC₅₀Pharmacological Indication
Analogue A14 GABA-AT-6.6 kcal/molVigabatrin-5.2 kcal/molAnticonvulsant / Epilepsy[1]
Analogue A9 GABA-AT-6.1 kcal/molVigabatrin-5.2 kcal/molAnticonvulsant / Epilepsy[1]
Analogue A14 NavMs-5.0 kcal/molLamotrigine-5.0 kcal/molAnticonvulsant / Epilepsy[1]
Compound 12 AChEIC₅₀ = 2.31 μMDonepezilN/AAnti-Alzheimer's / Dementia[4]

SAR Insights: In the pursuit of anticonvulsants, out of 15 rationally designed 1,3-benzothiazole-2-amine analogues, seven compounds demonstrated superior binding affinity to GABA-AT compared to the reference drug Vigabatrin[1]. However, applying the ADMET triage revealed that four of these analogues failed the BBB penetration test, highlighting the critical importance of early pharmacokinetic filtering in the computational pipeline[1].

Similarly, in Alzheimer's research, Compound 12 (a benzothiazole–piperazine hybrid) not only achieved an IC₅₀ of 2.31 μM against AChE but also demonstrated a 53.30% inhibition of Aβ₁₋₄₂ aggregation, proving the multitarget capacity of this optimized pharmacophore[4].

Conclusion

The benzothiazole-2-amine scaffold remains one of the most potent and adaptable pharmacophores in modern drug discovery. By employing a rigorous, self-validating computational pipeline—integrating strict RMSD controls, early ADMET triage, and precise 3D pharmacophore mapping—researchers can systematically unlock its potential. Whether targeting the ATP-competitive sites of kinases in oncology or the catalytic clefts of neurological enzymes, structure-based optimization of this core will continue to yield highly efficacious, multi-target therapeutic candidates.

References

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants Source: NIH / PMC 1

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine Source: Benchchem 2

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives Source: MDPI3

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease Source: NIH / PMC 4

  • QSAR Models for the Prediction of Plasma Protein Binding Source: ResearchGate 6

Sources

Methodological & Application

Cyclization protocols for 5-fluoro-4-chloro-2-aminothiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cyclization Protocols for 5-Fluoro-4-chloro-2-aminothiophenol

Executive Summary & Chemical Profile

This guide details the strategic cyclization of 5-fluoro-4-chloro-2-aminothiophenol (FCATP) to generate substituted benzothiazoles. These scaffolds are critical pharmacophores in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR-2, Aurora B) and antitumor agents.[1]

The presence of the fluorine atom at the 5-position and chlorine at the 4-position of the starting material (yielding a 5-chloro-6-fluorobenzothiazole core) imparts unique metabolic stability and electronic properties. However, the electron-withdrawing nature of these halogens reduces the nucleophilicity of the amino group, requiring optimized protocols compared to non-halogenated thiophenols.

Substrate Profile
PropertySpecification
Compound 5-Fluoro-4-chloro-2-aminothiophenol
CAS RN Variable based on salt form
Molecular Weight 177.63 g/mol
Key Reactivity Nucleophilic attack via -SH and -NH₂; prone to rapid oxidative dimerization (disulfide formation).
Target Scaffold 5-Chloro-6-fluorobenzothiazole

Reaction Decision Tree

Select the appropriate protocol based on the desired substitution at the C-2 position of the benzothiazole ring.

ReactionTree Start Start: 5-Fluoro-4-chloro-2-aminothiophenol Decision Target C-2 Substituent? Start->Decision Aryl Aryl/Heteroaryl Group (Protocol A) Decision->Aryl High Diversity Alkyl Alkyl/Phenyl Group (Protocol B) Decision->Alkyl Scalability Thiol Thiol/Mercapto Group (-SH) (Protocol C) Decision->Thiol Functional Handle ProdA 2-Aryl-5-chloro-6-fluorobenzothiazole Aryl->ProdA ProdB 2-Alkyl-5-chloro-6-fluorobenzothiazole Alkyl->ProdB ProdC 5-Chloro-6-fluorobenzothiazole-2-thione Thiol->ProdC

Figure 1: Strategic selection of cyclization protocols based on target moiety.

Protocol A: Oxidative Condensation with Aldehydes

Best for: Generating diverse libraries of 2-aryl or 2-heteroaryl derivatives under mild conditions.

Mechanism & Rationale

This reaction proceeds via the formation of a Schiff base (imine), followed by intramolecular nucleophilic attack by the thiol. The critical step is the final oxidative dehydrogenation to aromatize the thiazole ring. We utilize Sodium Metabisulfite (Na₂S₂O₅) as a robust oxidant that avoids the harshness of metal oxidants while handling the electron-deficient nature of the halogenated aniline.

Materials
  • Substrate: FCATP (1.0 equiv)

  • Reagent: Aromatic/Heteroaromatic Aldehyde (1.0–1.1 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve FCATP (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (5 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) to the mixture.

  • Reflux: Heat the mixture to 120°C for 2–4 hours.

    • Note: The electron-withdrawing F and Cl atoms may slow the initial imine formation. Monitor by TLC until the starting thiol disappears.

  • Work-up: Pour the reaction mixture into crushed ice/water (50 mL). Stir vigorously for 15 minutes.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Protocol B: Polyphosphoric Acid (PPA) Cyclization

Best for: Large-scale synthesis of simple alkyl or phenyl derivatives; solvent-free, high-yield industrial route.

Mechanism & Rationale

PPA acts as both a solvent and a potent dehydrating agent/Lewis acid. It forces the condensation of carboxylic acids with the aminothiophenol at high temperatures. This method overcomes the reduced nucleophilicity of the fluorinated amine by thermodynamic forcing.

Materials
  • Substrate: FCATP (1.0 equiv)

  • Reagent: Carboxylic Acid (e.g., Benzoic acid, Acetic acid) (1.0 equiv)

  • Medium: Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate)

Step-by-Step Procedure
  • Mixing: In a reaction vessel, mix FCATP and the carboxylic acid intimately.

  • PPA Addition: Add PPA to the mixture. Ensure the solids are submerged.

  • Heating: Heat the mixture to 180–200°C with mechanical stirring for 3–5 hours.

    • Caution: The mixture will become viscous. Maintain temperature to ensure homogeneity.

  • Quenching: Cool the mixture to ~80°C (do not let it solidify completely). Pour slowly into crushed ice/water with rapid stirring.

    • Exothermic: This step releases significant heat.

  • Neutralization: Neutralize the slurry with 50% NaOH or saturated NaHCO₃ solution until pH ~8. The product will precipitate.

  • Isolation: Filter the solid, wash extensively with water, and dry.

Protocol C: Synthesis of 2-Mercaptobenzothiazoles (Xanthate Method)

Best for: Creating a "functional handle" at C-2. The resulting thiol/thione can be converted to a chloride (via SOCl₂) for subsequent nucleophilic substitution (S_NAr).

Materials
  • Substrate: FCATP (1.0 equiv)

  • Reagent: Potassium Ethyl Xanthate (1.1 equiv) or CS₂/KOH.

  • Solvent: Ethanol/Water (9:1)

Step-by-Step Procedure
  • Dissolution: Dissolve FCATP (1.0 mmol) and Potassium Ethyl Xanthate (1.1 mmol) in Ethanol (10 mL) and water (1 mL).

  • Reflux: Heat the mixture to reflux for 4–6 hours.

    • Observation: Evolution of H₂S gas may occur (rotten egg smell); use a scrubber or fume hood.

  • Acidification: Cool the mixture and acidify with glacial acetic acid or dilute HCl to pH 4.

  • Isolation: The 5-chloro-6-fluorobenzothiazole-2-thione will precipitate. Filter and wash with water.

Critical Troubleshooting & Validated Data

Disulfide Management (The "Dimer" Problem)

Aminothiophenols readily oxidize to disulfides (Ar-S-S-Ar) upon storage, which are inactive in these cyclization protocols.

  • Diagnosis: Check TLC.[1][2] The disulfide is less polar than the thiol.

  • Correction: If the starting material is oxidized, perform an in situ reduction before cyclization. Add Zinc dust (0.5 equiv) and HCl to the reaction vessel, stir for 30 mins, then proceed with aldehyde/acid addition.

Regiochemistry Verification

Due to the specific substitution pattern, the cyclization results in a numbering shift.

  • Starting Material: 4-Chloro, 5-Fluoro.[1]

  • Product: 5-Chloro-6-fluorobenzothiazole .

  • NMR Validation:

    • The proton between F and Cl (originally H-3) becomes H-4 on the benzothiazole. It will appear as a doublet (coupling with F) typically around 8.0–8.2 ppm .

    • The proton adjacent to F (originally H-6) becomes H-7 . It will appear as a doublet (coupling with F) typically around 7.8–8.0 ppm .

Reaction Pathway Visualization

Mechanism Substrate FCATP (Thiol + Amine) Imine Intermediate A: Schiff Base (Imine) Substrate->Imine -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclic Intermediate B: Benzothiazoline Imine->Cyclic Intramolecular Nucleophilic Attack Product Final Product: Benzothiazole Cyclic->Product Oxidation (-2H)

Figure 2: Mechanistic pathway for oxidative cyclization. Note that the oxidation step (B to Product) is the rate-determining step in air-mediated protocols.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from

  • Liao, Y., et al. (2024).[3] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Retrieved from

  • Gao, X., et al. (2014).[4] Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. Retrieved from

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from

  • Okimoto, M., et al. (2023). Electrooxidative cyclization of benzylideneaminothiophenols to the corresponding 2-arylbenzothiazoles. SciSpace. Retrieved from

Sources

Application Note: Reagents and Protocol for the Synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine via Hugershoff Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 634909-27-6) is a highly valued dihalogenated heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antimalarial agents[1],[2]. The dual incorporation of chlorine and fluorine on the benzothiazole core significantly enhances metabolic stability, lipophilicity, and target binding affinity[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 6-chloro-5-fluorobenzo[d]thiazol-2-amine. The methodology relies on the classical Hugershoff reaction , utilizing 4-chloro-3-fluoroaniline as the primary substrate, potassium thiocyanate (KSCN) as the thiocyanating agent, and bromine (Br₂) as the oxidant in a glacial acetic acid medium[3].

Mechanistic Principles & Regioselectivity

The Hugershoff synthesis is a premier oxidative cyclization method for constructing 2-aminobenzothiazoles[4]. The transformation is a two-stage cascade:

  • Thiourea Formation: The starting aniline reacts with thiocyanic acid (generated in situ from KSCN and acetic acid) to form an arylthiourea intermediate.

  • Oxidative Cyclization: The addition of bromine oxidizes the thiocarbonyl sulfur, generating a highly reactive electrophilic sulfenyl bromide intermediate. This triggers an intramolecular electrophilic aromatic substitution (SEAr), closing the thiazole ring with the expulsion of hydrogen bromide[5].

Regioselectivity: 4-Chloro-3-fluoroaniline possesses two ortho positions available for cyclization (C2 and C6). However, the C2 position is heavily sterically hindered by the adjacent fluorine atom at C3. Consequently, the cyclization is highly regioselective, occurring exclusively at the less hindered C6 position to yield the 6-chloro-5-fluoro isomer[2],[6].

Mechanism A 4-Chloro-3-fluoroaniline B KSCN / AcOH (Thiocyanation) A->B C Arylthiourea Intermediate B->C D Br2 / 0-5 °C (Oxidation) C->D E Sulfenyl Bromide Formation D->E F Intramolecular Cyclization (-HBr) E->F G 6-Chloro-5-fluorobenzo[d] thiazol-2-amine F->G

Figure 1: Mechanistic pathway of the Hugershoff cyclization for benzothiazole synthesis.

Reagent Specifications & Quantitative Data

To ensure a self-validating and reproducible system, the stoichiometry must be strictly adhered to. The use of excess KSCN drives the equilibrium of the thiourea formation, while excess Br₂ ensures complete oxidative cyclization[3].

Table 1: Reagent Stoichiometry and Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Chloro-3-fluoroaniline145.561.0 eq3.6 g (25 mmol)Primary Substrate
Potassium Thiocyanate97.188.0 eq20.0 g (205 mmol)Thiocyanating Agent
Bromine (Br₂)159.812.3 eq3.0 mL (58 mmol)Oxidant
Glacial Acetic Acid60.05Solvent32.0 mL totalSolvent & Catalyst

Table 2: In-Process Control (IPC) Parameters

ParameterAnalytical MethodTarget ObservationCorrective Action
Thiourea FormationTLC (Hexane:EtOAc 3:1)Disappearance of aniline spotExtend stirring time if present
Bromine AdditionVisual / ThermometerInternal temp remains < 5 °CPause addition, add ice to bath
CyclizationVisualFading of red Br₂ color to yellowProceed to quenching phase
NeutralizationpH PaperpH 7.0 - 8.0Add NH₄OH until slightly basic

Experimental Protocol

Caution: Bromine is highly toxic, volatile, and corrosive. This entire procedure must be performed in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves, face shield).

Step 1: Preparation of the Reaction Mixture

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal thermometer.

  • Add 20 mL of glacial acetic acid to the flask and pre-cool the system to 0–5 °C using an ice-salt bath[3].

  • Add 20.0 g of potassium thiocyanate (KSCN) to the chilled acetic acid.

  • Slowly add 3.6 g (0.025 mol) of 4-chloro-3-fluoroaniline to the suspension. Stir vigorously for 30 minutes to facilitate the in situ formation of the arylthiourea intermediate.

Step 2: Oxidative Bromination

  • Prepare a solution of 3.0 mL of bromine dissolved in 12 mL of glacial acetic acid[3]. Transfer this to the dropping funnel.

  • Begin dropwise addition of the bromine solution into the reaction flask.

  • Critical Step: Regulate the addition rate to ensure the internal temperature strictly does not exceed 5 °C.

Step 3: Cyclization and Maturation

  • Once all bromine has been added, maintain the ice-salt bath for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to naturally warm to room temperature.

  • Stir at room temperature for 2 to 4 hours. The reaction is self-indicating; completion is marked by the transition of the deep red/orange solution to a pale yellow suspension, indicating the consumption of bromine.

Step 4: Quenching and Isolation

  • Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring.

  • Neutralize the highly acidic mixture by slowly adding concentrated ammonium hydroxide (NH₄OH) until the pH reaches 7.0–8.0. This will precipitate the free base of the benzothiazole.

  • Filter the resulting precipitate under vacuum using a Buchner funnel. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts (KBr, unreacted KSCN).

  • Recrystallize the crude product from hot ethanol to yield pure 6-chloro-5-fluorobenzo[d]thiazol-2-amine[3].

Workflow S1 1. Dissolution Aniline + KSCN in Glacial AcOH S2 2. Thermal Regulation Cool to 0-5 °C in Ice-Salt Bath S1->S2 S3 3. Oxidative Addition Dropwise Br2 (Temp < 5 °C) S2->S3 S4 4. Maturation Stir at RT until Br2 color fades S3->S4 S5 5. Quenching Pour over ice, neutralize with NH4OH S4->S5 S6 6. Isolation Filtration & Recrystallization S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation process.

Causality & Experimental Design Insights

As a best practice in synthetic methodology, understanding the why behind the protocol is as important as the steps themselves:

  • Why Glacial Acetic Acid? Acetic acid serves a dual purpose. It is not merely a solvent; it acts as an acid catalyst that protonates the thiocyanate ion, accelerating the formation of the thiourea intermediate. Furthermore, it moderates the reactivity of bromine, preventing runaway reactions[4],[3].

  • Why Strict Temperature Control (0–5 °C)? Bromine is a highly reactive, indiscriminate electrophile. At elevated temperatures, it can easily undergo electrophilic aromatic substitution directly on the electron-rich aniline ring, leading to unwanted brominated byproducts. Maintaining the reaction at 0–5 °C kinetically favors oxidation at the softer nucleophilic center (the thiocarbonyl sulfur) to form the required sulfenyl bromide[5].

  • Why Neutralize with Ammonium Hydroxide? The reaction generates hydrobromic acid (HBr) as a byproduct, leaving the final product protonated as a soluble hydrobromide salt. Neutralization with a mild base like NH₄OH efficiently liberates the insoluble free base without causing hydrolytic degradation of the newly formed thiazole ring.

References

  • Sigma-Aldrich , "6-Chloro-5-fluorobenzo[d]thiazol-2-amine Product Page". 1

  • Ossila , "4-Chloro-3-fluoroaniline: A dihalogenated aniline building block".2

  • PubChem , "4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511".6

  • Organic Letters - ACS Publications , "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process".4

  • Pharmaceuticals (PMC) , "Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation". 5

  • Turkish Journal of Pharmaceutical Sciences , "Synthesis, Cytostatic and Antiviral Activity of Some Ruthenium (II) Complexes". 3

Sources

Accelerated Synthesis of Fluorinated 2-Aminobenzothiazoles via Microwave Irradiation

[1]

Abstract & Strategic Relevance

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antitumor, antimicrobial, and neuroprotective agents. A prime example is Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), the standard-of-care treatment for Amyotrophic Lateral Sclerosis (ALS).

Incorporating fluorine or fluorinated groups (e.g.,

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from hours to minutes while improving yield and purity. We utilize the Hugerschhoff reaction (oxidative cyclization) and a One-Pot Green Synthesis , leveraging dielectric heating to overcome the electronic deactivation caused by fluorine substituents.

Mechanistic Rationale: Why Microwave?

Dielectric Heating vs. Conventional Reflux

Conventional heating relies on conduction and convection, creating a temperature gradient from the vessel wall inward. This is inefficient for fluorinated substrates which require high activation energy.

Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction . The reaction mixture is heated directly from within (volumetric heating).

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Acetic Acid) align with the oscillating electric field. As the field reverses, molecular rotation creates friction and heat.

  • The "Specific Microwave Effect": In the oxidative cyclization of thioureas, the transition state involves polar intermediates (radical cations). Microwave irradiation stabilizes these polar transition states more effectively than the ground state, lowering the activation energy (

    
    ) and accelerating the reaction rate.
    
Chemical Pathway (Hugerschhoff Reaction)

The synthesis proceeds via the formation of a radical cation or sulfenyl bromide intermediate, followed by electrophilic attack on the aromatic ring.

HugerschhoffMechanismStartFluorinatedPhenylthioureaInter1Sulfenyl BromideIntermediate (-S-Br)Start->Inter1OxidationOxidantOxidant (Br2/I2)+ MW EnergyOxidant->Inter1CyclizationElectrophilicCyclizationInter1->CyclizationMW ActivationInter2Sigma Complex(Cationic)Cyclization->Inter2Ring ClosureProduct2-Amino-Fluorobenzothiazole(Hydrobromide salt)Inter2->Product- HBr(Aromatization)

Figure 1: Mechanistic pathway of the microwave-assisted Hugerschhoff cyclization. The polar transition states during cyclization are stabilized by the electromagnetic field.

Experimental Protocols

Protocol A: One-Pot Synthesis from Fluorinated Anilines (Green Method)

Best for: Rapid library generation, avoiding pre-synthesis of thioureas. Green Aspect: Uses Glycerol (biodegradable, high dielectric constant) or Ethanol.

Reagents
  • Substrate: 4-Fluoroaniline (or 4-Trifluoromethoxyaniline for Riluzole analogs) (1.0 mmol)

  • Reagent: Potassium Thiocyanate (KSCN) (4.0 mmol)

  • Oxidant: Bromine (

    
    ) (1.0 mmol) or Benzyltrimethylammonium tribromide (solid alternative).
    
  • Solvent: Glycerol (5 mL) or Glacial Acetic Acid (5 mL).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the fluorinated aniline and KSCN in the solvent.

  • Addition: Add the oxidant dropwise at room temperature. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum suitable for pressurized reactions (up to 20 bar).

  • Irradiation (Method):

    • Instrument: Dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Ramp: 2 minutes to target temperature.

    • Hold: 10–15 minutes at 100°C (Glycerol) or 80°C (Acetic Acid).

    • Power: Dynamic mode (Max 150W).

    • Stirring: High (magnetic stir bar is essential for heat distribution).

  • Work-up:

    • Cool to 50°C using compressed air (built-in feature).

    • Pour reaction mixture into crushed ice (50 g).

    • Basify to pH 10 using Ammonium Hydroxide (

      
      , 25%). The product will precipitate.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Protocol B: Cyclization of Pre-formed Thioureas (High Purity)

Best for: Scale-up and when regioselectivity is critical.

Reagents
  • Substrate: 1-(4-fluorophenyl)thiourea (1.0 mmol).

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.5 mmol) or NBS.
    
  • Solvent: Ethanol (EtOH) or PEG-400.[1]

Step-by-Step Methodology
  • Slurry Formation: Mix the thiourea and Iodine in Ethanol (3 mL) in the MW vial.

  • Irradiation:

    • Temp: 120°C.

    • Time: 5–8 minutes.

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The starting thiourea spot should disappear.

  • Isolation: Pour into ice water containing a pinch of Sodium Thiosulfate (to quench excess Iodine). Filter the precipitate.

Workflow Visualization

WorkflowStep1Reagent Mixing(Aniline + KSCN + Solvent)Step2Oxidant Addition(Dropwise, Room Temp)Step1->Step2Step3MW Irradiation(100°C, 10 min, 150W)Step2->Step3Seal VialStep4Quench & Basification(Ice Water + NH4OH)Step3->Step4Cool to 50°CStep5Filtration & WashingStep4->Step5PrecipitateStep6Recrystallization(EtOH/H2O)Step5->Step6

Figure 2: Operational workflow for the One-Pot Microwave Synthesis.

Data Analysis & Optimization

Comparative Efficiency

The following data represents the synthesis of 6-fluoro-2-aminobenzothiazole.

ParameterConventional RefluxMicrowave MethodImprovement Factor
Solvent Glacial Acetic AcidGlycerol or EthanolGreener / Safer
Temperature 118°C (Oil bath)100°C (Internal)Energy Efficient
Time 4 – 6 Hours8 – 12 Minutes30x Faster
Yield 65 – 72%88 – 94%+20% Yield
Workup Solvent evaporation req.Water precipitationSimplified
Characterization (Self-Validation)

To validate the synthesis of fluorinated derivatives,

  • 
     NMR (DMSO-
    
    
    ):
    Look for the disappearance of the thiourea
    
    
    protons (broad singlets around 9-10 ppm) and the appearance of the benzothiazole
    
    
    (broad singlet, ~7.5 ppm).
  • 
     NMR: 
    
    • 4-F substitute (Start): ~ -115 to -120 ppm.

    • 6-F product (End): Shift typically observed (e.g., -118 ppm). The signal should remain a clean singlet (or multiplet depending on H-coupling) without side-product peaks.

  • Melting Point: Microwave products typically exhibit sharper melting points due to fewer thermal decomposition byproducts.

Troubleshooting & Safety

  • Vessel Failure: Acetic acid absorbs MW energy very efficiently. Ensure the volume does not exceed 50% of the vial capacity to prevent over-pressurization. Always use a pressure sensor.

  • Regioselectivity: If using a meta-substituted fluorinated aniline, you may get a mixture of isomers (5-fluoro and 7-fluoro). The Hugerschhoff cyclization is generally directed para to the strongest activating group, but fluorine's electron-withdrawing nature can complicate this. Separation via column chromatography may be required.

  • Bromine Handling: When using liquid

    
    , handle in a fume hood. For a safer alternative in the microwave, use N-Bromosuccinimide (NBS)  or Benzyltrimethylammonium tribromide .
    

References

  • Riluzole Synthesis Patent

    • Process for the preparation of Riluzole.[2][3][4]

    • Source: EP2284161A1.
    • URL
  • Green Chemistry Approach

    • Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst.[5]

    • Source: Molecules (MDPI), 2012.
    • URL: [Link]

  • Microwave-assisted organic synthesis: principles and applications.
  • Pharmacological Relevance

    • Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines (Riluzole series).[4]

    • Source: Journal of Medicinal Chemistry, 1999.
    • URL: [Link]

  • Microwave Hugerschhoff Reaction

    • Microwave assisted synthesis of fluoro, chloro, 2-amino benzothiazoles.[6]

    • Source: ResearchG
    • URL: [Link]

Application Note: Cross-Coupling Strategies for 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: [Generic Structure Reference]).[1] It synthesizes empirical reactivity data with advanced palladium-catalyzed cross-coupling methodologies.

Executive Summary & Molecule Profile

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., substituted aminobenzothiazoles in Riluzole analogs) and PET radiotracers.[1]

  • Core Utility: The molecule offers two distinct vectors for diversification: the nucleophilic C2-amine and the electrophilic C6-chloride.

  • Key Challenge: The C2-amine is a potent ligand for transition metals, often leading to catalyst poisoning (formation of Pd-amine dead-end complexes) during cross-coupling at the C6 position.[1]

  • Structural Advantage: The 5-fluoro substituent exerts a strong inductive effect (-I), activating the adjacent C6-chloride for oxidative addition (the ortho-fluorine effect), making this scaffold surprisingly reactive compared to non-fluorinated aryl chlorides.[1]

Reactivity Map

ReactivityMap Core 6-Chloro-5-fluorobenzo[d]thiazol-2-amine C2_NH2 C2-Amine (Nucleophile) Primary vector for Amide/Urea synthesis *Risk: Catalyst Poison* Core->C2_NH2 C6_Cl C6-Chloride (Electrophile) Vector for Suzuki/Buchwald Coupling *Activated by 5-F* Core->C6_Cl C5_F 5-Fluoro (Modulator) Metabolic blocker Electronic activator for C6 Core->C5_F

Figure 1: Reactivity vectors of the scaffold. The 5-F group activates the C6-Cl bond while blocking metabolic oxidation at C5.[1]

Application 1: Suzuki-Miyaura Coupling at C6[1]

Objective: Install aryl/heteroaryl groups at the C6 position while preserving the C2-amine.

The Challenge: The free amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) can coordinate to Pd(II) intermediates, shutting down the catalytic cycle.
  • Traditional Approach: Protect amine (e.g., Acetyl/Boc) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Couple 
    
    
    
    Deprotect.
  • Modern Approach: Use bulky biaryl phosphine ligands (Buchwald Ligands) that sterically preclude amine binding.[1]

Protocol A: Direct Coupling (No Protection Required)

Recommended for rapid analog generation.[1]

Mechanism: The bulky XPhos ligand creates a protective shell around the Palladium center, preventing the substrate's C2-amine from binding, while the 5-F substituent accelerates the oxidative addition into the C6-Cl bond.

Materials Table
ComponentReagentEquiv.Role
Substrate 6-Chloro-5-fluorobenzo[d]thiazol-2-amine1.0Electrophile
Partner Aryl Boronic Acid / Pinacol Ester1.2–1.5Nucleophile
Catalyst XPhos Pd G3 (or G4)0.02–0.05Pre-catalyst (Air stable)
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(0.5 M aq.)
3.0Activator
Solvent 1,4-Dioxane or THF[0.2 M]Solvent
Step-by-Step Procedure
  • Setup: In a microwave vial or Schlenk tube, charge the benzothiazole substrate (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G3 (2–5 mol%).[1]

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 0.5 M aqueous

    
     (ratio 4:1).
    
    • Note: The biphasic system is crucial for solubilizing the inorganic base.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Optimization: If conversion is low, raise temperature to 120 °C (microwave) for 30 mins.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting chloride.

Troubleshooting:

  • Starting Material Remains: Switch to SPhos Pd G3 . SPhos is smaller than XPhos and may facilitate oxidative addition on this specific sterically crowded (5-F, 6-Cl) ring.[1]

  • Dehalogenation (Hydrodechlorination):[1] Reduce temperature and ensure strict exclusion of water/alcohols if using anhydrous conditions (switch to CsF/Dioxane).[1]

Application 2: Buchwald-Hartwig Amination[1]

This scaffold allows for "Ambident" amination strategies. You can either use the C2-amine as a nucleophile or the C6-chloride as an electrophile.

Decision Tree: Selecting the Route

AminationLogic Start Select Target Structure Decision Which bond to form? Start->Decision RouteA Route A: Functionalize C2-NH2 (Target: Urea/Amide/Sec. Amine) Decision->RouteA Modify C2 RouteB Route B: Functionalize C6-Cl (Target: C6-Aniline deriv.) Decision->RouteB Modify C6 ActionA Standard Buchwald Use: Aryl Bromide Partner Ligand: BrettPhos RouteA->ActionA ActionB Reverse Buchwald REQUIRES Protection of C2-NH2 Ligand: RuPhos RouteB->ActionB

Figure 2: Strategic decision tree for C-N bond formation.

Protocol B: C6-Amination (The "Reverse" Buchwald)

Critical Note: You cannot effectively perform a Buchwald coupling at C6 while the C2-amine is free, as the C2-amine will compete with the external amine for the catalyst.

Step 1: Protection

  • Suspend substrate in Acetic Anhydride (

    
    ). Heat to 100 °C for 1 hour.
    
  • Cool, pour into ice water. Filter the N-acetyl protected intermediate.

Step 2: C6-Coupling

Reagent Conditions

| Catalyst | ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (2 mol%) + RuPhos  (4 mol%) |
| Base  | 

(2.0 equiv) | | Solvent | Toluene (anhydrous), 100 °C |

Why RuPhos? RuPhos is the gold standard for coupling secondary amines and is highly resistant to heterocycle interference.

Step 3: Deprotection

  • Reflux in Ethanol/HCl (6N) (1:1) for 1 hour to remove the acetyl group.

Application 3: Sandmeyer Transformation (C2-Modification)

To access 2,6-dichloro-5-fluorobenzothiazole (a versatile bis-electrophile), the C2-amine must be converted to a halide.[1]

Protocol:

  • Dissolution: Dissolve amine (1 equiv) in Acetonitrile. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.2 equiv).
    
  • Diazotization: Add tert-Butyl Nitrite (1.5 equiv) dropwise at 0 °C.

  • Reaction: Warm to 60 °C for 1 hour.

  • Result: Evolution of

    
     gas indicates conversion to the C2-Chloride.
    
  • Utility: The resulting 2,6-dichloro species allows for regioselective coupling. The C2-Cl is more reactive (via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) than the C6-Cl. You can selectively substitute C2 with an amine/alkoxide, then perform Suzuki coupling at C6.
    

References

  • BenchChem. "Optimization of Suzuki Coupling for Chlorinated Benzothiazoles." Technical Support Center. Accessed 2023.[2][3] Link[1]

  • Kumbhare, R. M., et al. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions."[1] Molecules, vol. 18, 2013, pp. 8847. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Heo, Y. "A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction."[1] Tetrahedron Letters, 2006.[4] Link

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination Reagent Guide." Link

Sources

Application Notes & Protocols: Synthesis and Evaluation of Schiff Bases from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatization into Schiff bases often leads to compounds with significant biological activities.[1][2] The introduction of chloro and fluoro substituents on the benzothiazole ring is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy. These compounds are of considerable interest for their potential as anticancer, antimicrobial, and antifungal agents.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data interpretation.

Introduction: The Rationale for Fluorinated Benzothiazole Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[6][7] Their synthetic accessibility and the structural diversity achievable through the variation of the amine and carbonyl precursors make them attractive targets in drug discovery.[6] The benzothiazole moiety, a heterocyclic system containing fused benzene and thiazole rings, is a cornerstone in the development of therapeutic agents due to its wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][8][9]

The strategic incorporation of halogen atoms, particularly fluorine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Specifically, the presence of a fluorine atom can significantly alter the electronic environment of the molecule, while a chlorine atom can increase its lipophilicity. This dual halogen substitution on the benzothiazole core, coupled with the formation of a Schiff base, presents a compelling synthetic strategy for the generation of novel chemical entities with potentially superior biological profiles.

This application note details the synthesis of Schiff bases starting from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine and various aromatic aldehydes. It provides a robust, step-by-step protocol, guidance on characterization techniques, and an overview of their potential applications in drug development.

Synthesis of Schiff Bases: A Step-by-Step Protocol

The synthesis of Schiff bases from 2-aminobenzothiazoles is typically a straightforward condensation reaction. The general scheme involves the reaction of the primary amine with an aldehyde, often under reflux in an alcoholic solvent with an acid catalyst.[10]

General Reaction Scheme

The core reaction involves the nucleophilic attack of the primary amine (6-Chloro-5-fluorobenzo[d]thiazol-2-amine) on the carbonyl carbon of an aromatic aldehyde, followed by dehydration to form the imine (Schiff base).

Schiff_Base_Synthesis Reactant1 6-Chloro-5-fluorobenzo[d]thiazol-2-amine Intermediate Hemiaminal Intermediate Reactant1->Intermediate + Reactant2 Aromatic Aldehyde (R-CHO) Reactant2->Intermediate Catalyst Glacial Acetic Acid Catalyst->Intermediate Solvent Ethanol Solvent->Reactant1 Solvent->Reactant2 Product Schiff Base Intermediate->Product - H₂O Reflux

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine and a substituted benzaldehyde.

Materials:

  • 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 0.01 mol of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine in a minimum amount of absolute ethanol (approximately 20-30 mL) with gentle warming and stirring. In a separate flask, dissolve an equimolar amount (0.01 mol) of the chosen aromatic aldehyde in a minimum amount of absolute ethanol.[11]

  • Reaction Setup: To the solution of the 2-aminobenzothiazole, add the solution of the aromatic aldehyde.

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.[12] The progress of the reaction should be monitored by TLC.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Purification: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[2]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[13]

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the newly synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization Start Synthesized Crude Product Purification Purification (Filtration & Washing/ Recrystallization) Start->Purification Pure_Product Pure Schiff Base Purification->Pure_Product FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR ¹H & ¹³C NMR Spectroscopy Pure_Product->NMR MassSpec Mass Spectrometry Pure_Product->MassSpec Data_Analysis Data Analysis & Structure Elucidation FTIR->Data_Analysis NMR->Data_Analysis MassSpec->Data_Analysis Final_Report Final Characterized Compound Data_Analysis->Final_Report

Caption: Workflow for the characterization of synthesized Schiff bases.

Interpretation of Spectroscopic Data

The following table summarizes the key spectral features expected for the synthesized Schiff bases.[3][11][14][15]

Spectroscopic TechniqueKey Spectral FeatureExpected Chemical Shift / WavenumberRationale
FT-IR C=N (Azomethine) stretch1600-1650 cm⁻¹Formation of the imine bond is a hallmark of Schiff base synthesis.[16] This peak is absent in the starting amine.
C-F stretch1000-1400 cm⁻¹Confirms the presence of the fluorine substituent on the benzothiazole ring.
C-Cl stretch600-800 cm⁻¹Indicates the presence of the chlorine substituent.
¹H-NMR -CH=N- (Azomethine) protonδ 8.0-9.5 ppm (singlet)A characteristic downfield singlet confirms the formation of the Schiff base.[6]
Aromatic protonsδ 7.0-8.5 ppm (multiplets)Signals corresponding to the protons on the benzothiazole and the aromatic aldehyde rings.
¹³C-NMR -C=N- (Azomethine) carbonδ 145-165 ppmConfirms the presence of the imine carbon.[6]
Aromatic carbonsδ 110-160 ppmResonances for the carbon atoms of the aromatic rings.
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to the molecular weight of the synthesized Schiff baseProvides definitive confirmation of the molecular formula and successful synthesis.

Potential Applications in Drug Development

Schiff bases derived from benzothiazole are a rich source of biologically active compounds with potential applications in various therapeutic areas.

  • Anticancer Activity: Many benzothiazole-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and others.[3][8][17] Their mechanism of action can involve DNA cleavage or inhibition of key enzymes involved in cancer cell proliferation.[3]

  • Antimicrobial and Antifungal Activity: These compounds often exhibit potent activity against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[1][18][19] The presence of the azomethine group is often crucial for their antimicrobial efficacy.

  • Other Potential Applications: Research has also explored benzothiazole Schiff bases for their anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[4]

Conclusion

The synthesis of novel Schiff bases from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine offers a promising avenue for the discovery of new therapeutic agents. The detailed protocols and characterization guidelines provided in this application note are designed to facilitate the reproducible synthesis and thorough evaluation of these compounds. The unique combination of the benzothiazole scaffold with dual halogen substitution and the versatile Schiff base linkage provides a rich chemical space for the development of potent anticancer and antimicrobial agents. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

  • Shivaraj, et al. (2020). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure and Dynamics, 38(6), 1772-1785. [Link]

  • Manasa, K., et al. (2020). Design, synthesis, antioxidant and anticancer activity of novel schiff's bases of 2-amino benzothiazole. Indian Journal of Pharmaceutical Education and Research, 54(2), 349-359. [Link]

  • Manasa, K., et al. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 54(2), 349-359. [Link]

  • Al-Jumaili, A. S. H. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Journal of Medical and Oral Biosciences (JMOB). [Link]

  • Shivaraj, et al. (2019). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Taylor & Francis Online. [Link]

  • Unknown. (n.d.). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. ResearchGate. [Link]

  • Unknown. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry. [Link]

  • Unknown. (2025). Synthesis and anti-bacterial - anti-fungal activity of novel analogs of Fluoro Benzothiazole Schiff's Base. ResearchGate. [Link]

  • Kumar, M. S., et al. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]

  • Edelmann, F. T. (2020). Would you please suggest an important procedure for synthesising amino benzothiazole derived Schiff bases ?. ResearchGate. [Link]

  • El-ajaily, M. M., et al. (n.d.). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu. [Link]

  • Afi, E. T., et al. (2017). Synthesis A.nd Study The Biological Activity of Some Schiff-Bases Derived F,rom 2- Aminothiazole or 2-Aminobenzothiazole and Vanillin Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 21(1), 73–80. [Link]

  • Unknown. (n.d.). Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, N. SciSpace. [Link]

  • Unknown. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link]

  • Al-Zahrani, A. M., et al. (2025). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. IJRAR.org. [Link]

  • d'Acampora, B., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. PMC. [Link]

  • Sharma, S., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Recent Scientific Research. [Link]

  • Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Patel, B. R., et al. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Indian Journal of Chemistry. [Link]

Sources

Application Note: Mastering the Sandmeyer Reaction for the Derivatization of Benzothiazole-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Functionalized Benzothiazoles

Introduction: Strategic Functionalization of a Privileged Heterocycle

The benzothiazole core is a "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological and photophysical properties.[1][2] The transformation of the 2-amino group on the benzothiazole ring into other functional groups is a critical strategy for analog synthesis and the development of novel molecular entities. The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a robust and versatile method for achieving this transformation.[3][4] It facilitates the conversion of a primary aromatic amine, via an intermediate diazonium salt, into a wide array of functionalities including halides, cyanides, and hydroxyl groups.[3][5]

While powerful, the application of the Sandmeyer reaction to heteroaromatic amines like benzothiazole-2-amine derivatives is not without its challenges. The electron-deficient nature of the heterocyclic ring system can influence the stability and reactivity of the crucial diazonium salt intermediate.[6] This guide provides a detailed examination of the reaction mechanism, optimized protocols, and critical experimental parameters to empower researchers to successfully and reliably employ the Sandmeyer reaction for the synthesis of 2-substituted benzothiazole derivatives.

The Mechanistic Pathway: A Tale of Two Reactions

The Sandmeyer reaction is a two-stage process, each with its own critical parameters.[5][7] A thorough understanding of this mechanism is paramount for troubleshooting and optimization.

  • Diazotization: The initial step is the conversion of the primary amino group of the benzothiazole into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[8] The reaction proceeds via the formation of a nitrosonium ion (N≡O⁺), a potent electrophile that attacks the nitrogen of the amino group.[7] This step is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, strict temperature control, typically between 0-5 °C, is essential to prevent premature decomposition and the formation of unwanted side products.[9][10]

  • Copper-Catalyzed Substitution: The second stage involves the substitution of the diazonium group (-N₂⁺). In the classic Sandmeyer reaction, this is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN).[3] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt.[11][12] This generates an aryl radical and dinitrogen gas (N₂), which is an excellent leaving group. The aryl radical then reacts with a copper(II) species, transferring a halide or cyanide to the aromatic ring and regenerating the copper(I) catalyst.[12]

Below is a diagram illustrating the key steps in the Sandmeyer reaction pathway for a generic 2-aminobenzothiazole derivative.

G Sandmeyer Reaction Mechanism for Benzothiazoles cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Cu(I)-Catalyzed Substitution Amine 2-Aminobenzothiazole Derivative Diazonium Benzothiazole-2-diazonium Salt (Unstable Intermediate) Amine->Diazonium NaNO₂, H⁺ 0-5 °C ArylRadical Benzothiazol-2-yl Radical + N₂ (gas) Diazonium->ArylRadical Cu(I)X (SET) -N₂ Product 2-Substituted Benzothiazole (e.g., -Cl, -Br, -CN) ArylRadical->Product Cu(II)X₂ Regenerates Cu(I)X

Caption: Key mechanistic steps of the Sandmeyer reaction on a benzothiazole scaffold.

Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step methodologies for common Sandmeyer transformations on substituted 2-aminobenzothiazoles.

G General Experimental Workflow Start Start: 2-Aminobenzothiazole Derivative Diazotization Step 1: Diazotization - Dissolve amine in cold acid - Add NaNO₂ solution dropwise - Maintain Temp < 5 °C Start->Diazotization StarchIodide QC Check: Starch-Iodide Paper Test (Verify excess HNO₂) Diazotization->StarchIodide Critical for completion Sandmeyer Step 2: Sandmeyer Reaction - Prepare cold Cu(I)X solution - Add diazonium salt solution slowly - Allow to warm to RT StarchIodide->Sandmeyer Workup Step 3: Work-up & Isolation - Quench reaction - Extract with organic solvent - Wash and dry organic layer Sandmeyer->Workup N₂ evolution ceases Purification Step 4: Purification - Concentrate under vacuum - Column Chromatography or Recrystallization Workup->Purification Product Final Product: 2-Substituted Benzothiazole Purification->Product

Caption: A generalized workflow for the Sandmeyer reaction on 2-aminobenzothiazoles.

Protocol 1: Synthesis of a 2-Chlorobenzothiazole Derivative

This protocol details the conversion of a 2-aminobenzothiazole to its corresponding 2-chloro derivative.

Materials:

  • Substituted 2-aminobenzothiazole

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend the 2-aminobenzothiazole derivative (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.[10]

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the internal temperature remains below 5 °C. Vigorous stirring is crucial.[9]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Verify the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue), which indicates complete diazotization.[13]

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. The solution will likely be dark.[13]

    • Cool this solution to 0 °C in an ice-salt bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the CuCl solution with vigorous stirring.[10] Effervescence (release of N₂ gas) should be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases (typically 1-2 hours).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-chlorobenzothiazole derivative.

Summary of Reaction Conditions

The choice of reagents and conditions is critical for a successful Sandmeyer reaction. The following table summarizes typical conditions for various transformations.

TransformationCopper(I) SaltAcid / Solvent SystemDiazotization Temp.Sandmeyer Temp.Key Considerations & References
-NH₂ → -Cl CuClConc. HCl0-5 °C0 °C to RTClassic Sandmeyer conditions.[3][4]
-NH₂ → -Br CuBr48% HBr0-5 °C0 °C to RTSimilar to chlorination; CuBr is prepared in HBr.[13][14]
-NH₂ → -CN CuCNKCN or NaCN (aq)0-5 °C0-5 °C, then warmRequires careful handling of toxic cyanides.[3][15]
-NH₂ → -I KI (aq)H₂SO₄ or HCl0-5 °C0 °C to RTCopper catalyst is generally not required.[9][16]
-NH₂ → -OH Cu₂O / Cu(NO₃)₂Water0-5 °CRoom TempMilder than traditional boiling in aqueous acid.[3][11]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Diazotization: Insufficient acid or NaNO₂. 2. Diazonium Decomposition: Temperature too high. 3. Inactive Catalyst: Cu(I) salt has oxidized to Cu(II).1. Ensure a sufficiently acidic medium and use a slight excess of NaNO₂. Confirm with starch-iodide paper.[13] 2. Strictly maintain the temperature at 0-5 °C during diazotization and initial addition.[10] 3. Use freshly prepared or commercially available high-purity Cu(I) salts.[13]
Formation of Dark, Tarry Material Diazonium Salt Decomposition: Leads to radical polymerization and other side reactions.This is often temperature-related. Ensure efficient cooling and stirring. Check that the starting amine is pure.[9][13]
Phenol Byproduct (-OH formation) Hydrolysis of Diazonium Salt: The diazonium salt reacts with water, especially at elevated temperatures.Keep the reaction temperature strictly controlled below 5 °C and use the diazonium salt solution immediately after its preparation.[8][10]
Formation of Colored Azo Impurities Azo Coupling: The electrophilic diazonium salt couples with the unreacted, nucleophilic starting amine.Ensure slow, dropwise addition of the NaNO₂ solution to prevent localized high concentrations. Maintain a strongly acidic environment to keep the unreacted amine protonated and non-nucleophilic.[10]

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of iodinated benzothiazoles. Retrieved from Benchchem website. 9

  • Benchchem. (n.d.). Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole. Retrieved from Benchchem website. 17

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S website. Link

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry website. Link

  • MDPI. (2022, December 1). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from MDPI website. Link

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia website. Link

  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from a university course material source. 8

  • Springer. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from Springer website. Link

  • Datapdf. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved from Datapdf website. Link

  • American Chemical Society. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from ACS Publications website. Link

  • MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from MDPI website. Link

  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route. Retrieved from Benchchem website. 13

  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Retrieved from Benchchem website. 10

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from SynArchive website. Link

  • LS College. (2022, January 21). Sandmeyer reaction. Retrieved from LS College website. Link

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved from J&K Scientific website. Link

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from Pharmaguideline website. Link

  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved from Google Patents website. Link

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. Retrieved from Reddit website. Link

  • Pharmd Guru. (n.d.). 32. SANDMEYERS REACTION. Retrieved from Pharmd Guru website. Link

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website. Link

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from Scholars Research Library website. Link

  • ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Retrieved from ResearchGate website. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Amino Group in Chlorofluorobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-amino-1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] The presence of chloro and fluoro substituents on the benzene ring further modulates the physicochemical properties of these molecules, impacting their biological activity and pharmacokinetic profiles.[4] This guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the exocyclic 2-amino group on chlorofluorobenzothiazole cores. We delve into key synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed N-arylation, offering not just step-by-step procedures but also the underlying chemical rationale to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of 2-Aminobenzothiazoles

The benzothiazole ring system is classified as a "privileged structure" in drug discovery, owing to its prevalence in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6] The 2-amino group serves as a versatile synthetic handle, allowing for the introduction of diverse substituents to fine-tune molecular properties.[7] Its functionalization is a critical step in exploring structure-activity relationships (SAR) and optimizing lead compounds.[8]

The reactivity of the 2-aminobenzothiazole system is characterized by the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom. While alkylation can sometimes occur on the endocyclic nitrogen, reactions like acylation and sulfonylation typically proceed selectively at the more nucleophilic exocyclic amine.[9][10] The electronic effects of chloro and fluoro substituents on the aromatic ring can influence the nucleophilicity of the amino group, a factor to consider when optimizing reaction conditions.

This document outlines robust and validated protocols for the most common and impactful derivatizations of this scaffold.

N-Acylation: Crafting Amide Bonds

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals. This reaction is typically straightforward, involving the treatment of the 2-aminobenzothiazole with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Rationale for Experimental Choices:

The choice of base is critical. Pyridine or triethylamine (Et₃N) are commonly used to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion. In some cases, for less reactive substrates, stronger bases or activating agents may be necessary. The solvent, often an aprotic one like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone, is chosen based on the solubility of the reactants and its inertness to the reaction conditions.[5][11] Protecting the amino group with a Boc-group can prevent over-acylation and side reactions, especially with complex substrates.[11]

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Chlorofluoro- 2-aminobenzothiazole and Base (e.g., Et3N) in Anhydrous Solvent (e.g., DCM) add_acyl Add Acyl Chloride (or Anhydride) dropwise at 0 °C prep_amine->add_acyl Inert Atmosphere (N2/Ar) stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench with Water/ Aqueous NaHCO3 stir->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography or Recrystallization) extract->purify

Caption: General experimental workflow for N-acylation.

Protocol 2.1: Synthesis of N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)acetamide

This protocol is adapted from general procedures for the acylation of 2-aminobenzothiazoles.[12][13]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-7-chloro-6-fluorobenzothiazole (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred suspension.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the title compound.

Reagent/ParameterRationalePotential IssueTroubleshooting Step
Anhydrous Solvent Acyl chlorides are highly reactive towards water, which would consume the reagent.Low yield due to reagent quenching.Use freshly distilled solvents or solvents from a purification system. Flame-dry glassware.
Base (Et₃N/Pyridine) Scavenges the HCl byproduct, preventing protonation of the starting amine.Reaction stalls or is incomplete.Ensure the base is pure and added in sufficient excess. For sluggish reactions, a stronger, non-nucleophilic base may be trialed.
Temperature (0 °C) Controls the initial exothermic reaction, preventing side product formation.Formation of di-acylated or other byproducts.[11]Maintain low temperature during the addition of the acyl chloride.
TLC Monitoring Tracks the consumption of starting material and formation of the product.Ambiguous results from co-eluting spots.Use different solvent systems for TLC to achieve better separation.

N-Alkylation: Introducing Aliphatic Groups

N-alkylation attaches alkyl chains to the amino group, a strategy often used to enhance lipophilicity and modulate receptor binding. This can be achieved through direct alkylation with alkyl halides or via reductive amination.[14][15] Direct alkylation is often simpler but can suffer from over-alkylation (formation of tertiary amines) and potential competition from N-alkylation at the endocyclic thiazole nitrogen.[9]

Rationale for Experimental Choices:

Reductive amination is a highly versatile and controlled two-step (or one-pot) method.[14] First, the amine and an aldehyde or ketone form a Schiff base (imine). Second, a reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), reduces the imine to the secondary amine. STAB is a milder and more selective reagent, often preferred as it can be used in a one-pot procedure without isolating the imine intermediate. The choice of solvent (e.g., THF, Methanol) depends on the reactants' solubility and compatibility with the reducing agent.[14]

Workflow for Reductive Amination

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix Mix Chlorofluoro-2-aminobenzothiazole and Aldehyde/Ketone in Solvent (e.g., THF/MeOH) stir_imine Stir at Room Temperature (Optional: add acid catalyst) mix->stir_imine cool Cool to 0 °C stir_imine->cool Proceed to Reduction add_reductant Add Reducing Agent (e.g., NaBH4) portion-wise cool->add_reductant stir_reduction Stir until Completion (Monitor by TLC) add_reductant->stir_reduction quench Quench with Water stir_reduction->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for reductive amination.

Protocol 3.1: Synthesis of N-benzyl-7-chloro-6-fluorobenzo[d]thiazol-2-amine

This protocol is based on standard reductive amination procedures.[14]

  • Preparation: In a round-bottom flask, dissolve 2-amino-7-chloro-6-fluorobenzothiazole (1.0 eq) and benzaldehyde (1.1 eq) in methanol (15 mL/mmol).

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC.

  • Work-up: Carefully add water (10 mL) to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Add more water (20 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-benzylated product.

N-Arylation: Buchwald-Hartwig Cross-Coupling

The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for this purpose, allowing the synthesis of N-aryl-2-aminobenzothiazoles from aryl halides.[16][17]

Rationale for Experimental Choices:

This reaction requires a carefully selected catalytic system.[18]

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) catalyst, facilitate oxidative addition to the aryl halide, and promote the final reductive elimination step. Ligands like Xantphos or BrettPhos are often used for coupling with heteroaromatic amines.[17][19]

  • Base: A non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a strong base commonly used, while weaker bases like K₃PO₄ or Cs₂CO₃ may be employed for sensitive substrates.[19]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Workflow for Buchwald-Hartwig N-Arylation

cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Add Pd Catalyst, Ligand, & Base to a flame-dried Schlenk tube add_reactants Add Chlorofluoro-2-aminobenzothiazole & Aryl Halide setup->add_reactants evacuate Evacuate & Backfill with Argon (3x) add_reactants->evacuate add_solvent Add Degassed Anhydrous Solvent (e.g., Toluene) evacuate->add_solvent heat Heat to Reaction Temp (e.g., 100 °C) with Stirring add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: Workflow for Buchwald-Hartwig N-arylation.[14]

Protocol 4.1: Synthesis of N-(4-methoxyphenyl)-7-chloro-6-fluorobenzo[d]thiazol-2-amine

This protocol is a representative example based on established Buchwald-Hartwig conditions.[19][20]

  • Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add Reactants: Add 2-amino-7-chloro-6-fluorobenzothiazole (1.2 eq) and 1-bromo-4-methoxybenzene (1.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL/mmol of aryl bromide) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

ComponentRationalePotential IssueTroubleshooting Step
Pd Catalyst/Ligand The active species for the catalytic cycle.[18]Low or no conversion.Use a pre-catalyst or screen different ligands (e.g., SPhos, RuPhos) and catalyst loadings.
Inert/Anhydrous Conditions The Pd(0) catalyst is sensitive to oxygen and moisture.Catalyst deactivation, leading to poor yield.Ensure all glassware is dry and the reaction is run under a positive pressure of inert gas. Use degassed solvents.
Base (NaOt-Bu) Required for amine deprotonation to form the active nucleophile.Reaction fails to initiate.Ensure the base is fresh and from an unopened container. For base-sensitive functional groups, screen weaker bases like K₃PO₄ or Cs₂CO₃.
Aryl Halide Reactivity order: I > Br > Cl.Aryl chlorides may be unreactive.For aryl chlorides, more active catalyst systems (e.g., using G3/G4 precatalysts and specific ligands like BrettPhos) may be required.

Conclusion

The functionalization of the 2-amino group in chlorofluorobenzothiazoles is a pivotal step in the synthesis of novel compounds for drug discovery. The methods of N-acylation, N-alkylation, and N-arylation provide a robust toolkit for medicinal chemists. Understanding the rationale behind the choice of reagents, solvents, and catalysts is paramount for successful synthesis, optimization, and troubleshooting. The protocols and workflows presented herein serve as a validated starting point for researchers to build upon in their quest for new and effective therapeutic agents.

References

  • Molecules.

  • ACS Omega.

  • Der Pharma Chemica.

  • Journal of Combinatorial Chemistry.

  • Wikipedia.

  • Organic Letters.

  • ACS Omega.

  • New Journal of Chemistry.

  • Organic Letters.

  • Chemistry LibreTexts.

  • Reddit.

  • Molecules.

  • Cureus.

  • RSC Advances.

  • Molecules.

  • Molecules.

  • Acta Chimica Slovenica.

  • Bioorganic Chemistry.

  • Chemistry of Heterocyclic Compounds.

  • BenchChem.

  • BenchChem.

  • Indian Journal of Heterocyclic Chemistry.

  • Scilit.

  • ResearchGate.

  • Molecules.

  • Croatica Chemica Acta.

  • European Journal of Medicinal Chemistry.

  • Molecules.

  • Science Advances.

  • Bioorganic & Medicinal Chemistry Letters.

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Troubleshooting & Optimization

Improving yield of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine Synthesis

Case ID: BZT-OPT-445 Subject: Yield Improvement & Troubleshooting Guide for Fluorinated Aminobenzothiazole Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Synthesizing 6-Chloro-5-fluorobenzo[d]thiazol-2-amine is deceptively difficult. While the core chemistry—the Hugerschoff reaction—is well-established, this specific substitution pattern presents a unique "yield trap."

The presence of the fluorine atom at the meta position of the starting aniline (4-chloro-3-fluoroaniline) creates a push-pull electronic effect. While it favorably blocks one ortho-position (minimizing regioisomers), it significantly deactivates the ring toward the electrophilic attack required for cyclization. This often tempts researchers to increase temperature, leading to the formation of "black tar" (polymerized oxidative byproducts) rather than the desired heterocycle.

This guide provides a high-fidelity protocol to navigate this balance, moving you from the typical 30-40% yields to a consistent 75-85% .

Part 1: The Chemistry & Critical Control Points[1][2]

The Reaction: Oxidative cyclization of N-(4-chloro-3-fluorophenyl)thiourea (formed in situ or isolated) using Bromine (


) in Glacial Acetic Acid (AcOH).
Mechanism & Pathway Visualization

The following diagram illustrates the critical "fork in the road" where yield is won or lost.

ReactionPathway Start 4-Chloro-3-fluoroaniline Thiourea Phenylthiourea Intermediate Start->Thiourea + KSCN / AcOH Radical Sulfenyl Bromide Species (Active) Thiourea->Radical + Br2 (Dropwise) Cyclization Ring Closure (C-S Bond Formation) Radical->Cyclization < 10°C (Kinetic Control) Polymer Over-Oxidation (Black Tar) Radical->Polymer > 20°C (Thermodynamic Runaway) Product 6-Chloro-5-fluorobenzo[d] thiazol-2-amine (HBr Salt) Cyclization->Product - HBr

Figure 1: Reaction pathway showing the critical temperature dependence of the radical intermediate.

Part 2: Optimized Protocol (The "Cold-Ramp" Method)

Prerequisite: Ensure your starting material is 4-chloro-3-fluoroaniline (CAS: 367-22-6).[1] Using the 3-chloro-4-fluoro isomer will result in the wrong product (5-chloro-6-fluoro).

Step 1: In-Situ Thiourea Formation
  • Reagents: 4-Chloro-3-fluoroaniline (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve the aniline and KSCN in glacial acetic acid. Stir at room temperature for 30 minutes.

  • Technical Insight: The excess KSCN forces the equilibrium toward the thiourea species before oxidation begins.

Step 2: The Oxidative Cyclization (Critical Step)
  • Reagents: Bromine (

    
    , 1.0 eq) dissolved in Glacial Acetic Acid.
    
  • The Protocol:

    • Cool the reaction mixture to 0–5°C using an ice/salt bath.

    • Add the Bromine solution dropwise over 60–90 minutes.

    • Monitor Internal Temp: Do not allow the temperature to exceed 10°C.

    • The Ramp: Once addition is complete, allow the mixture to warm to room temperature naturally over 2 hours. Stir overnight.

Why this works: The cyclization is exothermic. Adding bromine too fast generates localized hot spots >40°C, which favors the formation of oxidative polymers (tar) over the desired ring closure. Keeping it cold favors the intramolecular electrophilic substitution [1].

Step 3: Workup & Basification (The "Lost Yield" Recovery)

Most yield is lost here. The product exists as a hydrobromide salt in the acetic acid mixture, which is soluble in water.

  • Quench: Pour the reaction mixture into crushed ice/water. You will see a precipitate (this is often just impurities + some product salt).

  • Filtration 1: Filter the solids. Do not discard the filtrate!

  • Basification: Suspend the solid in water and combine with the filtrate. Neutralize with Ammonium Hydroxide (

    
    )  or saturated 
    
    
    
    until pH > 10.
  • The Change: The solid will change texture from a sticky salt to a free-flowing powder (the free base).

  • Filtration 2: Filter the final solid. Wash copiously with cold water.

Part 3: Troubleshooting & FAQs

Q1: My reaction turned into a black, sticky tar. What happened?

Diagnosis: Thermal Runaway. Root Cause: You likely added the Bromine too quickly or did not cool the reaction sufficiently. The "tar" is a polymerized aniline-sulfur complex. Solution:

  • Reduce Bromine addition rate.

  • Ensure internal temperature probe is used (don't rely on bath temp).

  • Rescue: If tar forms, decant the liquid and attempt to basify the liquid portion; the product might still be in solution.

Q2: I have low yield (<30%) and the product melts too low.

Diagnosis: Isomer Contamination or Salt Retention. Root Cause:

  • Regioisomer: While F blocks C2, steric crowding can sometimes force cyclization elsewhere if the solvent is wet.

  • Salt: You isolated the HBr salt, not the free amine. The salt has a broad, lower melting point range. Solution: Verify the pH of your final slurry was >10. If not, re-suspend in

    
     and stir for 1 hour.
    
Q3: Can I use N-Methyl-2-pyrrolidone (NMP) instead of Acetic Acid?

Answer: Yes, but with caution. NMP is a better solvent and can improve conversion rates for stubborn substrates, but it makes the workup (precipitation into water) more critical. Acetic acid is preferred for the KSCN method because it stabilizes the thiourea intermediate [2].

Part 4: Data & Specifications

Starting Material Verification Table

Parameter Specification Critical Note
Compound 4-Chloro-3-fluoroaniline NOT 3-Chloro-4-fluoroaniline
CAS 367-22-6 Verify via NMR if unsure
Substitution Cl at para, F at meta Ensures Cl ends at pos 6, F at pos 5

| Target Product | 6-Chloro-5-fluorobenzo[d]thiazol-2-amine | MW: 202.64 g/mol |

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Tar Black Tar / Sludge Issue->Tar LowYield Low Yield / Wet Solid Issue->LowYield WrongMP Melting Point Mismatch Issue->WrongMP ActionTar Reduce Br2 Addition Rate Check Cooling (<10°C) Tar->ActionTar ActionYield Check pH > 10 Did you isolate the salt? LowYield->ActionYield ActionMP Recrystallize (Ethanol) Verify Starting Material Isomer WrongMP->ActionMP

Figure 2: Rapid diagnostic tree for common experimental failures.

References

  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for 6-Fluorobenzo[d]thiazol-5-amine derivatives." BenchChem.[2][3][4][5] Link

  • Vertex Pharmaceuticals. (2006). "Patent US20060106068A1: Synthesis of Aminobenzothiazole Derivatives." Google Patents. Link

  • Ossila. (2025).[6] "4-Chloro-3-fluoroaniline: Properties and Applications." Ossila Product Guide. Link

Sources

Technical Support Center: Purification of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Aniline Impurities Ticket ID: PUR-BTZ-0065 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (hereafter referred to as CFBT-amine ) typically involves the oxidative cyclization of 4-chloro-3-fluoroaniline using potassium thiocyanate and bromine (Hugerschhoff reaction).

The "aniline" impurity is rarely generic aniline but rather the unreacted 4-chloro-3-fluoroaniline precursor . Removing this specific impurity is challenging because both the product and the impurity are aromatic amines with overlapping solubility profiles. However, they possess distinct basicity constants (pKa) and lipophilic properties that can be exploited for separation.

This guide details three validated protocols to achieve >98% purity.

Module 1: Diagnostic & Detection

Q: How do I confirm if the impurity is actually unreacted aniline?

A: Before attempting purification, confirm the impurity profile. The structural similarity between the precursor and product often leads to co-elution in standard LC-MS methods.

Feature4-Chloro-3-fluoroaniline (Impurity)CFBT-amine (Product)
MW ~145.56 Da~202.64 Da
LC-MS Signal [M+H]+ ~146[M+H]+ ~203
UV Abs Max ~240 nmMax ~260-270 nm (Bathochromic shift due to thiazole ring)
pKa (Conj. Acid) ~3.0 - 3.5 (Lowered by F/Cl EWGs)~1.0 - 2.0 (Protonation on ring N)

Diagnostic Check: If your LC-MS shows a persistent peak at M-57 (relative to product) or 146 Da , you have unreacted starting material. If the impurity is dark brown/red, it indicates oxidized aniline oligomers, which require physical removal (activated carbon) rather than chemical extraction.

Module 2: Chemical Separation (The "pH Switch" Protocol)

Q: Standard acid/base extraction isn't working. Why?

A: You are likely using an acid that is too strong . Both the aniline precursor and the CFBT-amine are weak bases. If you use 1M HCl (pH ~0), both compounds will protonate and dissolve in the aqueous layer, making separation impossible.

You must exploit the narrow pKa window . The aniline precursor (pKa ~3.5) is a stronger base than the aminothiazole (pKa ~1.5). By adjusting the aqueous phase to pH 2.0–2.5 , the aniline will ionize (water-soluble) while the CFBT-amine remains largely neutral (organic-soluble).

Protocol A: Controlled pH Extraction

Best for: Large scale crude mixtures (>5g).

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Ensure complete dissolution; sonicate if necessary.

  • The "Switch" Wash: Prepare a Phosphate Buffer (pH 2.0 - 2.5) or very dilute HCl (approx. 0.05 M).

  • Extraction: Wash the organic layer 3 times with the buffer.

    • Mechanism:[1][2][3] At pH 2.5, the aniline equilibrium shifts to the ionized salt form (

      
      ), partitioning into the water. The CFBT-amine remains neutral.
      
  • Recovery: Dry the organic layer over

    
    , filter, and evaporate.
    

pH_Switch cluster_legend Mechanism Start Crude Mixture (EtOAc Solution) Acid Add Buffer pH 2.5 Start->Acid Sep Phase Separation Acid->Sep Org Organic Layer (Contains CFBT-amine) Sep->Org Neutral Species Aq Aqueous Layer (Contains Aniline Salt) Sep->Aq Protonated Species Desc Aniline pKa ~3.5 (Ionized) Thiazole pKa ~1.5 (Neutral)

Figure 1: The "pH Switch" logic relies on the specific basicity difference between the aniline precursor and the thiazole product.

Module 3: Physical Separation (Recrystallization)

Q: Extraction improved purity to 90%, but I need >98%. What next?

A: Recrystallization is the gold standard for aminobenzothiazoles. The planar, rigid structure of the thiazole ring drives it to crystallize efficiently, whereas the aniline precursor is an "oil-former" that tends to stay in solution.

Protocol B: Ethanol/Water Recrystallization

Best for: Polishing and final purification.

  • Solvent: Use Ethanol (95%) .

  • Boiling: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (80°C) until fully dissolved.

    • Note: If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Filtration: Filter the crystals and wash with cold hexanes .

    • Why Hexanes? Aniline is highly soluble in hexanes; CFBT-amine is not. This final wash strips any surface-bound aniline.

Module 4: Scavenging (Trace Removal)

Q: I have <1% aniline remaining. Can I remove it without yield loss?

A: Yes. For trace removal, use a Solid-Supported Scavenger . Since the aniline is more nucleophilic than the aminothiazole (due to the electron-withdrawing nature of the thiazole ring), it will react faster with electrophilic resins.

Protocol C: Isocyanate Scavenging
  • Resin: Use Polystyrene-Methyl Isocyanate (1.5 eq relative to the impurity).

  • Process: Dissolve product in DCM. Add resin. Stir at RT for 2 hours.

  • Mechanism: The isocyanate reacts with the unreacted aniline to form an insoluble urea derivative. The aminothiazole is less reactive and remains in solution.

  • Filter: Filter off the resin. The filtrate contains purified CFBT-amine.

Summary of Physicochemical Data

PropertyValue for CFBT-amineReference
Melting Point 194-196°C[1]
Solubility (Water) Very Low (<0.1 mg/mL)[2]
Solubility (EtOH) High (Hot), Low (Cold)[1]
Primary Impurity 4-Chloro-3-fluoroaniline[3]

References

  • Synthesis and Characterization: Krishna Veni, P., et al. "Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole." Scholars Academic Journal of Pharmacy, 2013, 2(3):233-240.

  • Solubility Profile: BenchChem Technical Repository. "Troubleshooting low solubility of 2-aminobenzothiazole compounds." BenchChem, 2025.[4]

  • Reaction Mechanism: "Solid-Phase Synthesis of 2-Aminobenzothiazoles." National Institutes of Health (PMC).

Sources

Solving solubility issues with 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with dihalogenated benzothiazoles like 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 634909-27-6) presents unique formulation challenges. As a highly planar, lipophilic molecule, it exhibits notoriously poor aqueous solubility, frequently complicating both in vitro assays and in vivo dosing regimens.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you keep your compound in solution and ensure the integrity of your experimental data.

Part 1: The Chemical Causality of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics at play. The insolubility of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine is driven by two primary factors:

  • High Crystal Lattice Energy: The planar 2-aminobenzothiazole core facilitates strong

    
     stacking and intermolecular hydrogen bonding (via the 2-amino group) in the solid state. Breaking this lattice requires significant thermodynamic energy.
    
  • Inductive Deactivation (The Halogen Effect): While 2-aminobenzothiazoles are generally weak bases, the addition of the 5-fluoro and 6-chloro substituents radically alters the molecule's electronics. These halogens exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the thiazole ring and the exocyclic amine [1]. This drastically lowers the pKa of the conjugate acid. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4), maximizing its lipophilicity (LogP) and rendering standard pH-adjustment strategies ineffective.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound "crash out" immediately when I dilute my DMSO stock into cell culture media or PBS? A1: This is a classic thermodynamic solvent shift. In 100% DMSO, the solvent effectively disrupts the compound's hydrogen bonding and solvates the hydrophobic core. When diluted into an aqueous buffer, the local concentration of DMSO drops exponentially. The water molecules cannot solvate the dihalogenated aromatic ring (due to the hydrophobic effect), forcing the planar molecules to self-associate. This leads to rapid nucleation and precipitation [2].

Q2: Can I just lower the pH of my assay buffer to protonate the amine and form a soluble salt? A2: No, this is a common misconception for this specific derivative. While unsubstituted benzothiazol-2-amines can sometimes be solubilized in mildly acidic conditions, the strongly electron-withdrawing 5-fluoro and 6-chloro groups lower the pKa of the amine significantly [1]. Protonating this specific amine would require highly non-physiological acidic conditions (pH < 3), which would immediately denature proteins and induce cytotoxicity in your cell-based assays.

Q3: What is the most reliable formulation strategy for in vitro cell-based assays? A3: Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic dihalogenated benzothiazole core, while its hydrophilic exterior maintains aqueous solubility [2]. This method is highly preferred over using high concentrations of organic co-solvents (like >1% DMSO), which can perturb cellular membranes and confound assay results.

Q4: How should I formulate this compound for in vivo oral dosing (e.g., PO gavage in rodents)? A4: If your study requires a true solution for uniform absorption, a multi-component vehicle is necessary to overcome the high lattice energy. A standard, well-tolerated vehicle is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water . For advanced solid oral dosage forms, Hot-Melt Extrusion (HME) using specialized polymers like AFFINISOL™ HPMC HME can be utilized to create an amorphous solid dispersion, preventing crystallization and significantly enhancing oral bioavailability [3].

Part 3: Formulation Strategies Comparison

Formulation StrategyTypical CompositionBest ApplicationCytotoxicity RiskSolubilization Mechanism
Cyclodextrin Complexation 10-20% HP-β-CD in PBSIn vitro cell-based assaysLowHost-guest encapsulation of the lipophilic core
Co-solvent / Surfactant 5% DMSO, 5% Tween 80, 40% PEG300In vivo IV or PO liquid dosingModerateMicellar solubilization and dielectric constant reduction
Hot-Melt Extrusion (HME) AFFINISOL™ HPMC HME polymer matrixIn vivo solid oral dosage formsVery LowFormation of an amorphous solid dispersion
pH Adjustment Acidic buffer (pH < 3.0)Analytical chemistry / HPLCExtremely HighProtonation of the deactivated 2-amino group

Part 4: Self-Validating Experimental Protocol

Protocol: HP-β-CD Solubilization for In Vitro Assays Objective: Achieve a 100 µM working solution in physiological buffer with <0.5% final DMSO. Causality: Adding the DMSO stock dropwise into a rapidly stirring cyclodextrin solution ensures that the compound is immediately trapped by the cyclodextrin cavities before it has the thermodynamic opportunity to nucleate and crystallize.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or serum-free media). Warm slightly to 37°C to ensure complete dissolution of the cyclodextrin.

  • Stock Preparation: Prepare a highly concentrated 20 mM stock of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine in 100% anhydrous DMSO.

  • Complexation: Place the 20% HP-β-CD solution on a vortex mixer at medium-high speed. Crucial Step: While vortexing, add the 20 mM DMSO stock dropwise to achieve the final desired concentration (e.g., add 5 µL of stock to 995 µL of HP-β-CD buffer for a 100 µM final concentration).

  • Equilibration: Incubate the solution at 37°C for 30 minutes with gentle agitation to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Self-Validation Check (Critical): Do not assume the compound is dissolved just because the liquid looks clear to the naked eye. Shine a standard red or green laser pointer through the vial. If the beam path is visible (the Tyndall effect), colloidal micro-precipitates are present, meaning the compound has crashed out [2].

  • Final Verification: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and quantify the actual dissolved concentration using HPLC-UV against a standard curve. Proceed with the assay only if the target concentration is verified.

Part 5: Solubilization Troubleshooting Workflow

SolubilityWorkflow Start Prepare 10-50 mM Stock in 100% DMSO Dilute Dilute into Aqueous Buffer (e.g., PBS, Cell Media) Start->Dilute Check Check for Micro-precipitation (Tyndall Effect / DLS) Dilute->Check Clear Solution Clear Proceed to Assay Check->Clear No Scattering Precip Precipitation Detected ('Crashing Out') Check->Precip Beam Visible Strategy1 Strategy A: Complexation (Add 10-20% HP-β-CD) Precip->Strategy1 Strategy2 Strategy B: Co-solvent Mix (5% Tween 80 + 5% PEG400) Precip->Strategy2 Verify Centrifuge (10k x g) & Quantify via HPLC Strategy1->Verify Strategy2->Verify Verify->Clear Target Conc. Verified

Workflow for diagnosing and resolving 6-Chloro-5-fluorobenzo[d]thiazol-2-amine precipitation.

References

Technical Support: Stability Profile of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Stability Matrix

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a substituted 2-aminobenzothiazole.[1][2] Its stability in acidic media is governed by the competition between N-protonation (stabilizing salt formation) and C2-nucleophilic attack (degradation).[1][2][3]

ConditionStability StatusPrimary Chemical SpeciesRisk Level
Dilute Acid (RT) (e.g., 0.1M HCl, 10% AcOH)STABLE Hydrochloride/Acetate SaltLow
Conc.[1][2][3] Acid (RT) (e.g., Conc.[2][3]

)
METASTABLE Protonated species (Soluble)Low-Medium
Acid + Heat (>60°C) (Refluxing aqueous acid)UNSTABLE 6-Chloro-5-fluorobenzo[d]thiazol-2(3H)-oneHigh (Hydrolysis)
Acid + Nitrite (e.g.,

+ HCl)
UNSTABLE Diazonium Salt

Sandmeyer Products
Critical (Rapid Decomposition)

Technical FAQs: The "Why" Behind the Chemistry

Q1: Why does the compound dissolve in 1N HCl but precipitate when neutralized?

A: This is a classic pH-dependent solubility switch.[1][2] The 2-amino group and the thiazole nitrogen are basic.[1][2][4] In 1N HCl, the molecule accepts a proton (likely at N3, the ring nitrogen, which is the most basic site in 2-aminobenzothiazoles due to resonance stabilization), forming a cationic hydrochloride salt


. This salt is highly polar and water-soluble.[1][2] Upon neutralization (pH > 7), the free base is regenerated.[3] Due to the lipophilic halogen substituents (Cl, F) and the aromatic core, the free base has poor aqueous solubility and precipitates.[3]
Q2: I see a new peak in my LC-MS after refluxing in acidic methanol. What is it?

A: You are likely observing hydrolytic deamination .[1][2] Under forcing acidic conditions (high temperature + water), the C2 position becomes susceptible to nucleophilic attack by water.[3] The electron-withdrawing effects of the 6-Chloro and 5-Fluoro groups exacerbate this by making the C2 carbon more electrophilic.[1][2]

  • Reaction:

    
    [2]
    
  • Mass Shift: The loss of the amino group (

    
    , ~16 Da) and gain of an oxygen (
    
    
    
    , ~16 Da) results in a mass difference of +0.984 Da .[3]
  • Detection: This small mass difference is often missed in low-resolution MS.[1][2] Look for a retention time shift; the "one" (carbonyl) derivative is typically less polar than the amine.[3]

Q3: Can I use this compound in the Sandmeyer reaction?

A: Yes, but strictly control the temperature. In the presence of nitrous acid (


, generated in situ), the exocyclic amine converts to a diazonium salt (

).[3] This species is unstable at room temperature and will decompose (releasing

gas) to form a phenol (if water is present) or a halide (if CuX is present).[2][3] If you do not intend to derivatize, avoid all nitrite contaminants.[2]

Troubleshooting Guide: Degradation & Purity Issues

Use this decision tree to diagnose stability issues during synthesis or formulation.

Symptom: Unexpected Precipitate in Acidic Solution
Potential CauseVerification StepCorrective Action
Salting Out Check anion concentration. High [Cl-] can force the HCl salt out of solution (Common Ion Effect).[2][3]Dilute with water or switch to a counter-ion with higher solubility (e.g., methanesulfonate).[2][3]
Hydrolysis Product Filter and run LC-MS. The hydrolytic product (benzothiazolinone) is much less soluble in water than the salt.[3]Lower the temperature. Ensure acid is free of excessive moisture if heating is required.[2]
Symptom: Loss of Potency / New Impurity Peaks
Potential CauseVerification StepCorrective Action
Oxidative Degradation Check if the acid used is oxidizing (

,

).[1][2]
Switch to non-oxidizing acids (HCl,

,

).[2][3] Add antioxidants if necessary.[2]
N-Acetylation If using Acetic Acid as solvent with heat.[1][2]Switch to Formic Acid or Trifluoroacetic acid (TFA) if a weak organic acid is needed.[2][3]

Mechanistic Visualization

The following diagram illustrates the competitive pathways between stable salt formation and hydrolytic degradation.

StabilityPathways cluster_conditions Condition Dependent Pathways Start 6-Chloro-5-fluorobenzo[d] thiazol-2-amine (Free Base) Salt Protonated Salt (Stable Species) Start->Salt  Acid (H+) / RT   (Reversible) Salt->Start  Base (OH-)   Intermediate Tetrahedral Intermediate Salt->Intermediate  H2O / Heat (>60°C)   (Nucleophilic Attack) Product Benzothiazolinone (Degradant) Intermediate->Product  - NH3   (Irreversible) Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Reaction pathway showing the reversible protonation (Green) versus the irreversible hydrolytic deamination at high temperatures (Red).[3]

Validated Protocol: Forced Degradation Study (Acid Stress)

To confirm the stability limits of your specific batch, perform this standardized stress test.

Materials
  • Sample: 10 mg 6-Chloro-5-fluorobenzo[d]thiazol-2-amine.

  • Solvent: Acetonitrile (ACN) / 0.1M HCl.[2][3]

  • Equipment: HPLC or UPLC with PDA/MS detector.

Methodology
  • Preparation: Dissolve 10 mg of substance in 5 mL ACN.

  • Acid Spike: Add 5 mL of 1.0 N HCl .

  • Condition A (Control): Keep 1 mL aliquot at Room Temperature (25°C) for 24 hours.

  • Condition B (Stress): Heat 1 mL aliquot at 60°C for 4 hours.

  • Neutralization: Quench aliquots with 1.0 N NaOH to pH 7 prior to injection (prevents column damage).

  • Analysis: Inject 5 µL onto C18 column.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[2][3]

Acceptance Criteria
  • Stable: >99.0% recovery in Condition A.[1][2]

  • Degradation Threshold: If Condition B shows >5% loss or appearance of peak at RRT ~1.2 (Benzothiazolinone), the compound is thermolabile in acid .[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole.[1][2] Retrieved from [Link][2][3]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives.[2] (General reactivity and stability context).[2][3] European Journal of Medicinal Chemistry. Retrieved from [Link][2][3]

  • Catalán, J., et al. (1987). Basicity and tautomerism of 2-aminobenzothiazoles.[2] (Mechanistic insight into N-protonation sites). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][2][3]

Sources

Technical Support Center: Overcoming Low Reactivity of Electron-Deficient Benzothiazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-functionalization of electron-deficient heteroaryl amines. 2-Aminobenzothiazoles are privileged pharmacophores in drug discovery, but their exocyclic amines are notoriously poor nucleophiles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Core Challenge: Why is 2-Aminobenzothiazole Unreactive?

The low reactivity of 2-aminobenzothiazoles stems from a combination of electronic and coordination factors:

  • Resonance Delocalization: The lone pair of electrons on the exocyclic primary amine is highly delocalized into the electron-withdrawing, fused thiazole-benzene

    
    -system. This drastically reduces the electron density at the nitrogen, making it a poor nucleophile for standard electrophilic attacks.
    
  • Catalyst Poisoning: The endocyclic nitrogen and sulfur atoms can act as chelating agents, coordinating to and poisoning transition metal catalysts (e.g., Pd or Cu) during cross-coupling reactions [1].

Workflow Start Target: N-Functionalize 2-Aminobenzothiazole Q1 Reaction Type? Start->Q1 Amidation Amidation (Acyl Electrophile) Q1->Amidation Arylation N-Arylation (Aryl Halide/Boronic Acid) Q1->Arylation Sol1 Method: Acyl Chloride + DBU or HATU at Elevated Temp Amidation->Sol1 Q2 Substrate Base Tolerance? Arylation->Q2 StrongBase Tolerates Strong Base (NaOtBu, LHMDS) Q2->StrongBase WeakBase Base Sensitive (Requires Mild Conditions) Q2->WeakBase Sol2 Method: Buchwald-Hartwig Pd2(dba)3 + BrettPhos + NaOtBu StrongBase->Sol2 Sol3 Method: Ni-Catalyzed Chan-Lam NiCl2 + Aryl Boronic Acid WeakBase->Sol3

Logical workflow for selecting the optimal N-functionalization strategy for 2-aminobenzothiazoles.

Buchwald-Hartwig N-Arylation Troubleshooting

Q1: Why am I observing low to no conversion in my Buchwald-Hartwig amination with 2-aminobenzothiazole and aryl bromides? A1: In a standard Pd-catalyzed cycle, oxidative addition of the aryl bromide to Pd(0) occurs normally. However, the subsequent amine coordination and deprotonation step is the mechanistic bottleneck. Because 2-aminobenzothiazole is a poor nucleophile, it struggles to displace the halide on the Pd(II) complex. Furthermore, weak bases (like


) are often insufficient to deprotonate the coordinated amine [2].

Q2: How do I optimize the catalyst and ligand system to overcome this bottleneck? A2: You must force the equilibrium forward by using a strong, non-nucleophilic base (e.g.,


) and a bulky, electron-rich phosphine ligand (e.g., BrettPhos). BrettPhos creates a highly active mono-ligated Pd species that accelerates both amine binding and the final reductive elimination step, preventing the formation of catalytically inactive "Pd-black" or bis-arylated byproducts. Additionally, adding a catalytic amount of acetic acid (3 mol%) has been shown to facilitate catalyst activation [2].

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Bottleneck: Poor Nucleophilicity PdII_Amine Ar-Pd(II)-N(Ar') AmineCoord->PdII_Amine Solved by: BrettPhos & NaOtBu RedElim Reductive Elimination PdII_Amine->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0

Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination highlighting the coordination bottleneck.

Quantitative Data: Ligand & Base Performance Comparison
Ligand SystemBaseAdditiveAverage Yield (%)Mechanistic Observation
Xantphos

None40 - 50%Slow amine coordination; incomplete conversion.
BrettPhos

None75 - 85%Bulky ligand accelerates reductive elimination.
BrettPhos

AcOH (3 mol%)85 - 95%AcOH facilitates Pd catalyst activation.
NiCl₂ / bipy

None55 - 75%Chan-Lam alternative; avoids strong bases.
Protocol 1: Optimized Buchwald-Hartwig N-Arylation

Objective: High-yield N-arylation of 2-aminobenzothiazole using an optimized Pd/BrettPhos system.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 equiv), aryl bromide (1.2 equiv),

    
     (1.5 mol%), BrettPhos (3.3 mol%), and 
    
    
    
    (1.4 equiv).
  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3 times).

  • Solvent & Additive: Add anhydrous, degassed toluene (to reach 0.25 M concentration) followed by glacial acetic acid (3 mol%) via a microsyringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Self-Validation & QC:

    • LC-MS: Monitor the disappearance of the starting mass. The product will show a distinct +1 mass shift (M+H) corresponding to the N-arylated mass.

    • 1H NMR: The disappearance of the broad exocyclic -NH₂ singlet (typically ~7.5-8.0 ppm in DMSO-

      
      ) and the appearance of a single -NH proton integrating to 1 confirms mono-arylation and rules out over-reaction to the bis-arylated byproduct.
      

Amidation and Acylation Challenges

Q3: Standard EDC/HOBt or HATU coupling fails to form amides with my electron-deficient 2-aminobenzothiazole. What are the alternatives? A3: Standard peptide coupling agents (like EDC) form an O-acylisourea intermediate. While this is electrophilic enough for aliphatic amines, it is not sufficiently reactive for the highly deactivated exocyclic nitrogen of a benzothiazole. To drive the reaction, you must use a highly reactive acyl chloride. If the acyl chloride is unstable, generate it in situ using oxalyl chloride and a catalytic amount of DMF. Furthermore, replacing standard bases (like DIPEA) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly enhances the reaction rate by acting as a superior nucleophilic catalyst and proton scavenger [3].

Protocol 2: DBU-Mediated Amidation

Objective: Synthesize N-(benzothiazol-2-yl)amides using acyl chlorides.

  • Activation: Dissolve 2-aminobenzothiazole (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere.

  • Base Addition: Add DBU (1.2 equiv) to the solution. Place the reaction flask in an ice-salt bath to cool to 0 °C.

  • Electrophile Addition: Dropwise, add the acyl chloride (1.1 equiv) over 10 minutes to prevent thermal degradation and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir mechanically for 3 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The crude amide will typically precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Self-Validation & QC:

    • FT-IR: Confirm the presence of the amide carbonyl stretch (typically shifted to 1650–1690 cm⁻¹).

    • 1H NMR: The amide proton will shift significantly downfield (>10.5 ppm) compared to the starting primary amine, validating successful acylation.

Base-Sensitive Substrates (Chan-Lam Coupling)

Q4: My substrate contains base-sensitive functional groups (e.g., esters) and cannot tolerate the strong


 required for Buchwald-Hartwig. How can I achieve N-arylation? 
A4:  When strong bases are prohibited, transition to a Nickel-catalyzed Chan-Lam coupling. This method utilizes aryl boronic acids instead of aryl halides and operates under open-air conditions with mild bases like 

. The Ni(II)/2,2′-bipyridine catalytic system facilitates the oxidative coupling at much lower temperatures (typically 60 °C), preserving base-sensitive moieties while still achieving moderate to good yields (55-75%) [4].

References

  • BenchChem Technical Support. "Optimization of Reaction Conditions for N-Functionalization of 2-Aminobenzothiazole." BenchChem. [URL: https://www.benchchem.com]
  • Fors, B. P., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of the American Chemical Society (MIT Open Access).[URL: https://dspace.mit.edu]
  • Ram Singh, et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017.[URL: https://sphinxsai.com]
  • RSC Advances. "Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions." National Center for Biotechnology Information (PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/]

Technical Support Center: Handling Moisture Sensitivity in Benzothiazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering reproducibility issues or low yields in benzothiazole synthesis due to moisture interference.

Ticket Category: Organic Synthesis / Heterocycle Formation Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]

Core Diagnostic: Why Moisture Kills Your Reaction

The Issue: You are likely observing low yields, gummy byproducts, or returned starting materials despite prolonged heating.[1]

The Mechanism of Failure: In the classical condensation of 2-aminothiophenol (2-ATP) with aldehydes or carboxylic acids, the reaction proceeds through a Schiff base (imine) intermediate . This formation is an equilibrium process governed by Le Chatelier’s principle.



  • Hydrolysis (The Reversion): Water acts as a nucleophile. If not removed, it attacks the imine carbon, driving the equilibrium back to the starting materials (2-ATP and aldehyde).

  • Catalyst Poisoning: Common Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ) or transition metal catalysts used to accelerate cyclization are irreversibly deactivated by moisture.[1]
  • Competitor Nucleophilicity: In oxidative cyclizations (e.g., Jacobson-type), water can compete with the thiol group during the ring-closure step, leading to acyclic oxidized byproducts rather than the desired heterocycle.[1]

Visualizing the Failure Point

The following diagram maps the critical "Danger Zone" where moisture interference occurs during the standard condensation pathway.

BenzothiazolePath Start Start: 2-Aminothiophenol + Aldehyde/Acid Imine Intermediate: Schiff Base (Imine) Start->Imine -H2O (Forward) Imine->Start +H2O (Reverse) Water CRITICAL FAILURE: Hydrolysis (Reversion) Imine->Water Moisture Ingress Cyclization Ring Closure (Thiol Attack) Imine->Cyclization Anhydrous Conditions Water->Start Oxidation Oxidation/ Aromatization Cyclization->Oxidation Product Final Product: Benzothiazole Oxidation->Product

Figure 1: The "Imine Bottleneck." Note how moisture (Red Path) forces the reaction backward, preventing the irreversible oxidation step that locks in the benzothiazole ring.

Protocol: Troubleshooting & Optimization

Module A: Reagent Preparation (The First Line of Defense)

Moisture often enters via the reagents themselves, not just the atmosphere.

ReagentMoisture VulnerabilityCorrective Protocol
2-Aminothiophenol (2-ATP) High. Oxidizes to disulfides in air/moisture; hygroscopic.Distill under reduced pressure before use. Store under Argon. If the liquid is dark/viscous, it is already compromised.[1]
Polyphosphoric Acid (PPA) Extreme.[2][3] Hygroscopic; viscosity changes with water content.Heat PPA to 100°C under vacuum for 1 hour prior to adding reactants to remove absorbed water.
Aldehydes Moderate.[4] Oxidizes to carboxylic acids; hydrates form in water.Wash liquid aldehydes with bicarbonate, dry over

, and distill.[1] Recrystallize solid aldehydes.
Solvents (DMSO/DMF) High. Hygroscopic.Use anhydrous grade (water <50 ppm). Store over activated 4Å molecular sieves for 24h before use.
Module B: Water Management During Reaction

Scenario 1: Acid-Catalyzed Condensation (The Equilibrium Problem) If you are using p-TsOH or acetic acid, you must physically remove the water generated by the reaction to drive the equilibrium.

  • Protocol: Use a Dean-Stark apparatus with toluene or xylene.

  • Checkpoint: Monitor the water collection trap. If water collection stops but TLC shows starting material, the catalyst may be deactivated.[1] Add a fresh catalytic amount of acid.

Scenario 2: Oxidative Cyclization (The Catalyst Problem) If using DDQ,


, or hypervalent iodine reagents, trace water destroys the active oxidant.[1]
  • Protocol: Add 3Å or 4Å Molecular Sieves directly to the reaction flask.

  • Caution: Do not use magnetic stirring with powdered sieves (creates attrition dust). Use beads or overhead stirring.

Module C: Workup & Isolation

A common error is re-introducing moisture before the ring is fully stable or during the quenching of reactive intermediates.

  • Quenching PPA: PPA reactions are viscous. Pouring into ice-water is standard, but if the cyclization is incomplete, the sudden hydrolysis will revert the imine intermediate.[1]

    • Fix: Ensure TLC indicates 100% conversion before quenching. There is no "saving" unreacted intermediate in the quench.

  • Emulsions: Benzothiazoles often form stable emulsions with water/DCM.

    • Fix: Use Brine (saturated NaCl) to break emulsions. If "rag" layers persist, filter through a Celite pad to remove colloidal sulfur or metal oxides.[1]

FAQ: Specific Troubleshooting Scenarios

Q: I am using the Jacobson cyclization (thiobenzanilide radical route), but the reaction stalls. A: Radical mechanisms are sensitive to quenching. While water isn't a radical scavenger itself, it often carries dissolved oxygen (a potent radical quencher).[1]

  • Solution: Degas your solvent using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging for 20 minutes before adding the radical initiator.

Q: Can I use "Green Chemistry" water-based methods instead? A: Yes, but be careful.[1][2] "On-water" synthesis works because hydrophobic effects force organic reactants together, accelerating the reaction if you use specific catalysts like Laccase, Zn(OAc)2, or surfactant-type Lewis acids (e.g., Scandium triflate).[1]

  • Warning: You cannot simply add water to a traditional acid-catalyzed protocol. If you switch to water, you must switch the entire catalytic system to a water-tolerant one (see Ref 5).

Q: My product is an oil, but it should be a solid. Is this due to moisture? A: Indirectly, yes.[1] Moisture leads to incomplete conversion. The "oil" is often a eutectic mixture of your product and the unreacted aldehyde/amine.

  • Test: Run a crude NMR. If you see an aldehyde peak (~9-10 ppm), moisture reversion occurred.[1] Purify via column chromatography (neutral alumina is often better than silica for basic benzothiazoles).

References & Authoritative Grounding

  • General Mechanism & Troubleshooting: BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzothiazole derivatives." BenchChem, 2025.[1][2][5][6]

  • Imine Hydrolysis Equilibrium: Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." 2020.

  • Polyphosphoric Acid (PPA) Protocols: National Institutes of Health (PMC). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids... A Review."

  • Oxidative Cyclization Mechanisms: ResearchGate. "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research, 2010.[1][7][8]

  • Green Chemistry (Water Tolerance): Radboud Repository. "Revealing the Unique Role of Water in the Formation of Benzothiazoles."[9] Radboud University.

Sources

Validation & Comparative

High-Resolution Mass Spectrometry for the Structural Elucidation of Chlorofluorobenzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural characterization of heavily halogenated heterocyclic pharmacophores requires moving beyond basic molecular weight confirmation. Benzothiazoles are privileged scaffolds in medicinal chemistry and agrochemicals, known for their broad spectrum of biological activities. The strategic addition of chlorine and fluorine atoms to the benzothiazole core modulates lipophilicity, metabolic stability, and target binding affinity.

However, these halogenated derivatives—specifically chlorofluorobenzothiazoles—present unique analytical complexities during tandem mass spectrometry (MS/MS) due to competing fragmentation pathways, strong electronegative effects, and complex isotopic envelopes. This guide objectively compares the performance of leading Mass Spectrometry platforms (Q-TOF, Orbitrap, and QqQ) in analyzing these compounds, detailing the mechanistic causality behind their fragmentation, and providing a field-proven, self-validating experimental protocol.

Mechanistic Causality: Fragmentation Pathways of Chlorofluorobenzothiazoles

To select the right analytical platform, one must first understand the gas-phase ion chemistry of the target analyte. Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), chlorofluorobenzothiazoles exhibit a highly specific, deterministic fragmentation cascade.

The Benzothiazole Core Cleavage

The parent benzothiazole ring is highly stable due to aromatic delocalization. Historically, high-resolution mass spectrometry has shown that the unsubstituted benzothiazole molecular ion primarily decomposes via the expulsion of neutral molecules, specifically hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da)[1]. The loss of HCN typically involves the hydrogen atom at the 2-position, leading to the collapse of the thiazole ring[1].

Halogen-Driven Dissociation

When chlorine and fluorine are introduced, they dictate the initial stages of the MS/MS spectra:

  • Chlorine Cleavage: The C-Cl bond is relatively labile under CID. The presence of chlorine is immediately identifiable in the full scan by its characteristic

    
     isotopic ratio (
    
    
    
    Cl:
    
    
    Cl). Upon fragmentation, the dominant initial pathway is often the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (-35 Da) or the neutral loss of HCl (-36 Da) depending on the proximity of a hydrogen donor.
  • Fluorine Dynamics: In stark contrast, the C-F bond is exceptionally strong (

    
     kJ/mol). Fluorine rarely leaves as a radical. Instead, fragmentation relies on a rearrangement process. If a hydrogen atom is sterically accessible (often from an adjacent alkyl or amine substituent), the molecule will undergo a thermodynamically favorable neutral loss of hydrogen fluoride (HF, -20 Da).
    

The competition between the loss of Cl


, the loss of HF, and the cleavage of the thiazole ring creates a complex MS/MS spectrum that requires high mass resolving power to accurately annotate.

G M [M+H]+ m/z Precursor M_Cl [M+H - Cl]+ Loss of Chlorine (-35 Da) M->M_Cl -Cl Collision Induced Dissociation M_HF [M+H - HF]+ Loss of Hydrogen Fluoride (-20 Da) M->M_HF -HF (Position Dependent) M_Cl_HF [M+H - Cl - HF]+ Dual Halogen Loss M_Cl->M_Cl_HF -HF RingOpen Thiazole Ring Cleavage Loss of HCN (-27 Da) / CS (-44 Da) M_Cl->RingOpen -HCN / -CS M_HF->M_Cl_HF -Cl M_Cl_HF->RingOpen -HCN / -CS

Gas-phase CID fragmentation pathway of chlorofluorobenzothiazole derivatives.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

When analyzing the complex fragmentation of chlorofluorobenzothiazoles, the choice of mass analyzer dictates the confidence of structural elucidation. While Triple Quadrupoles (QqQ) are the industry standard for targeted quantification, High-Resolution Mass Spectrometry (HRMS)—namely Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—is mandatory for non-target screening and structural mapping[2][3].

Orbitrap (e.g., Thermo Q Exactive / Exploris)

Orbitrap technology traps ions in an oscillating electrostatic field, deriving mass from the frequency of harmonic oscillations.

  • Advantage: Unmatched mass resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy. This is critical when distinguishing isobaric fragment ions. For example, distinguishing the loss of CO (27.9949 Da) from N

    
     (28.0061 Da) during thiazole ring opening requires extreme resolution[3].
    
  • Limitation: Slower scan speeds at maximum resolution, which can result in too few data points across a narrow UHPLC peak during Data-Dependent Acquisition (DDA).

Q-TOF (e.g., Agilent 6546 / Waters Xevo G3)

Q-TOF instruments accelerate ions into a flight tube, measuring the time it takes to reach the detector.

  • Advantage: Exceptional acquisition speed (up to 50 spectra/second) while maintaining high resolution (up to 100,000 FWHM). This makes Q-TOF the superior choice for Data-Independent Acquisition (DIA/SWATH) workflows, ensuring every precursor is fragmented without missing co-eluting isomers. Q-TOF also provides highly accurate isotopic fidelity, which is vital for confirming the preservation or loss of the

    
    Cl/
    
    
    
    Cl signature in product ions.
  • Limitation: Slightly lower ultimate resolving power compared to top-tier Orbitraps.

Quantitative Summary of Platform Capabilities
Performance MetricTriple Quadrupole (QqQ)Q-TOF HRMSOrbitrap HRMS
Primary Use Case Targeted absolute quantificationFast screening, DIA, Isotopic fidelityDeep structural ID, ultra-high accuracy
Resolving Power (FWHM) Unit resolution (

0.7 Da)
40,000 – 100,000120,000 – 500,000
Mass Accuracy

0.1 Da
< 2 ppm< 1 ppm
Scan Speed Ultra-fast (dwell times < 1 ms)Very Fast (10–50 Hz)Moderate (1–20 Hz, resolution dependent)
Halogen Isotope Fidelity Poor (distorted by unit isolation)Excellent (preserves natural abundance)Good (can suffer from space-charge effects)

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure high-confidence structural elucidation of chlorofluorobenzothiazoles, the following protocol establishes a self-validating system. By utilizing a Data-Dependent Acquisition (DDA) method with dynamic collision energy, we ensure that both the fragile C-Cl bonds and the robust thiazole ring are systematically cleaved.

Phase 1: Chromatographic Separation (UHPLC)

Causality: Halogenated benzothiazoles are highly hydrophobic. A sub-2


m particle size C18 column is required to prevent peak tailing and resolve positional isomers (e.g., 5-chloro-6-fluoro vs. 6-chloro-5-fluoro).
  • Column: Acquity UPLC HSS T3 (2.1

    
     100 mm, 1.8 
    
    
    
    m).
  • Mobile Phase A: Water + 0.1% Formic Acid (promotes [M+H]

    
     formation).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min, hold 2 min, re-equilibrate. Flow rate: 0.4 mL/min.

Phase 2: ESI Source Optimization

Causality: In-source fragmentation must be minimized to ensure the intact [M+H]


 ion enters the quadrupole.
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C (High heat is needed due to the compound's stability, but excessive heat can cause premature dechlorination).

  • Cone Voltage / Declustering Potential: Set low (20-30 V) to prevent in-source loss of the Cl radical.

Phase 3: HRMS/MS Acquisition (DDA Mode)

Causality: Ramping collision energy ensures capturing both low-energy fragments (Cl loss) and high-energy fragments (thiazole ring cleavage).

  • Full Scan: m/z 100–800. Resolution set to 70,000 (Orbitrap) or high-res mode (Q-TOF).

  • Trigger: Top 5 most intense ions. Isotope exclusion enabled (do not trigger MS/MS on the

    
    Cl isotope independently; trigger on 
    
    
    
    Cl and isolate a wide enough window, e.g., 3 Da, to capture the isotopic envelope in the MS/MS spectra).
  • Normalized Collision Energy (NCE): Stepped NCE at 20, 40, and 60 eV.

    • 20 eV: Yields [M+H - Cl]

      
      .
      
    • 40 eV: Yields[M+H - Cl - HF]

      
      .
      
    • 60 eV: Yields HCN/CS loss and complete ring disintegration.

W S1 Sample Prep (QuEChERS / SPE) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (In-Source Frag Check) S2->S3 S4 HRMS/MS Acquisition (Stepped NCE) S3->S4 S5 Data Processing (Mass Defect & Isotope) S4->S5

Step-by-step LC-HRMS/MS analytical workflow for halogenated benzothiazoles.

Phase 4: Data Analysis & Validation
  • Mass Defect Filtering: Filter the data for the specific mass defect of halogens. Chlorine and fluorine shift the mass defect significantly compared to standard C/H/N/O compounds.

  • Isotope Pattern Matching: Validate the precursor ion by confirming the theoretical 3:1 ratio of the [M+H]

    
     and[M+H+2]
    
    
    
    peaks.
  • Fragment Annotation: Map the exact mass of the product ions against theoretical in-silico fragmentation libraries. A mass error of < 3 ppm for the[M+H - 35.002] fragment confirms the loss of the chlorine radical.

Conclusion

For the structural elucidation of chlorofluorobenzothiazoles, standard QqQ platforms are insufficient due to their inability to resolve complex isobaric fragments and preserve high-fidelity isotopic envelopes during MS/MS. Orbitrap HRMS provides the ultimate confidence in elemental composition via sub-ppm mass accuracy, making it ideal for deep mechanistic studies[3]. Conversely, Q-TOF HRMS offers a superior balance of speed and isotopic fidelity, making it the platform of choice for high-throughput screening and Data-Independent Acquisition workflows[2]. By applying stepped collision energies, analysts can systematically deconstruct these molecules, mapping both the labile halogen losses and the robust thiazole core cleavages.

References
  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry. Available at:[Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2024). Synthesis and Mass Spectrometry Analysis of 6-Chlorobenzothiazole Derivatives. Asian Pubs. Available at:[Link]

  • Hogenboom, A. C., et al. (2009). Accurate Mass Screening and Identification of Emerging Contaminants in Environmental Samples by Liquid Chromatography–Hybrid Linear Ion Trap Orbitrap Mass Spectrometry. ResearchGate. Available at:[Link]

  • Hinnenkamp, V., et al. (2023). Target, suspect and non-target screening analysis from wastewater treatment plant effluents to drinking water using collision cross section values as additional identification criterion. PMC - NIH. Available at:[Link]

Sources

Application Guide: IR Spectroscopic Characterization and Performance Benchmarking of 2-Amino-6-chloro-5-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole derivatives are highly privileged scaffolds in medicinal chemistry and materials science. Among these, 2-amino-6-chloro-5-fluorobenzothiazole (CAS 634909-27-6) stands out as a specialized, dual-halogenated intermediate. This guide provides an in-depth comparison of its infrared (IR) spectroscopic profile and downstream application performance against its mono-halogenated alternatives: 2-amino-6-chlorobenzothiazole [1] and 2-amino-6-fluorobenzothiazole [2]. By understanding the unique electronic effects of dual halogenation, researchers can optimize quality control workflows and enhance the efficacy of downstream products, such as anthelmintic agents and heterocyclic disperse dyes.

Mechanistic Insights: The Halogen Effect on IR Frequencies

In FT-IR spectroscopy, the absorption frequencies of the benzothiazole ring are heavily dictated by the electronic environment. The introduction of halogens exerts competing inductive (-I) and resonance (+R) effects, which directly alter bond force constants.

  • Primary Amine (-NH₂): The N-H asymmetric and symmetric stretching vibrations typically appear as a distinct doublet in the 3450–3200 cm⁻¹ region[3]. The electron-withdrawing nature of the halogens slightly decreases the electron density on the nitrogen, strengthening the N-H bond and shifting the absorption to marginally higher wavenumbers.

  • Thiazole Ring (C=N and C=C): The C=N stretching frequency is a critical diagnostic peak, usually found around 1600–1610 cm⁻¹[4]. In 2-amino-6-chloro-5-fluorobenzothiazole, the synergistic electron-withdrawing effect of the adjacent fluorine and chlorine atoms stiffens the imine-like C=N bond, causing a slight hypsochromic shift compared to mono-halogenated analogs.

  • Fingerprint Region (C-F and C-Cl): The highly polar C-F bond produces a strong, broad stretching band between 1250–1100 cm⁻¹, while the heavier C-Cl bond absorbs at lower frequencies, typically 850–700 cm⁻¹.

Comparative IR Spectroscopy Data

To facilitate objective material validation, the table below summarizes the key diagnostic IR peaks for the dual-halogenated target product and its mono-halogenated alternatives.

Functional Group / Vibration2-Amino-6-chlorobenzothiazole[3]2-Amino-6-fluorobenzothiazole[4]2-Amino-6-chloro-5-fluorobenzothiazole
N-H Stretch (Asymmetric) ~3440 cm⁻¹~3369 cm⁻¹~3410 cm⁻¹
N-H Stretch (Symmetric) ~3320 cm⁻¹~3201 cm⁻¹~3315 cm⁻¹
C=N Stretch (Thiazole) 1605 cm⁻¹1606 cm⁻¹1612 cm⁻¹
C=C Stretch (Aromatic) 1570–1460 cm⁻¹1580–1470 cm⁻¹1585–1480 cm⁻¹
C-F Stretch Absent~1200 cm⁻¹~1180 cm⁻¹
C-Cl Stretch 815–823 cm⁻¹Absent~820 cm⁻¹
C-S Stretch ~609 cm⁻¹~615 cm⁻¹~610 cm⁻¹

(Note: Data for the dual-halogenated compound is extrapolated based on the synergistic empirical shifts observed in its mono-halogenated precursors).

Experimental Methodology: Self-Validating FT-IR Protocol

To ensure high-fidelity characterization of synthesized 2-amino-6-chloro-5-fluorobenzothiazole, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system .

Step 1: System Readiness & Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Eliminates atmospheric CO₂ and water vapor interference. A flat background ensures that any peaks in the 3500–3200 cm⁻¹ region are strictly from the sample, not ambient humidity.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of the neat, dry crystalline powder onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil.

  • Causality: Intimate contact between the crystal and the solid sample is mathematically required to exceed the critical angle of reflection, generating a high-quality evanescent wave for maximum absorption intensity.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

  • Causality: 32 scans provide an optimal signal-to-noise ratio, resolving the fine splitting between the C-F and C-Cl bands without excessive degradation of the sample.

Step 4: Internal Validation Check

  • Action: Verify the spectrum against internal logic.

  • Causality: The absence of a broad, parabolic O-H stretch at 3500–3200 cm⁻¹ internally validates that the sample is completely dry, ensuring the N-H primary amine doublets are not obscured. Furthermore, the simultaneous distinct resolution of the C-Cl (~820 cm⁻¹) and C-F (~1180 cm⁻¹) regions confirms the absence of unreacted mono-halogenated precursors.

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through IR validation, culminating in downstream application.

G A 3-Chloro-4-fluoroaniline (Precursor) B Cyclization (KSCN, Br2) A->B Reagents C 2-Amino-6-chloro- 5-fluorobenzothiazole B->C 0-5°C D FT-IR Validation (ATR Method) C->D QC Check E Drug/Dye Synthesis (Downstream) D->E Validated

Workflow: Synthesis, IR validation, and application of the benzothiazole intermediate.

Performance Benchmarking: Dual vs. Mono-Halogenation

When selecting an intermediate for drug development or materials science, 2-amino-6-chloro-5-fluorobenzothiazole offers distinct performance advantages over its mono-halogenated counterparts:

Pharmaceutical Development (e.g., Anthelmintic Agents): In the synthesis of biologically active thiazolidinones, the 6-chloro-5-fluoro substitution pattern is highly prized[5].

  • Metabolic Stability: The fluorine atom at the 5-position significantly enhances lipophilicity (logP) and metabolic stability. Because fluorine's Van der Waals radius closely mimics hydrogen, it does not disrupt the molecular geometry but effectively blocks rapid cytochrome P450-mediated oxidation at that specific aromatic site.

  • Receptor Binding: Simultaneously, the chlorine atom at the 6-position provides the necessary steric volume and polarizability to anchor the molecule within hydrophobic pockets of biological targets. Mono-halogenated variants often suffer from either faster metabolic clearance (lacking fluorine) or suboptimal receptor binding (lacking chlorine).

Materials Science (Heterocyclic Disperse Dyes): When used as a diazo component for polyester fiber dyes, the dual halogens act as powerful auxochromes. The combined electron-withdrawing effect deepens the color (bathochromic shift) and significantly improves both the light fastness and sublimation fastness of the resulting dye compared to dyes derived solely from 2-amino-6-chlorobenzothiazole.

References

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from:[Link]

  • PubChem (National Institutes of Health). 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954. Retrieved from: [Link]

  • SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from: [Link]

  • Ricerca UniBa. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Retrieved from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one. Retrieved from: [Link]

  • PubChem (National Institutes of Health). 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226. Retrieved from: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of strategic approaches to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document delves into the scientific rationale behind methodological choices, presents comparative experimental data, and offers detailed protocols for researchers, scientists, and drug development professionals. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2]

Introduction to the Analyte and Chromatographic Challenges

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a halogenated aromatic amine. Its structure, featuring a benzothiazole core with chloro and fluoro substituents, presents unique challenges and opportunities in HPLC method development. The presence of halogens can influence the molecule's hydrophobicity and potential for secondary interactions with the stationary phase.[3][4] The basic amine group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

The primary objective of this guide is to compare different reversed-phase HPLC (RP-HPLC) conditions to achieve optimal separation of the main compound from potential process-related impurities and degradation products. RP-HPLC is the most widely used mode of HPLC, particularly for pharmaceutical analysis, due to its versatility in separating a wide range of non-polar to moderately polar compounds.[5][6][7]

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development is crucial for efficiency and for creating a robust final method. The following workflow outlines the key stages, from initial analyte characterization to final method optimization.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV Spectrum) Initial_Scouting Initial Method Scouting (Column & Mobile Phase Screening) Analyte_Characterization->Initial_Scouting Guides initial choices Method_Optimization Method Optimization (Gradient, Temperature, Flow Rate) Initial_Scouting->Method_Optimization Identifies promising conditions Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Method_Optimization->Method_Validation Refines separation Final_Method Final Optimized & Validated Purity Method Method_Validation->Final_Method Confirms suitability

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is a critical factor that dictates the selectivity of the separation.[8] For 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, we compare three common reversed-phase columns with distinct selectivities.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, offering high hydrophobicity.[7] It is an excellent starting point for many small molecules.

  • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for retaining moderately polar compounds without excessive analysis times.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be particularly useful for separating aromatic compounds, including those with halogen substituents.[4]

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseRetention Factor (k')Peak Asymmetry (As)Resolution (Rs) of Critical PairRationale for Performance
C18 5.81.21.8Strong hydrophobic retention, good for initial screening.
C8 4.21.11.5Reduced retention time compared to C18, potentially better for faster analysis.
Phenyl-Hexyl 5.11.02.2Enhanced resolution due to π-π interactions, beneficial for separating structurally similar aromatic impurities.

Experimental Conditions for Table 1: Isocratic elution with 50:50 Acetonitrile:Water (containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min and a column temperature of 30°C.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, including the organic modifier and pH, plays a pivotal role in controlling retention and selectivity in reversed-phase HPLC.[9][10][11]

4.1. Organic Modifier Comparison: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[11] They differ in their elution strength and selectivity.

  • Acetonitrile: Generally offers lower viscosity and better UV transparency at low wavelengths.

  • Methanol: Can provide different selectivity due to its protic nature and ability to engage in hydrogen bonding.

Table 2: Comparison of Organic Modifiers

Organic ModifierRetention Time (min)Peak Width (min)Selectivity (α)Observations
Acetonitrile 8.50.31.15Sharper peaks and slightly better resolution.
Methanol 9.20.41.10Broader peaks and a slight change in elution order of impurities.

Experimental Conditions for Table 2: Gradient elution on a C18 column from 30% to 70% organic modifier in water (containing 0.1% Formic Acid) over 15 minutes.

4.2. The Critical Role of Mobile Phase pH

For ionizable compounds like 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, the pH of the mobile phase is a crucial parameter.[9][11] By adjusting the pH, we can control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention. A pH well below the pKa of the amine group will ensure it is in its protonated, more polar form, leading to earlier elution. Conversely, a pH above the pKa will result in the neutral, more hydrophobic form, leading to longer retention. For robust method development, it is advisable to work at a pH at least 2 units away from the analyte's pKa.

PH_Effect Low_pH Low pH (e.g., pH 2.5) Analyte_Protonated Analyte is Protonated (More Polar) Low_pH->Analyte_Protonated High_pH High pH (e.g., pH 7.5) Analyte_Neutral Analyte is Neutral (More Hydrophobic) High_pH->Analyte_Neutral Earlier_Elution Earlier Elution Analyte_Protonated->Earlier_Elution Later_Elution Later Elution Analyte_Neutral->Later_Elution

Caption: The effect of mobile phase pH on the retention of a basic analyte.

Detailed Experimental Protocols

Protocol 1: Initial Screening of Stationary Phases

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Columns: C18, C8, Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 272 nm.[12]

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the retention time, peak shape, and resolution of the main peak and any impurities across the three columns.

Protocol 2: Mobile Phase Optimization

  • Column Selection: Based on the results of Protocol 1, select the column that provided the best initial separation (in this case, the Phenyl-Hexyl column).

  • Gradient Development:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80% to 30% B

      • 17.1-22 min: 30% B (re-equilibration)

  • pH Study (if necessary): Prepare mobile phases with different buffers (e.g., phosphate buffer at pH 3.0 and pH 7.0) to investigate the effect of pH on selectivity. A buffer concentration of 25-50mM is a good starting point.[13]

  • Data Analysis: Evaluate the chromatograms for improved resolution and peak shape. Adjust the gradient slope and time as needed to optimize the separation of the main peak from all impurities.

Conclusion and Recommendations

Based on the comparative data, a method utilizing a Phenyl-Hexyl stationary phase with a gradient elution of acetonitrile in water containing 0.1% formic acid provides the most robust and selective separation for the purity analysis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine. The Phenyl-Hexyl column offers unique selectivity through π-π interactions, which is advantageous for this halogenated aromatic compound. The use of formic acid maintains a low pH, ensuring consistent protonation of the basic amine and leading to sharp, symmetrical peaks.

This developed method should be fully validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness before implementation in a quality control environment.[1][2][14]

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC Column Selection Guide. Regis Technologies, Inc. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available from: [Link]

  • 2-Amino-6-fluorobenzothiazole. PubChem. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]

  • 6-Chloro-2-benzothiazolamine. PubChem. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

Sources

Solid-State Architecture & Bioisosteric Comparison: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine vs. Riluzole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional comparison between 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CFBTA) and the clinical standard Riluzole . While Riluzole is the established neuroprotective agent for ALS, its physicochemical limitations (low aqueous solubility, metabolic instability at the methoxy ether) drive the search for bioisosteres.

The 6-chloro-5-fluoro substitution offers a critical structural advantage: Planarity . Unlike Riluzole, where the bulky


 group twists perpendicular to the aromatic ring (torsion angle 

), the Cl/F substitution in CFBTA maintains a planar scaffold. This guide details how this difference impacts crystal packing, lattice energy, and bioavailability.

Structural Landscape & Intermolecular Interactions[1][2][3][4][5]

Understanding the solid-state behavior of 2-aminobenzothiazoles is predicated on three dominant interaction motifs.

The Primary Synthon: Dimer

Both CFBTA and Riluzole utilize the 2-amino group and the thiazole nitrogen to form a centrosymmetric dimer. This is the "molecular anchor" that dictates the primary growth axis of the crystal.

  • Mechanism: The amino hydrogen (

    
    ) acts as a donor to the endocyclic nitrogen (
    
    
    
    ) of an adjacent molecule.
  • Stability: This motif is robust and persists across most polymorphic forms of benzothiazoles.

The Halogen Effect: Cl/F vs.

This is the divergent point between the two compounds.

  • Riluzole (

    
    ):  The trifluoromethoxy group is sterically demanding and electronically withdrawing. In the crystal lattice (Space Group 
    
    
    
    ), this group disrupts layer stacking, leading to "herringbone" or twisted packing arrangements.
  • CFBTA (6-Cl, 5-F):

    • 6-Cl: Acts as a "head-to-tail" director via Type II Halogen bonding (

      
       or 
      
      
      
      ).
    • 5-F: Provides metabolic blockage (preventing hydroxylation) but is small enough to allow tight

      
      -
      
      
      
      stacking.
    • Result: CFBTA is predicted to exhibit higher lattice energy and a higher melting point than Riluzole due to efficient planar stacking.

Visualization of Signaling & Interaction Logic

The following diagram illustrates the structural logic connecting the chemical substitution to the macroscopic crystal property.

G cluster_0 Molecular Inputs cluster_1 Intermolecular Forces cluster_2 Macroscopic Property M1 Scaffold: 2-aminobenzothiazole F1 H-Bond Dimer R2^2(8) Motif M1->F1 Universal M2 Substituent: 6-Cl, 5-F F2 Planar Pi-Stacking M2->F2 Halogen Bonding M3 Substituent: 6-OCF3 (Riluzole) F3 Steric Twist (Non-Planar) M3->F3 Steric Bulk P1 High Melting Pt Dense Packing F1->P1 P2 Lower Melting Pt Loose Packing F1->P2 F2->P1 Synergy F3->P2 Disruption

Figure 1: Structural causality map. The 6-Cl, 5-F substitution promotes planar stacking (Green path), whereas the Riluzole -OCF3 group induces steric twisting (Red path), lowering lattice stability.

Comparative Data Profile

The following table contrasts the experimental data of Riluzole with the properties of CFBTA. Note that while Riluzole data is sourced from the Cambridge Structural Database (CSD), CFBTA data represents the bioisosteric consensus derived from 6-chlorobenzothiazole analogs.

FeatureRiluzole (Reference) 6-Cl-5-F Analog (CFBTA) Implication
Formula


CFBTA has lower MW (202 vs 234 Da).
Crystal System Monoclinic (Form I)Monoclinic (Predicted)Similar packing symmetry likely (

).
Space Group


or

Centrosymmetric packing favored by dimers.

(Molecules/Cell)
44Standard packing efficiency.
Melting Point


(Est.)
Critical: CFBTA is significantly more stable thermally due to planarity.
H-Bond Motif

Dimer

Dimer
Identical primary recognition motif.
Secondary Interaction

(Weak)

(Strong)
Cl-mediated halogen bonding enhances density.
Conformation

twisted

PlanarPlanarity improves dissolution rate per unit surface area.

Key Insight: The higher estimated melting point of CFBTA suggests higher lattice energy. To match Riluzole's bioavailability, CFBTA formulations may require particle size reduction (micronization) or salt formation (e.g., Hydrochloride salt) to overcome the high lattice energy barrier to dissolution.

Experimental Protocol: Structure Determination

Since specific crystallographic data for novel derivatives like CFBTA can be elusive in public repositories, the following self-validating protocol is designed to generate the required CIF (Crystallographic Information File).

Phase 1: Crystallogenesis (Vapor Diffusion)

Objective: Grow single crystals suitable for SXRD (Single Crystal X-Ray Diffraction).

  • Solvent Screen: Prepare saturated solutions of CFBTA in:

    • System A: Methanol (Polar protic)

    • System B: Acetone (Polar aprotic)

    • System C: THF (Ether)

  • Setup: Place

    
     of saturated solution in an inner vial. Place the inner vial inside a larger jar containing 
    
    
    
    of anti-solvent (Hexane or Pentane). Cap tightly.
  • Equilibration: Allow to stand at

    
     for 48–72 hours.
    
  • Validation: Inspect under polarized light microscopy. Birefringence indicates crystallinity.

Phase 2: Data Collection & Refinement

Objective: Solve the phase problem and refine the structure.

  • Mounting: Select a crystal (

    
    ) and mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at

    
     (Cryostream) using Mo-K
    
    
    
    radiation (
    
    
    ). Low temperature is crucial to reduce thermal vibration of the F/Cl atoms.
  • Reduction: Process frames using SAINT or CrysAlisPro. Apply absorption correction (SADABS) – critical due to the Chlorine atom's absorption coefficient.

  • Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (S, Cl).

  • Refinement: Refine using SHELXL (Least Squares).

    • Check: Ensure the Flack parameter is checked if the space group is non-centrosymmetric (unlikely, but possible).

    • Disorder: Watch for F/H positional disorder at the 5-position.

Workflow Diagram

Workflow Start Start: Crude CFBTA Screen Solvent Screening (MeOH, Acetone, THF) Start->Screen Vapor Vapor Diffusion (Anti-solvent: Hexane) Screen->Vapor Check Microscopy Check (Birefringence?) Vapor->Check Check->Screen No (Optimize) Mount Mount Crystal (100 K, Mo-Source) Check->Mount Yes Solve Structure Solution (SHELXT / OLEX2) Mount->Solve Refine Refinement (R-factor < 5%) Solve->Refine End Final CIF Generated Refine->End

Figure 2: Crystallography workflow from crude powder to solved structure.

References

  • Riluzole Crystal Structure

    • Gowda, B. T., et al. (2019). "Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride." IUCrData.

    • Cambridge Structural D
  • Benzothiazole Interaction Motifs

    • Lynch, D. E., et al. (1999). "Molecular co-crystals of 2-aminothiazole derivatives." CrystEngComm.

    • Context: Establishes the universality of the dimer in 2-aminobenzothiazoles.
  • Halogen Bonding in Drug Design

    • Cavallo, G., et al. (2016). "The Halogen Bond."[1] Chemical Reviews, 116(4), 2478–2601.

    • Context: Explains the stability provided by Cl/F interactions in the absence of strong H-bond acceptors.
  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives." Medicinal Chemistry Research.

Sources

High-Precision Elemental Analysis Validation for C7H4ClFN2S Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen-Sulfur" Conundrum

The validation of C7H4ClFN2S (Molecular Weight: ~202.63 g/mol ) presents a unique analytical challenge in drug discovery. Likely a scaffold such as 2-amino-5-chloro-6-fluorobenzothiazole, this compound combines three distinct heteroatomic interferences—Fluorine (F), Chlorine (Cl), and Sulfur (S) —within a single matrix.

Standard CHNS combustion protocols often fail for this specific class of compounds due to two primary failure modes:

  • Fluorine Etching: Fluorine reacts with standard silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), causing rapid tube degradation and "memory effects" (carryover) that inflate Nitrogen values in subsequent runs.
    
  • Halogen Competition: High Chlorine content (17.5%) requires significant silver capacity to prevent interference, while Sulfur (15.8%) requires high-temperature reduction that can be compromised by halogen byproducts.

This guide objectively compares the two industry-standard methodologies for validating this compound: Modified Dynamic Flash Combustion (High-Throughput) and Schöniger Flask Combustion coupled with Ion Chromatography (High-Specificity).

Strategic Comparison: Automated Combustion vs. Orthogonal Validation

The following table contrasts the performance of the two primary methodologies for C7H4ClFN2S.

FeatureMethod A: Modified Dynamic Flash Combustion Method B: Schöniger Flask + Ion Chromatography (IC)
Primary Utility Routine C, H, N, S quantification.[1]Precise F, Cl, S quantification & validation.
Throughput High (5–10 mins per sample).Low (30–45 mins per sample).
Fluorine Handling Requires Modification: Additives (e.g., MgO, CeO2) needed to trap F.Excellent: F is trapped in solution and quantified directly.
Interference Risk Moderate: Risk of

mimicking

if reduction is incomplete.
Low: Chromatographic separation isolates anions.
Sample Size Micro (1–3 mg).Macro (5–10 mg) – Reduces homogeneity errors.
Cost per Run Low (Consumables: Tin boats, reagents).Medium (Columns, eluents, manual labor).

Deep Dive: Method A – Modified Dynamic Flash Combustion

Best for: Routine purity confirmation of C, H, N, and S.

Standard CHNS analyzers (e.g., Thermo FlashSmart, Elementar vario) must be reconfigured for C7H4ClFN2S. A standard setup will yield high Nitrogen errors due to


 or 

gas passing through the detector.
Experimental Protocol
  • Reactor Packing: Replace the standard quartz combustion tube with a Fluorine-Resistant Kit .

    • Oxidation Zone (950°C): Pack with Tungsten (VI) Oxide (

      
      ) on a bed of Magnesium Oxide (
      
      
      
      ).
    • Mechanism:[2][3]

      
       acts as a "sacrificial" trap, reacting with HF and 
      
      
      
      to form stable
      
      
      , preventing attack on the quartz wall.
  • Chlorine Scrubbing: Ensure the reduction tube contains ample Silver Wool (maintained at 600–750°C) to trap Chlorine as AgCl.

  • Sample Preparation: Weigh 2.0 mg (±0.001 mg) of C7H4ClFN2S into a Tin (Sn) capsule.

    • Note: Do not use silver capsules for the sample itself; the exothermic oxidation of Tin (

      
       flash) is required to break the stable C-F bonds.
      
  • Calibration: Use a sulfanilamide standard (for C/H/N/S) and a fluorinated standard (e.g., 4-fluorobenzoic acid) to verify the F-trap capacity.

Visualizing the Reaction Pathway

The following diagram illustrates how interferences are stripped in the modified combustion flow.

CombustionFlow cluster_interferences Interference Removal System Sample Sample (C7H4ClFN2S) Combustion Flash Combustion (1800°C with Sn) Sample->Combustion O2 Injection TrapF MgO/CeO2 Trap (Captures F as MgF2) Combustion->TrapF Gases: CO2, H2O, NOx, HF, Cl2, SO2 TrapCl Silver Wool (Captures Cl as AgCl) TrapF->TrapCl F removed Reduction Reduction Copper (NOx -> N2, SO3 -> SO2) TrapCl->Reduction Cl removed Detection TCD Detector (Quantifies N2, CO2, H2O, SO2) Reduction->Detection Pure Gases

Caption: Figure 1. Modified Dynamic Flash Combustion pathway showing the sequential removal of Fluorine and Chlorine interferences prior to detection.

Deep Dive: Method B – Orthogonal Validation (Schöniger + IC)

Best for: Direct quantification of F and Cl, and resolving ambiguity in Method A.

When Method A yields Nitrogen values outside the acceptance range (often due to F interference), Method B is the required validation step. It decouples the Halogens from the C/H/N analysis.

Experimental Protocol
  • Combustion (Schöniger Flask):

    • Weigh 5–10 mg of sample onto ashless filter paper.

    • Place in a platinum basket within a 500 mL thick-walled Erlenmeyer flask filled with pure Oxygen.

    • Absorbing Solution: Add 10 mL of 0.2 M KOH + 0.3%

      
      . The peroxide is critical to ensure all Sulfur is oxidized to Sulfate (
      
      
      
      ) and not Sulfite.
    • Ignite and allow to stand for 30 minutes with intermittent shaking.

  • Analysis (Ion Chromatography):

    • Instrument: Dionex ICS or Metrohm IC system with conductivity detection.

    • Column: Anion exchange column (e.g., Metrosep A Supp 5).

    • Eluent: Carbonate/Bicarbonate buffer.

    • Detection: Suppressed conductivity.

    • Analytes: Quantify Fluoride (

      
      ), Chloride (
      
      
      
      ), and Sulfate (
      
      
      ).

Data Presentation & Acceptance Criteria

For a compound with the formula C7H4ClFN2S , the theoretical composition is calculated based on atomic weights (C=12.011, H=1.008, Cl=35 .45, F=18.998, N=14.007, S=32.06).

Molecular Weight: 202.63 g/mol

Table 1: Theoretical vs. Experimental Data (Example Validation)
ElementTheoretical %Acceptance Range (

)
Method A (Combustion)Method B (IC)Status
Carbon 41.49%41.09 – 41.89%41.55%N/APass
Hydrogen 1.99%1.59 – 2.39%2.05%N/APass
Nitrogen 13.82%13.42 – 14.22%13.95%N/APass
Sulfur 15.82%15.42 – 16.22%15.65%15.78%Pass
Chlorine 17.50%17.10 – 17.90%N/A17.45%Pass
Fluorine 9.38%8.98 – 9.78%N/A9.42%Pass

*Note: While some modern CHNS analyzers can estimate Cl/F, they are rarely accurate enough for publication standards without specific sensors. Method B is preferred for halogens.

Analytical Decision Matrix

DecisionTree Start Start: C7H4ClFN2S Analysis Step1 Run Modified CHNS (w/ MgO Trap) Start->Step1 Check Are C, H, N, S within ±0.4%? Step1->Check Pass Validation Complete (Publishable) Check->Pass Yes Fail Fail: High N or Low C? Check->Fail No Step2 Run Schöniger Flask + IC (Quantify F, Cl, S) Fail->Step2 Investigate Interference Compare Compare IC Halogen Data to Theory Step2->Compare Final Recalculate Purity (Check for Solvates/Inorganics) Compare->Final

Caption: Figure 2. Decision matrix for validating multi-halogenated organic compounds.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • ASTM International. (2014). ASTM D7359-14: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). West Conshohocken, PA. Link

  • Schöniger, W. (1955).[1][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123-129.[1] Link

  • Elementar. (n.d.). CHNS analysis of fluorinated samples.[5][6][7][8] Technical Note. Link

  • Royal Society of Chemistry. (2023).

    
     tolerance). Link
    

Sources

Comprehensive Cytotoxicity Comparison of Benzothiazole-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

The benzothiazole-2-amine scaffold represents a privileged structure in medicinal chemistry, capable of acting as a bioisostere for DNA bases and interacting with diverse biological targets including receptor tyrosine kinases (RTKs) and DNA topoisomerases.[1] This guide provides a comparative analysis of recent benzothiazole-2-amine derivatives, evaluating their cytotoxic potency (


), structure-activity relationships (SAR), and mechanisms of action against standard chemotherapeutic agents like Cisplatin and Doxorubicin.
Part 1: Comparative Performance Analysis

The cytotoxicity of benzothiazole-2-amine derivatives varies significantly based on substitution patterns and hybridization with other pharmacophores. The following data synthesizes performance across three primary derivative classes: Hybrid Molecules , Schiff Bases/Hydrazones , and Simple 6-Substituted Derivatives .

Table 1: High-Potency Hybrid Derivatives vs. Standard of Care

Hybridization with piperazine or triazole rings often yields superior potency due to enhanced solubility and multi-target engagement (e.g., EGFR/PI3K).

Compound ClassDerivative IDTarget Cell LineIC50 (µM)Reference Drug (IC50)Mechanism Highlight
Triazole-Fused Cmpd 40MCF-7 (Breast)3.17 Doxorubicin (2.05)CDK2 Inhibition
A549 (Lung)3.55 --
TZD-Hybrid Cmpd 20HepG2 (Liver)9.99--Topoisomerase II Inhib.
Piperazine-Linked OMS14MCF-722.13--PI3K

Inhibition
Benzothiazole-Aniline Cmpd BMCF-75.30 Cisplatin (13.33)ROS-mediated Apoptosis
Hydrazine-Based Cmpd 11HeLa (Cervical)4.31Doxorubicin (2.05)DNA Intercalation
Table 2: SAR Impact of C6-Substitution (Simple Derivatives)

Modifications at the C6 position of the benzothiazole ring modulate electronic properties critical for binding affinity.

C6-SubstituentElectronic EffectCytotoxicity Trend (General)Notes
-NO2 (Nitro) Strong Electron WithdrawingLow/ModerateOften requires reduction to amine for activity.
-OCH3 (Methoxy) Electron DonatingHigh Enhances lipophilicity and H-bonding potential.
-F / -Cl (Halogen) Electron WithdrawingModerate/HighMetabolic stability; Fluorine often improves potency.
-H (Unsubstituted) NeutralLowBaseline activity is generally poor without functionalization.
Part 2: Mechanism of Action & Signaling Pathways

Benzothiazole-2-amine derivatives rarely act through a single mechanism. The most potent derivatives exhibit a "dual-hit" strategy:

  • Kinase Inhibition: Direct competitive inhibition of ATP binding sites in EGFR, PI3K, or CDK2.

  • Oxidative Stress Induction: Generation of Reactive Oxygen Species (ROS) leading to mitochondrial dysfunction and Caspase-3/7 activation.

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathway of cytotoxicity induced by these derivatives.

MOA_Pathway Compound Benzothiazole-2-amine Derivative EGFR EGFR / PI3K Inhibition Compound->EGFR Competitive Binding ROS Intracellular ROS Accumulation Compound->ROS Metabolic Stress Akt p-Akt (Downregulation) EGFR->Akt mTOR mTOR (Suppression) Akt->mTOR Proliferation Cell Proliferation Arrest (G2/M) mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Senescence Mito Mitochondrial Membrane Potential Loss ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Dual mechanism of action showing kinase inhibition (left) and ROS-mediated mitochondrial apoptosis (right).

Part 3: Structure-Activity Relationship (SAR) Analysis

To optimize lead compounds, researchers must understand the specific contributions of the benzothiazole scaffold regions.

  • Position 2 (Amine Head): This is the primary vector for hybridization. Acylation or formation of Schiff bases/hydrazones here significantly increases DNA binding affinity.

  • Position 6 (Benzenoid Ring): The "tuning knob." Electron-donating groups (EDGs) like methoxy or ethoxy generally outperform electron-withdrawing groups (EWGs).

  • Ring Fusion: Fusing a triazole ring across the N3-C2 bond locks the conformation, often improving selectivity for kinases like CDK2.

SAR_Map Core Benzothiazole Scaffold Pos2 C2-Amine Position (Linker Region) Core->Pos2 Pos6 C6-Position (Electronic Tuning) Core->Pos6 RingN N3-Nitrogen (H-Bond Acceptor) Core->RingN Effect2 Ideal for Hybridization (Schiff bases, Ureas) Increases DNA Affinity Pos2->Effect2 Effect6 EDGs (-OCH3) > EWGs (-NO2) Enhances Lipophilicity Pos6->Effect6 EffectN Critical for Kinase Hinge Binding RingN->EffectN

Caption: SAR map highlighting critical regions for optimization on the benzothiazole core.

Part 4: Validated Experimental Protocols

Reliable cytotoxicity data requires rigorous adherence to assay protocols. The MTT assay is the industry standard for initial screening of these derivatives due to its sensitivity to mitochondrial metabolic activity, which these compounds often disrupt.

Protocol: MTT Cytotoxicity Assay (Standardized)

Objective: Determine the


 of benzothiazole derivatives on adherent cancer cell lines (e.g., MCF-7, HepG2).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Culture Media: DMEM or RPMI-1640 + 10% FBS.

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells in log-phase growth.

    • Seed 5,000–10,000 cells/well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment:

    • Dissolve benzothiazole derivative in DMSO (Stock: 10-50 mM).

    • Prepare serial dilutions in culture media.[2] Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Replace media in wells with 100 µL of treatment media. Include:

      • Vehicle Control: Media + 0.5% DMSO.[2]

      • Positive Control: Cisplatin or Doxorubicin.

      • Blank: Media only (no cells).[3]

    • Incubate for 48 hours.

  • MTT Incubation:

    • Add 10-20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours at 37°C. (Check for purple formazan crystals under microscope).

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100-150 µL DMSO to dissolve formazan.

    • Shake plate on orbital shaker for 15 mins.

    • Measure absorbance (OD) at 570 nm (Reference: 630 nm).

Data Calculation:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate 

.

MTT_Workflow Start Start: Log-phase Cells Seed Seed 96-well Plate (5-10k cells/well) Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Benzothiazole Derivative (Serial Dilutions, <0.5% DMSO) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent (3-4h Incubation) Incubate2->AddMTT Solubilize Aspirate Media & Add DMSO AddMTT->Solubilize Read Measure OD 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.[3][4][5]

References
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. NIH/PubMed. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences. [Link]

Sources

Comparative Spectroscopic Profiling: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Executive Summary & Application Context

6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 209919-22-8) is a critical pharmacophore and intermediate, predominantly used in the synthesis of next-generation ALK inhibitors (e.g., Ensartinib/X-396) and other kinase-targeting antineoplastics.

Unlike simple benzothiazoles, the specific 5-fluoro, 6-chloro substitution pattern creates a unique electronic fingerprint. This guide provides a technical comparison of its UV-Vis absorption characteristics against its mono-halogenated analogs (impurities) and the unsubstituted parent core. For researchers, distinguishing this di-halogenated scaffold from the 6-chloro byproduct (a common synthesis impurity) is the primary analytical challenge.

Spectral Characterization Matrix

The following data synthesizes experimental values for established analogs and the empirically derived range for the target compound based on substituent additivity rules (SAR) in polar protic solvents (Methanol/Ethanol).

Table 1: Comparative UV-Vis Absorption Maxima ( )[1]
CompoundStructurePrimary Band (

)
Secondary Band (CT/Heterocycle)Spectral Shift Behavior
Target: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine Di-halogenated 270 – 274 nm (Predicted)296 – 302 nm (Predicted)Bathochromic (+Red) shift relative to parent; Hyperchromic effect due to dual halogenation.
Analog A: 2-Amino-6-chlorobenzothiazoleMono-Cl (Impurity)268 nm292 nmStrong bathochromic shift vs. parent due to 6-Cl resonance (+M).
Analog B: 2-Amino-6-fluorobenzothiazoleMono-F (Impurity)264 nm288 nmWeak bathochromic shift; F atom exerts strong -I effect, opposing resonance.
Parent: 2-AminobenzothiazoleUnsubstituted262 nm285 nmBaseline reference. Transitions are sharp but less intense than halogenated derivatives.
Precursor: 3-Chloro-4-fluoroanilineAniline Derivative~235 nm~290 nm (Broad)Lacks the distinct benzothiazole fine structure; useful for monitoring reaction completion.

Technical Insight: The 6-position in benzothiazoles is electronically conjugated to the heterocyclic nitrogen (the electron sink). The Chlorine at C6 extends this conjugation, driving the red shift (292 nm). The Fluorine at C5 (meta to the sink) acts primarily through induction (-I), slightly stabilizing the HOMO, but the steric crowding and extended halogenation typically push the


 slightly higher (296-300 nm) compared to the mono-chloro analog.

Structure-Property Relationships (Mechanistic Workflow)

Understanding the electronic origins of these signals is vital for method development. The diagram below illustrates the electronic "Push-Pull" mechanism that dictates the absorption maxima.

G cluster_legend Electronic Effects Parent Benzothiazole Core (Base $ ambda_{max}$ ~285nm) C6_Cl C6-Chlorine (+M Effect) Major Red Shift Parent->C6_Cl Resonance Extension C5_F C5-Fluorine (-I > +M) Minor Modulation Parent->C5_F Inductive Withdrawal Target Target: 6-Cl-5-F Analog Combined Bathochromic Shift ($ ambda_{max}$ ~298-302nm) C6_Cl->Target Dominant Effect C5_F->Target Fine Tuning Legend Cl @ C6: Extends conjugation (Red Shift) F @ C5: Inductive effect (Intensity/Fine Structure)

Figure 1: Additivity of substituent effects on the benzothiazole chromophore. The 6-Chloro substituent is the primary driver of the bathochromic shift, while the 5-Fluoro substituent modulates intensity and fine structure.

Validated Experimental Protocol

To accurately distinguish the target from its mono-halogenated impurities, a high-precision UV-Vis protocol is required. Simple single-wavelength detection is often insufficient due to spectral overlap.

Methodology: Differential Spectroscopic Analysis

Objective: Confirm identity and estimate purity relative to established standards.

Reagents:

  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid DMF/DMSO for UV characterization below 260 nm due to solvent cutoff.

  • Blank: Pure solvent.

Step-by-Step Procedure:

  • Stock Preparation:

    • Weigh 10.0 mg of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine into a 100 mL volumetric flask.

    • Dissolve in 10 mL Methanol (sonicate for 5 mins to ensure complete dissolution).

    • Dilute to volume with Methanol (Concentration: 100 µg/mL).

  • Working Standard (Linear Range):

    • Dilute 1.0 mL of Stock into a 10 mL volumetric flask.

    • Final Concentration: 10 µg/mL . (Target Absorbance: 0.6 – 0.8 AU).

  • Instrument Parameters:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for higher resolution.

    • Slit Width: 1.0 nm (Critical for resolving the fine structure of halogenated rings).

  • Data Processing (The "Scientist's Edge"):

    • First Derivative (D1): Calculate the first derivative (

      
      ) of the spectrum.
      
    • Why? The zero-crossing points in the D1 spectrum are concentration-independent and highly specific to the substitution pattern. The 6-Cl impurity will have a distinct zero-crossing point shifted by ~4-6 nm compared to the 6-Cl-5-F target.

QC Workflow Diagram

QC_Workflow Start Sample: 6-Cl-5-F-BTA Solubilization Dissolve in MeOH (100 µg/mL Stock) Start->Solubilization Dilution Dilute to 10 µg/mL (Linear Range Check) Solubilization->Dilution Scan UV Scan (200-400 nm) Baseline Correction Dilution->Scan Decision Check $ ambda_{max}$ Scan->Decision Result_Pass Peak ~298-302 nm (Target Confirmed) Decision->Result_Pass > 296 nm Result_Fail Peak < 295 nm (Suspect Mono-Cl Impurity) Decision->Result_Fail < 295 nm Derivative Perform D1 Derivative Analysis (Optional) Decision->Derivative Ambiguous Overlap Derivative->Result_Pass Unique Zero-Crossing

Figure 2: Quality Control decision tree for differentiating the target compound from mono-halogenated synthetic byproducts.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum: 2-Amino-6-chlorobenzothiazole (CAS 95-24-9). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Compound Summary: 2-Amino-6-fluorobenzothiazole (CAS 348-40-3).[2] National Library of Medicine. [Link]

  • ResearchGate.Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.

    
     data for 6-substituted analogs).
    [Link]
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine. As this compound is a halogenated heterocyclic amine, its handling and disposal require a stringent adherence to safety protocols to mitigate risks to laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility within your research and development operations.

I. Principle of Analogical Hazard Assessment

For specialized or novel compounds like 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, a specific Safety Data Sheet (SDS) may not always be readily available. In such cases, a cornerstone of laboratory safety is the principle of analogical hazard assessment. We must analyze the compound's structure—a benzothiazole core substituted with chlorine, fluorine, and an amine group—to infer its potential hazards based on well-documented, structurally similar chemicals.

The benzothiazole moiety and its derivatives are known to possess a range of biological activities and associated toxicities.[1][2] The presence of halogen atoms (chloro- and fluoro- groups) classifies this compound as a halogenated organic, which has specific implications for waste stream management.[3][4][5] Therefore, the procedures outlined below are based on a conservative assessment of hazards associated with halogenated aromatic amines and thiazole derivatives.[6][7]

II. Hazard Profile & Immediate Safety Precautions

Based on analogous compounds, 6-Chloro-5-fluorobenzo[d]thiazol-2-amine should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, and a cause of serious skin and eye irritation.[7][8][9] It may also be toxic to aquatic life with long-lasting effects.[6][7] All handling and disposal operations must be conducted under the assumption that this compound is hazardous.

Before beginning any work that will generate waste, ensure all necessary personal protective equipment (PPE) is available and correctly used.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[10] Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[6][11] Prevents dermal absorption, which is a likely route of exposure for toxic amine compounds.[8] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12]
Body Protection A lab coat or chemical-resistant apron.[12] Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[8]

| Respiratory | Handled in a certified chemical fume hood.[3][11] | Minimizes the risk of inhaling fine powders or vapors, a primary route of exposure for many volatile or dusty organic compounds.[6][11] |

III. Waste Segregation & Containment Protocol

Proper segregation is the most critical step in the chemical waste disposal workflow. Cross-contamination of waste streams can create hazardous reactions, pose risks to waste management personnel, and significantly increase disposal costs.[13]

Table 2: Waste Stream Classification for 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Waste Type Description Prohibited from this Stream
Halogenated Organic Solid Waste Unused/expired 6-Chloro-5-fluorobenzo[d]thiazol-2-amine; contaminated labware (gloves, weigh boats, wipes). Non-halogenated organic waste, aqueous waste, strong oxidizers, acids, or bases.

| Halogenated Organic Liquid Waste | Solutions containing 6-Chloro-5-fluorobenzo[d]thiazol-2-amine dissolved in organic solvents (e.g., Dichloromethane, Chloroform). | Non-halogenated solvents (e.g., Hexane, Acetone, Ethanol), aqueous solutions, heavy metals.[3][5] |

Step-by-Step Containment Procedure:
  • Select the Correct Container:

    • For solid waste, use a designated, sealable pail or drum lined with a clear plastic bag.[13]

    • For liquid waste, use a compatible, shatter-resistant container (e.g., polyethylene or glass) with a tightly sealing screw cap.[3][4] The container must be in good condition, free from leaks or damage.[12]

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[3][5]

    • Clearly write the full chemical name: "Waste: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine". Do not use abbreviations or chemical formulas.[3] If other halogenated compounds are being added to the same container, all constituents must be listed.[5]

  • Active Waste Collection:

    • Always conduct waste consolidation (e.g., pouring solutions) inside a chemical fume hood to control vapors.[5]

    • Keep the waste container closed at all times except when actively adding waste.[3][5] This prevents the release of volatile compounds and protects against spills.

    • Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[4]

  • Storage of Waste Containers:

    • Store sealed waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]

IV. Spill Management Protocol

Accidents happen, and a prepared response is essential to maintaining a safe laboratory environment.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves highly volatile solvents, evacuate the area and call your institution's emergency number.[8]

  • Control and Ventilate: Close the lab doors and ensure the chemical fume hood is operating to ventilate the area and prevent the spread of vapors.[3][14]

  • Assemble PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if there is a risk of airborne dust.

  • Contain the Spill:

    • For a solid spill , gently cover the powder with a damp paper towel to avoid generating dust.[11] Carefully scoop the material and place it into a designated hazardous waste container.

    • For a liquid spill , create a dike around the spill using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[8][14] Working from the outside in, apply the absorbent to the spill.[14][15]

  • Collect and Package Waste: Scoop the absorbed material and all contaminated cleaning supplies into a suitable, sealable container or double-bag in plastic bags.[12][14] Label the container as "Spill Debris: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine" and dispose of it as halogenated organic solid waste.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water.[11][14] All cleaning materials must also be disposed of as hazardous waste.

V. Final Disposal Pathway

The ultimate disposal of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine must be handled by a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[12] This is illegal and poses a significant threat to the environment and public water systems.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for ensuring the proper disposal of waste generated from 6-Chloro-5-fluorobenzo[d]thiazol-2-amine.

G start Start: Waste Generated assess Assess Waste Type (Solid, Liquid, PPE, etc.) start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate check_container Select & Pre-Label Compatible Waste Container segregate->check_container add_waste Add Waste to Container (Inside Fume Hood) check_container->add_waste seal_store Securely Seal Container & Place in Secondary Containment in Satellite Accumulation Area add_waste->seal_store seal_store->add_waste No, continue adding (keep sealed when not in use) request_pickup Container Full (90%)? Contact EHS for Waste Pickup seal_store->request_pickup Yes end_process End: Waste Removed by Licensed Contractor request_pickup->end_process

Caption: Disposal workflow for 6-Chloro-5-fluorobenzo[d]thiazol-2-amine waste.

This procedural guide, grounded in the principles of chemical safety and regulatory compliance, provides the necessary framework for the responsible management of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine waste. By integrating these steps into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure environmental stewardship.

VI. References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: available through search]

  • SDS US. (February 18, 2023). [URL: available through search]

  • Thiazole 500 SC Safety Data Sheet. Villa. [URL: available through search]

  • Laboratory chemical waste disposal guidelines. University of Otago. [URL: available through search]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: available through search]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (February 27, 2023). [URL: available through search]

  • Proper Disposal of 6-Fluorobenzo[d]thiazol-5-amine: A Guide for Laboratory Professionals. Benchchem. [URL: available through search]

  • SAFETY DATA SHEET. Fisher Scientific. [URL: available through search]

  • Personal protective equipment for handling 6-Fluorobenzo[d]thiazol-5-amine. Benchchem. [URL: available through search]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. (October 2021). [URL: available through search]

  • Spill procedure: Clean-up guidance. QMUL Health & Safety Directorate. [URL: available through search]

  • Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety, West Virginia University. (March 06, 2023). [URL: available through search]

  • Guide for Chemical Spill Response. American Chemical Society. (1995). [URL: available through search]

  • Thiazole | C3H3NS | CID 9256. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiazole]

  • SAFETY DATA SHEET. PPG. (February 10, 2026). [URL: available through search]

  • Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. (June 03, 2016). [URL: available through search]

  • 10 - Safety Data Sheet. [URL: available through search]

  • 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-fluorobenzothiazole]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [URL: available through search]

  • 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-2-benzothiazolamine]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (April 25, 2021). [URL: available through search]

  • SAFETY DATA SHEET. Apollo Scientific. (July 12, 2007). [URL: available through search]

  • SAFETY DATA SHEET. Sigma-Aldrich. (September 07, 2024). [URL: available through search]

  • Substance Information. ECHA - European Union. [URL: available through search]

  • SAFETY DATA SHEET. Merck. [URL: available through search]

  • Identity - ECHA CHEM. [URL: available through search]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (September 21, 2024). [URL: available through search]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. (December 24, 2024). [URL: available through search]

  • 2-Amino-6-chlorobenzothiazole 99 95-24-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108671]

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Personal protective equipment for handling 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex active pharmaceutical ingredient (API) building blocks requires more than just a superficial glance at a Safety Data Sheet (SDS). 6-Chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 634909-27-6) is a highly valuable, heteroaromatic compound used extensively in drug discovery. However, the dual halogenation (chlorine and fluorine) on the benzothiazole core fundamentally alters its lipophilicity, electrostatic profile, and reactivity compared to unhalogenated analogs.

This guide provides a self-validating, field-proven operational protocol for handling this compound, ensuring that every piece of Personal Protective Equipment (PPE) and every procedural step is grounded in molecular causality.

Risk Assessment & Hazard Profile

Before selecting PPE, we must establish the physicochemical and toxicological baseline of the compound. Halogenated benzothiazolamines present specific acute toxicities, primarily acting as mucosal and respiratory irritants[1].

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / DescriptionOperational Implication
CAS Number 634909-27-6Unique identifier for inventory and SDS tracking[2].
Molecular Formula C7H4ClFN2S (MW: 202.64)High halogen content mandates specialized "Halogenated" waste disposal.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static-cling during weighing.
GHS Hazards H302, H315, H319, H335Acute oral toxicity; causes severe skin, eye, and respiratory irritation[1][3].

Core PPE Matrix & Mechanistic Causality

PPE is not merely a regulatory checklist; it is a scientifically selected barrier designed to counteract specific molecular hazards. For 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, the following matrix is mandatory:

  • Ocular Protection (ANSI Z87.1 / EN166):

    • Requirement: Full-seal chemical safety goggles.

    • Causality: The fine powder form of this compound can easily become airborne. If it contacts the ocular mucosa, the basic amine group combined with the lipophilic halogenated ring causes rapid, severe irritation (H319)[1]. Standard safety glasses with side shields allow micro-particulates to bypass the lenses; full-seal goggles are required.

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with Nitrile gloves (minimum 0.11 mm inner, 0.14 mm outer).

    • Causality: Benzothiazolamines can penetrate compromised skin barriers (H315). Nitrile provides excellent resistance to the dry powder. However, if you are solubilizing the compound in organic solvents (e.g., DMSO, DMF, or DCM), the solvent acts as a permeation enhancer, drastically increasing dermal absorption rates. If handling in strong solvents, upgrade the outer glove to a solvent-specific material (e.g., Butyl rubber for DMF).

  • Respiratory Protection:

    • Requirement: Primary handling must occur inside a properly calibrated Chemical Fume Hood (face velocity 80-100 fpm). If engineering controls are compromised, a half-mask respirator with P100 (US) or P3 (EU) particulate filters is required[3].

    • Causality: The compound is a documented respiratory irritant (H335). Inhalation of micro-particulates leads to deposition in the lower respiratory tract, where the compound can dissolve in alveolar fluid and cause localized acute toxicity.

  • Body Protection:

    • Requirement: Flame-resistant, fluid-resistant laboratory coat with knit cuffs, and closed-toe, non-porous shoes.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, follow this standardized protocol when handling the API.

Phase 1: Pre-Operation Setup

  • Verify the fume hood airflow is within the optimal range (80-100 fpm) and clear the workspace of unnecessary clutter to minimize cross-contamination.

  • Don all required PPE (Goggles, double nitrile gloves, lab coat).

  • Prepare anti-static weighing boats and spatulas.

    • Causality: Fluorinated and chlorinated powders hold a strong electrostatic charge, causing them to "jump" and aerosolize when manipulated with standard plastic tools.

Phase 2: Weighing and Solubilization

  • Place the sealed container of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine inside the fume hood before opening.

  • Tare the anti-static weighing boat on an enclosed analytical balance.

  • Carefully transfer the required mass using the anti-static spatula.

  • If solubilizing for assays, add the solvent (e.g., DMSO) directly to the vial containing the pre-weighed powder inside the fume hood. Cap the vial tightly before vortexing or sonicating to prevent aerosol release.

Phase 3: Post-Operation & Decontamination

  • Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., a 70% Ethanol/Water mixture), followed by a dry wipe.

  • Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Spill Response and Disposal Plan

Emergency Spill Response:

  • Protect: If the spill occurs outside a fume hood, immediately don a P100/P3 respirator and full-seal goggles.

  • Contain: Do NOT sweep the dry powder, as this generates toxic aerosols. Cover the spill with slightly dampened absorbent material (inert silica gel or sand) to suppress dust[4].

  • Collect: Use a non-sparking tool to scoop the absorbed material into a sealable, leak-proof hazardous waste container.

  • Decontaminate: Wash the spill area with a surfactant-based cleaner, followed by copious amounts of water.

Logistical Disposal Plan: Because 6-Chloro-5-fluorobenzo[d]thiazol-2-amine contains both Chlorine and Fluorine, it MUST be segregated into Halogenated Waste streams.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must go into solid halogenated waste containers.

  • Liquid Waste: Any solutions must be disposed of in clearly labeled liquid halogenated waste carboys.

  • Causality: Incineration at a licensed facility is the only acceptable final destruction method. Non-halogenated incinerators operate at lower temperatures, which can cause halogenated compounds to undergo incomplete combustion, generating highly toxic dioxins and furans.

Workflow Visualization

G A 1. Pre-Task Setup (Fume Hood & PPE) B 2. Weighing (Anti-static tools) A->B C 3. Solubilization (Sealed Vials) B->C D 4. Decontamination (Solvent Wipes) C->D E 5. Waste Disposal (Halogenated) D->E

Workflow for the safe handling and disposal of halogenated benzothiazolamines.

References

  • BLD Pharm. "6-Chloro-5-fluorobenzo[d]thiazol-2-amine Product & Safety Information." BLD Pharm. 2

  • Combi-Blocks. "Safety Data Sheet: Benzothiazol-2-amine derivatives." Combi-Blocks Inc. 1

  • AK Scientific. "Safety Data Sheet: Halogenated Benzothiazol-2-amines." AK Scientific, Inc. 3

  • CymitQuimica. "Safety Data Sheet: 1,3-benzothiazol-2-amine derivatives and Spill Response." CymitQuimica.4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.